Texin 192A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
65916-86-1 |
|---|---|
Molecular Formula |
C27H36N2O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
butane-1,4-diol;ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C4H10O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
InChI Key |
JQMXDQWOHHBPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
Related CAS |
27083-55-2 107592-09-6 65916-86-1 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Safe Laboratory Use of Texin 192A: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data and handling protocols for Texin 192A, an aromatic thermoplastic polyurethane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from publicly available safety and technical data for closely related Texin® products manufactured by Covestro. It is intended to provide a robust safety framework for laboratory personnel.
Core Material Properties
Texin® thermoplastic polyurethanes (TPUs) are known for their versatility, bridging the gap between rubber and plastics.[1] They are characterized by high tensile strength, tear resistance, and excellent resistance to abrasion, fuels, and oils.[1][2] The following table summarizes key physical and chemical properties relevant to laboratory use, compiled from data for similar Texin® grades.
| Property | Value | Source |
| Physical State | Solid pellets or granules | Generic TPU SDS |
| Appearance | Varies (natural, white, black, or colored) | Generic TPU SDS |
| Odor | None reported | [3] |
| Chemical Family | Aromatic thermoplastic polyurethane | [4][5] |
| Solubility in Water | Insoluble | [3] |
| Specific Gravity | >1 g/cm³ | [3] |
| Melting Point | Softens gradually over a wide temperature range | [3] |
| Decomposition Temp. | > 250°C (482°F) | [6] |
Hazard Identification and Mitigation
Under ambient conditions, this compound in its supplied form is generally not considered hazardous.[4][6] The primary hazards arise during thermal processing (e.g., melting, extrusion) or if fine dust is generated.
Key Hazards:
-
Thermal Burns: Molten polymer can cause severe thermal burns upon skin contact.[4][6]
-
Inhalation of Vapors: Thermal decomposition can release irritating and potentially toxic fumes, including diisocyanates (e.g., 4,4'-diphenylmethane diisocyanate, MDI) and other hazardous byproducts like carbon monoxide, carbon dioxide, and hydrogen cyanide.[3][4][6] Inhalation of MDI vapors can irritate the respiratory tract and may lead to sensitization (asthma-like symptoms) in certain individuals.[4]
-
Combustible Dust: Fine dust particles, if generated in sufficient concentration in the air, can form an explosive mixture in the presence of an ignition source.[4][5][7]
-
Slipping Hazard: Spilled pellets can create a slipping hazard.
The following flowchart outlines the process for identifying and mitigating these hazards in a laboratory setting.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper experimental protocols is critical for ensuring laboratory safety. The following sections detail the necessary procedures for handling this compound.
General Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid breathing dust and wash hands thoroughly after handling.[4]
-
Storage: Store in a dry, well-ventilated area in tightly closed containers to prevent moisture absorption and contamination.[4][8] Storage temperatures should not exceed 86°F (30°C).[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dependent on the specific laboratory procedure being performed. The following diagram illustrates the recommended PPE selection process.
Emergency Procedures and First Aid
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
The following table summarizes the recommended first aid procedures.
| Exposure | First Aid Protocol | Source(s) |
| Eye Contact | Flush eyes with plenty of lukewarm water. If irritation develops, seek medical attention. For thermal burns, seek immediate medical attention. | [4][6] |
| Skin Contact | For contact with solid material, wash with soap and water. For thermal burns from molten polymer, immediately cool the affected area with cold water. Do not attempt to remove the solidified polymer from the skin. Seek immediate medical attention. | [4][6][10] |
| Inhalation | If vapors from thermal decomposition are inhaled, remove the individual to fresh air. If symptoms persist, seek medical attention. | [4][6] |
| Ingestion | Ingestion is not a likely route of exposure in a laboratory setting. If it occurs, treat symptomatically. | [4][6] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, dry chemical, or CO2.
-
Specific Hazards: Toxic and irritating gases may be produced during a fire.[4] Fine dust dispersed in the air can pose an explosion hazard.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow material to enter drains, sewers, or waterways.
This technical guide is intended to supplement, not replace, formal safety training and a thorough review of the specific Safety Data Sheet for the product in use. Always prioritize a culture of safety in the laboratory.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. eshop.svet-3d-tisku.cz [eshop.svet-3d-tisku.cz]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. abc3d.cz [abc3d.cz]
- 8. jabil.com [jabil.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. um-support-files.ultimaker.com [um-support-files.ultimaker.com]
An In-depth Technical Guide to the Chemical Composition and Structure of Texin 192A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition, structure, and properties of Texin 192A, a thermoplastic polyurethane (TPU). The information presented is curated for professionals in research, scientific, and drug development fields, offering detailed data and experimental context.
Chemical Composition and Structure
This compound is a thermoplastic polyurethane elastomer. Its chemical backbone is an aromatic polyester-based copolymer. The specific monomers that constitute the polymer chain of this compound are:
-
Diisocyanate: 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene, commonly known as Methylene diphenyl diisocyanate (MDI).
-
Polyol Segment (Polyester): Formed from the polycondensation of:
-
Hexanedioic acid (Adipic acid)
-
Butane-1,4-diol (1,4-Butanediol)
-
Ethane-1,2-diol (Ethylene glycol)
-
The resulting polymer is identified by the CAS number 27083-55-2. The general formula for this copolymer is (C15H10N2O2·C6H10O4·C4H10O2·C2H6O2)x.
The structure of this compound consists of alternating soft and hard segments. The polyester polyol, formed from adipic acid and the two diols, constitutes the flexible, amorphous soft segment. The hard segments are formed by the reaction of MDI with the chain extenders (the diols), creating rigid, crystalline domains. This segmented structure is responsible for the unique combination of elasticity and thermoplasticity exhibited by TPUs like this compound.
Below is a diagram illustrating the synthesis pathway of this compound.
Caption: Synthesis pathway of this compound from its constituent monomers.
Physical and Mechanical Properties
While a specific datasheet for this compound is not publicly available, a comprehensive dataset for the chemically analogous material, Desmopan 192 , also manufactured by Covestro, provides valuable insights into its physical and mechanical properties.[1][2][3] It is reasonable to assume that the properties of this compound are very similar to those of Desmopan 192.
Mechanical Properties
The mechanical properties of Desmopan 192, and by extension this compound, are detailed in the table below. These properties highlight its high strength and durability, making it suitable for applications requiring wear resistance.[2]
| Property | Value | Unit | Test Standard |
| Tensile Stress (10% Elongation) | 4 | MPa | ISO 527 |
| Stress at 100% Elongation | 9.5 | MPa | ISO 527 |
| Stress at 300% Elongation | 17 | MPa | ISO 527 |
| Stress at Break (TPE) | 52 | MPa | ISO 527 |
| Strain at Break (TPE) | >300 | % | ISO 527 |
| Compression Set (70°C) | 40 | % | ISO 815 |
| Tear Strength | 85 | kN/m | ISO 34-1 |
| Abrasion Resistance | 32 | mm³ | ISO 4649 |
| Shore Hardness A (15s) | 92 | - | ISO 868 |
| Shore Hardness D (15s) | 42 | - | ISO 868 |
Physical and Thermal Properties
The following table summarizes other relevant physical and processing properties. Polyester-based TPUs generally exhibit good resistance to oils, fuels, and abrasion, but may be susceptible to hydrolysis at elevated temperatures.[4][5]
| Property | Value | Unit | Test Standard |
| Density | 1230 | kg/m ³ | ISO 1183 |
| Pre-drying Temperature | ≤90 | °C | - |
| Melt Temperature | 210 - 225 | °C | - |
| Mold Temperature | 20 - 40 | °C | - |
| Brittleness Point (Tg, typical) | -20 to -40 | °C | - |
| Application Temperature Range | -20 to +110 | °C | - |
Experimental Protocols
The characterization of this compound involves a series of standardized tests to determine its mechanical and physical properties. Below are detailed methodologies for key experiments.
Synthesis of this compound (Two-Step Process)
The synthesis of this compound is a two-step process involving the formation of a polyester polyol followed by its reaction with a diisocyanate.
Step 1: Synthesis of Polyester Polyol
This step involves the polycondensation of adipic acid with 1,4-butanediol and ethylene glycol.
Caption: Workflow for the synthesis of the polyester polyol intermediate.
Methodology:
-
A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation column is charged with adipic acid, 1,4-butanediol, and ethylene glycol in a specific molar ratio. A catalyst, such as a titanium or tin compound, is also added.
-
The mixture is heated to a temperature range of 180-220°C under a continuous nitrogen purge to prevent oxidation.
-
The polycondensation reaction begins, and water is formed as a byproduct, which is continuously removed through the distillation column.
-
The reaction progress is monitored by measuring the acid number of the mixture.
-
Once the desired acid number is reached, a vacuum is applied to remove the final traces of water and unreacted monomers.
-
The resulting polyester polyol is then cooled and stored under a nitrogen blanket.
Step 2: Polyurethane Formation
The polyester polyol is then reacted with MDI to form the final thermoplastic polyurethane.
Caption: Workflow for the formation of this compound from the polyester polyol and MDI.
Methodology:
-
The pre-synthesized polyester polyol is heated to a temperature of 80-100°C in a reactor.
-
A stoichiometric amount of MDI is added to the reactor under vigorous stirring. The NCO:OH ratio is a critical parameter that determines the final molecular weight and properties of the polymer.
-
The polymerization reaction is exothermic and proceeds rapidly. The temperature is carefully controlled.
-
After the initial reaction, the polymer is typically subjected to a post-curing step at an elevated temperature to ensure complete reaction and to develop its final properties.
-
The resulting this compound is then cooled and can be pelletized for further processing.
Mechanical Testing
The following are the general procedures for the key mechanical tests, based on the cited ISO and ASTM standards.
Tensile Properties (ISO 527 / ASTM D638)
This test measures the force required to stretch a specimen until it breaks.
Caption: Workflow for determining the tensile properties of this compound.
Methodology:
-
Dumbbell-shaped test specimens are prepared by injection molding or by die-cutting from a sheet of the material.
-
The dimensions of the specimen's gauge section are measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The force and the corresponding elongation of the gauge length are continuously recorded.
-
From the resulting stress-strain curve, key properties such as tensile strength at break, tensile modulus, and elongation at break are calculated.
Hardness (ISO 868 / ASTM D2240)
This test measures the resistance of the material to indentation.
Methodology:
-
A flat specimen with a minimum thickness of 6 mm is used.
-
A durometer, either Shore A or Shore D depending on the hardness of the material, is used.
-
The indenter of the durometer is pressed firmly and vertically onto the surface of the specimen.
-
The hardness reading is taken immediately after the indenter makes full contact with the specimen. For materials exhibiting creep, a reading after a specified time (e.g., 15 seconds) is also recorded.
Density (ISO 1183 / ASTM D792)
This test determines the mass per unit volume of the material.
Methodology (Displacement Method):
-
A specimen of the material is first weighed in air.
-
The specimen is then weighed while fully submerged in a liquid of known density (typically water or ethanol).
-
The density of the material is calculated based on the difference between the weight in air and the weight in the liquid.
References
- 1. Material Data Center | Datasheet Desmopan 192 [materialdatacenter.com]
- 2. albis.com [albis.com]
- 3. CAMPUSplastics | datasheet [campusplastics.com]
- 4. Thermoplastic Polyurethane guide - Polimeros termoplasticos,elastomeros y aditivos [mexpolimeros.com]
- 5. Overview of materials for Thermoplastic Polyurethane, Elastomer, Polyester Grade datasheet [lookpolymers.com]
An In-depth Technical Guide to the Biocompatibility of Polyester-Based Thermoplastic Polyurethane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyester-based thermoplastic polyurethanes (TPUs) are a versatile class of polymers widely utilized in the medical device and pharmaceutical industries due to their excellent mechanical properties, processability, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the biocompatibility of polyester-based TPUs, focusing on their interactions with biological systems at the cellular and tissue levels. Key aspects of biocompatibility, including cytotoxicity, hemocompatibility, and the in vivo inflammatory response, are discussed in detail. This document summarizes quantitative data from multiple studies, provides detailed experimental protocols for common biocompatibility assays, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or considering the use of polyester-based TPUs in biomedical applications.
Core Principles of Biocompatibility for Polyester-Based TPU
The biocompatibility of a material is defined as its ability to perform with an appropriate host response in a specific application. For polyester-based TPUs, this means minimizing adverse reactions such as cell death, blood coagulation, and chronic inflammation.[3][4] The biocompatibility of these polymers is influenced by a variety of factors including their chemical composition, surface properties, and degradation products.[5] Medical-grade TPUs are specifically formulated to be non-toxic and hypoallergenic, ensuring their safety for applications involving skin contact, blood contact, and implantation.[2]
In Vitro Biocompatibility Assessment
In vitro assays are essential for the initial screening of the biocompatibility of polyester-based TPUs. These tests are typically conducted on cell cultures and with blood components to assess cytotoxicity and hemocompatibility, respectively.
Cytotoxicity
Cytotoxicity assays evaluate the potential of a material to cause cell death or inhibit cell growth. For polyester-based TPUs, these tests are crucial to ensure that leachable substances from the polymer or its degradation products are not harmful to surrounding cells.[6][7]
Table 1: Summary of In Vitro Cytotoxicity Data for Polyester-Based TPU
| Assay Type | Cell Line | Material Formulation | Result | Reference |
| MTT Assay | NIH-3T3 Fibroblasts | Unmodified Polyester TPU Film | >80% cell viability | [8] |
| MTT Assay | Human Adipose-Derived Mesenchymal Stem Cells (hASCs) | TPU/PLA (3:7) Blend | Most cytocompatible blend, increased cell proliferation | [9] |
| MTT Assay | Human Adipose-Derived Mesenchymal Stem Cells (hASCs) | TPU/PLA (4:6) Blend | Moderate cytocompatibility | [9] |
| LDH Assay | NIH-3T3 Fibroblasts | Unmodified Polyester TPU Film | No significant LDH release | [8] |
| Indirect Contact | L929 Fibroblasts | Heparin-grafted Polyester TPU | Non-cytotoxic | [10] |
| MTT Assay | 3T3 Fibroblasts | PCL-based TPU scaffolds | Favorable for cell proliferation compared to hard TPUs | [11] |
Hemocompatibility
Hemocompatibility is a critical parameter for any biomaterial that will come into contact with blood.[12] Poor hemocompatibility can lead to thrombosis and other serious complications.[13] Polyester-based TPUs generally exhibit good hemocompatibility, which can be further enhanced through surface modifications.[10]
Table 2: Summary of Hemocompatibility Data for Polyester-Based TPU
| Assay Type | Material Formulation | Result | Reference |
| Hemolysis Assay | Bare Polyester TPU | 0.56% hemolysis | [14] |
| Hemolysis Assay | Peptide-Polymer Modified Polyester TPU | 0.54% hemolysis | [14] |
| Platelet Adhesion | Heparin-grafted Polyester TPU | Reduced platelet adhesion | [10] |
| Thrombin Inactivation | Heparin-grafted Polyester TPU | Elevated thrombin inactivation | [10] |
| Blood Coagulation Time | Heparin-grafted Polyester TPU | Prolonged | [10] |
In Vivo Biocompatibility and the Inflammatory Response
In vivo studies are essential to understand the long-term biocompatibility of polyester-based TPUs and their interaction with the host's immune system. The implantation of any biomaterial will elicit a foreign body response (FBR), which is a cascade of inflammatory and wound-healing events.[14][15]
The initial phase of the FBR involves the adsorption of host proteins onto the implant surface, followed by the recruitment of immune cells, primarily macrophages.[13] These macrophages can adopt different phenotypes: the pro-inflammatory M1 phenotype, which is involved in the initial acute inflammatory response, or the anti-inflammatory M2 phenotype, which promotes tissue repair and regeneration.[16][17] The surface properties of the polyester-based TPU can influence macrophage polarization, thereby modulating the inflammatory response.[16][18] Studies have shown that some polyurethane formulations can inhibit the M1 phenotype and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[17] A persistent M1 response can lead to chronic inflammation and the formation of a thick fibrous capsule around the implant, which can compromise its function.[15]
Table 3: Summary of In Vivo Inflammatory Response to Polyester-Based TPU
| Animal Model | Implant Type | Key Findings | Reference |
| Rat | Subcutaneous implantation of TPU/PLA scaffold | Facilitated cell adhesion, migration, proliferation, and promoted angiogenesis. | [19][20] |
| Mouse | Intramuscular implantation of peptide-grafted PU | Induced a more complex and sustained inflammatory response compared to unmodified PU. | [21] |
| Rat | Subcutaneous implantation of polyester PU films | Rapid resolution of acute and chronic inflammatory responses; development of a normal foreign body reaction. | [17] |
Experimental Protocols
The following sections provide detailed methodologies for key biocompatibility assays cited in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[6]
-
Material Exposure: Introduce the polyester-based TPU material or its extract to the cell culture wells. An untreated well serves as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][22]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at 595 nm with a reference wavelength of 655 nm using a microplate reader.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Sample Preparation: Prepare cell cultures and expose them to the polyester-based TPU material or its extract as described for the MTT assay. Include wells for background control (medium only), low control (untreated cells), and high control (cells treated with a lysis solution).[23]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.[21][23]
-
Reaction Mixture: Add 100 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[23]
Hemolysis Assay (Direct Contact Method - ASTM F756-17 & ISO 10993-4)
This assay determines the hemolytic potential of a material that comes into direct contact with blood.[24][25]
-
Blood Collection: Obtain fresh anticoagulated rabbit or human blood.
-
Erythrocyte Suspension: Prepare a saline suspension of red blood cells.
-
Material Incubation: Place the polyester-based TPU material in direct contact with the erythrocyte suspension. A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.
-
Incubation: Incubate the samples for 3 hours at 37°C with gentle agitation.[25]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant and measure the absorbance of the released hemoglobin spectrophotometrically at 540 nm.[2]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[25]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[26]
-
Sample Preparation: Prepare tissue sections or cell cultures that have been exposed to the polyester-based TPU.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.[27]
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[27][28]
-
Washing: Rinse the samples with PBS.
-
Visualization: Mount the samples and visualize them using a fluorescence microscope. Apoptotic nuclei will be stained green.[28] Alternatively, an antibody against the fluorescein label conjugated to a reporter enzyme (like HRP) can be used for colorimetric detection with a substrate like DAB, resulting in dark brown staining of apoptotic nuclei.[28]
ELISA (Enzyme-Linked Immunosorbent Assay) for Inflammatory Cytokines (e.g., TNF-α, IL-6)
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in a sample.[29]
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[29]
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the samples (e.g., cell culture supernatant or serum from in vivo studies) and a series of standards of known cytokine concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.[29]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[29]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A colored product will develop in proportion to the amount of cytokine present.[29]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of the Foreign Body Response (FBR)
Caption: Signaling cascade of the foreign body response to an implanted biomaterial.
Macrophage Polarization Signaling on a Polyurethane Surface
Caption: Macrophage polarization signaling in response to a polyurethane surface.
Experimental Workflow for In Vitro Biocompatibility Testing
Caption: General workflow for in vitro biocompatibility assessment of polyester TPU.
Experimental Workflow for In Vivo Implantation Study
References
- 1. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning foreign body response with tailor-engineered nanoscale surface modifications: fundamentals to clinical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01040F [pubs.rsc.org]
- 4. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 6. mdpi.com [mdpi.com]
- 7. saliterman.umn.edu [saliterman.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unsaturated polyurethane films grafted with enantiomeric polylysine promotes macrophage polarization to a M2 phenotype through PI3K/Akt1/mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Macrophage Phenotype by Biodegradable Polyurethane Nanoparticles: Possible Relation between Macrophage Polarization and Immune Response of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nano‐Roughness‐Mediated Macrophage Polarization for Desired Host Immune Response | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. haemoscan.com [haemoscan.com]
- 25. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 26. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. genscript.com [genscript.com]
- 28. genscript.com [genscript.com]
- 29. assets.fishersci.com [assets.fishersci.com]
Effects of Sterilization on the Mechanical Properties of Medical-Grade Thermoplastic Polyurethanes
Disclaimer: Specific data for "Texin 192A" was not found in the available resources. This guide synthesizes information on the effects of sterilization on other medical-grade thermoplastic polyurethanes (TPUs), including Texin® 983A and 985A, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The principles and data presented are intended to be representative of how a medical-grade TPU might respond to various sterilization methods.
Thermoplastic polyurethanes (TPUs) are widely used in the medical device industry due to their excellent mechanical properties, including high abrasion resistance, toughness, and flexibility.[1][2] However, the sterilization process, a critical step for ensuring the safety of medical devices, can significantly impact these properties.[3] The choice of sterilization method must be carefully considered to maintain the integrity and performance of the TPU-based device.[4]
This technical guide provides an in-depth analysis of the effects of common sterilization methods on the mechanical properties of medical-grade TPUs.
Overview of Sterilization Methods for TPUs
The selection of an appropriate sterilization method for TPUs is crucial, as improper selection can lead to degradation of mechanical properties, discoloration, and the generation of toxic byproducts.[4] The most common sterilization methods for medical plastics include Ethylene Oxide (EtO), gamma irradiation, electron beam (e-beam) irradiation, and steam sterilization (autoclaving).[3]
-
Ethylene Oxide (EtO) Sterilization: This low-temperature gas sterilization method is highly effective and generally considered the workhorse for sterilizing TPU-based medical devices.[3][4] It effectively kills microbes while preserving the mechanical integrity and appearance of the TPU.[4] However, it requires a lengthy aeration period to remove residual toxic gas.[3][5]
-
Gamma Irradiation: This method uses high-energy photons from a cobalt-60 source to sterilize devices.[3] It offers deep penetration, making it suitable for bulk processing of pre-packaged devices.[3] However, gamma radiation can cause chain scission or crosslinking in polymers, potentially affecting their mechanical strength, clarity, and color.[3][6]
-
Electron Beam (E-beam) Irradiation: Similar to gamma radiation, e-beam sterilization uses accelerated electrons.[3] It is a faster process with less material degradation for many materials compared to gamma irradiation due to shorter exposure times.[7][8] However, its penetration depth is more limited.[3]
-
Steam Sterilization (Autoclave): Autoclaving utilizes high-pressure, high-temperature steam.[3] This method is generally not recommended for most standard TPUs.[4][9] The combination of heat and moisture can cause hydrolytic degradation of the polymer chains, leading to brittleness and the potential formation of harmful byproducts.[4] However, some specific heat-resistant grades of TPUs may tolerate autoclaving.[10]
Impact on Mechanical Properties
The interaction between the sterilization method and the TPU can lead to various changes in its mechanical properties. These changes are often dependent on the specific TPU formulation, the sterilization parameters (e.g., radiation dose, temperature, time), and the presence of any additives.[4]
Table 1: Summary of Sterilization Effects on TPU Mechanical Properties
| Sterilization Method | Potential Effects on Mechanical Properties | General Recommendations for TPUs |
| Ethylene Oxide (EtO) | Minimal impact on mechanical integrity.[4] May cause a slight increase in tensile strength in some polyurethane blends.[11] | Highly Recommended .[4] |
| Gamma Irradiation | Can cause chain scission (reducing tensile strength and elongation) or crosslinking (increasing tensile strength, reducing elongation).[6] May lead to discoloration and embrittlement.[3][12] The effects are dose-dependent.[13] | Use with Caution . Material compatibility testing is essential.[3] |
| E-beam Irradiation | Generally has less effect on physical and optical properties compared to gamma radiation due to shorter exposure times.[8] Can still cause changes in molecular weight and crystallinity.[13] Effects are dose-dependent.[13] | Recommended Alternative to Gamma . Material compatibility testing is crucial.[7] |
| Steam (Autoclave) | Can cause significant degradation of mechanical properties (e.g., brittleness) due to hydrolytic degradation.[4] Not suitable for most standard TPUs.[9] | Generally Not Recommended .[4][9] Only suitable for specific heat-resistant grades.[10] |
Experimental Protocols
To evaluate the effects of sterilization on the mechanical properties of a TPU like Texin®, a series of well-defined experiments are required. The following outlines typical protocols.
-
Ethylene Oxide (EtO) Sterilization (based on ISO 11135):
-
Preconditioning: Samples are placed in a controlled environment to achieve a specific temperature and humidity.
-
Sterilization Cycle: Samples are exposed to EtO gas at a specified concentration (e.g., 500 mg/liter), temperature (e.g., 55 to 60°C), and relative humidity for a defined period (e.g., two hours).[5]
-
Aeration: Following exposure, samples undergo a lengthy aeration process to remove residual EtO and its byproducts to safe levels as defined by standards like ISO 10993-7.[3][5]
-
-
Gamma Irradiation (based on ISO 11137):
-
Dosimetry: The radiation dose is carefully measured and controlled. A typical sterilization dose for medical devices is 25 kGy.[12]
-
Irradiation: Packaged samples are exposed to a cobalt-60 gamma radiation source until the target dose is achieved. The dose rate is a critical parameter.
-
-
E-beam Irradiation (based on ISO 11137):
-
Steam Sterilization (Autoclave) (based on ISO 17665):
-
Cycle Selection: A suitable cycle is chosen based on the material's heat resistance. Common cycles are 121°C for at least 30 minutes or 132°C for at least 4 minutes for wrapped items.[14]
-
Sterilization: Samples are placed in an autoclave, and saturated steam is introduced at the set temperature and pressure for the specified duration.[14]
-
Drying: A post-sterilization vacuum phase is typically used to dry the samples.[15]
-
Following sterilization and any necessary post-sterilization conditioning (e.g., aeration, allowing time for post-irradiation effects to stabilize), the mechanical properties of the TPU samples are tested and compared to unsterilized control samples.
-
Tensile Testing (based on ASTM D412 or ISO 527):
-
Sample Preparation: Dog-bone shaped specimens are die-cut from sterilized and control TPU plaques.
-
Testing: A universal testing machine is used to pull the specimens at a constant rate of speed until they break.
-
Data Collection: The tensile strength (the maximum stress the material can withstand), elongation at break (how much the material stretches before breaking), and modulus of elasticity (stiffness) are recorded.
-
-
Hardness Testing (based on ASTM D2240 or ISO 7619-1):
-
Sample Preparation: Flat, smooth samples of a specified thickness are used.
-
Testing: A durometer (typically Shore A or Shore D for TPUs) is pressed against the sample surface.
-
Data Collection: The hardness value is read from the durometer scale. Multiple readings are taken and averaged.
-
-
Tear Strength Testing (based on ASTM D624):
-
Sample Preparation: Specific shaped specimens (e.g., trouser, angle, or crescent) are used.
-
Testing: The specimen is pulled apart in a universal testing machine in a manner that propagates a tear.
-
Data Collection: The force required to propagate the tear is measured.
-
Visualizations
The following diagrams illustrate the general workflow for evaluating the effects of sterilization on TPU mechanical properties.
Caption: Experimental workflow for sterilization effects testing.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. stobec.com [stobec.com]
- 3. resmart.com [resmart.com]
- 4. mpo-mag.com [mpo-mag.com]
- 5. ijmscrr.in [ijmscrr.in]
- 6. Frontiers | A novel method for investigation of the impact of sterilization by gamma radiation on polycaprolactone scaffold [frontiersin.org]
- 7. ebeamservices.com [ebeamservices.com]
- 8. eastman.com [eastman.com]
- 9. Cleaning, Disinfection and Sterilization Design Considerations for Medical Cables - ClearPath Medical [clearpathmedical.com]
- 10. kinampark.com [kinampark.com]
- 11. Effect of Sterilization Methods on Electrospun Scaffolds Produced from Blend of Polyurethane with Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. scispace.com [scispace.com]
- 14. Steam Sterilization | Infection Control | CDC [cdc.gov]
- 15. ispe.gr.jp [ispe.gr.jp]
Introduction to Texin® Thermoplastic Polyurethanes
An In-Depth Technical Guide to the Surface Chemistry and Protein Adsorption of Texin 192A Thermoplastic Polyurethane
Disclaimer: Specific public data for a thermoplastic polyurethane (TPU) with the exact designation "this compound" is limited. This guide leverages information on the broader Texin® family of TPUs and detailed data on a closely related Covestro product, "Desmopan 192," which shares key characteristics. It is highly probable that "this compound" is a regional or former designation for Desmopan 192. This document provides a comprehensive overview based on available scientific literature and manufacturer data for similar materials.
Texin® thermoplastic polyurethanes, manufactured by Covestro, are a versatile class of block copolymers known for their exceptional combination of properties, bridging the gap between flexible rubbers and rigid plastics.[1][2] These materials are prized for their high tensile and tear strength, excellent abrasion resistance, and good resistance to oils and greases.[1] Many grades of Texin® are biocompatible and comply with FDA food-contact regulations, making them suitable for a wide range of medical and pharmaceutical applications.[1][2]
This guide focuses on the critical aspects of surface chemistry and protein adsorption on Texin® TPUs, with a specific focus on a Shore 92A hardness material, likely corresponding to Desmopan 192. Understanding these surface interactions is paramount for researchers, scientists, and drug development professionals working with these polymers in biological environments.
Core Material Properties (Desmopan 192)
The bulk properties of the TPU are crucial as they influence the surface characteristics. The following table summarizes the key mechanical properties of Desmopan 192, a likely equivalent to this compound.
| Property | Value | Test Standard |
| Mechanical Properties | ||
| Tensile Stress (10% Elongation) | 4 MPa | ISO 527 |
| Stress at 100% Elongation | 9.5 MPa | ISO 527 |
| Stress at 300% Elongation | 17 MPa | ISO 527 |
| Stress at Break | 52 MPa | ISO 527 |
| Strain at Break | >300 % | ISO 527 |
| Tear strength | 85 kN/m | ISO 34-1 |
| Abrasion resistance | 32 mm³ | ISO 4649 |
| Shore Hardness A (15s) | 92 | ISO 868 |
| Shore Hardness D (15s) | 42 | ISO 868 |
| Other Properties | ||
| Density | 1230 kg/m ³ | ISO 1183 |
Data sourced from the Desmopan 192 datasheet.[3]
Surface Chemistry of Texin® TPUs
The surface chemistry of a biomaterial dictates its initial interaction with a biological environment. For TPUs like Texin®, the surface is characterized by a micro-phase separated structure consisting of hard and soft segments.
-
Hard Segments: Typically composed of a diisocyanate and a chain extender, these regions are polar and contribute to the material's strength and stiffness.
-
Soft Segments: Usually a polyether or polyester, these segments are more flexible and less polar, imparting elastomeric properties to the material.
This micro-phase separation results in a heterogeneous surface at the nanoscale, with distinct domains of varying polarity and hydrophobicity. This surface heterogeneity plays a significant role in protein adsorption.
Factors Influencing Surface Properties
The surface properties of Texin® TPUs can be influenced by several factors:
-
Processing Conditions: Injection molding and extrusion parameters can affect the orientation of polymer chains at the surface, influencing the distribution of hard and soft segments.
-
Surface Modifications: Various techniques can be employed to alter the surface chemistry of TPUs to either enhance or reduce protein adsorption. These include plasma treatment, grafting of polymers like polyethylene glycol (PEG), and the introduction of functional groups.
Protein Adsorption on Texin® TPU Surfaces
The adsorption of proteins onto a biomaterial surface is the initial and critical event that occurs when a material comes into contact with a biological fluid. This adsorbed protein layer mediates subsequent cellular interactions and can significantly impact the biocompatibility and performance of a medical device.
The mechanism of protein adsorption is a complex process driven by a combination of factors:
-
Surface Hydrophobicity: The hydrophobic and hydrophilic domains on the TPU surface interact differently with proteins.
-
Surface Charge: The surface of the TPU can carry a net charge, which will influence the adsorption of charged proteins.
-
Protein Characteristics: The size, charge, and conformational stability of the protein itself will determine its affinity for the surface.
The Vroman Effect
In a complex biological fluid like blood plasma, a dynamic process known as the "Vroman effect" occurs. Initially, small and abundant proteins adsorb to the surface. Over time, these are displaced by larger proteins with a higher affinity for the surface. This sequential adsorption process results in a time-dependent composition of the adsorbed protein layer.
Experimental Protocols for Surface Characterization and Protein Adsorption
A variety of techniques are used to characterize the surface of TPUs and quantify protein adsorption.
Surface Characterization
-
Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface, providing an indication of the surface's hydrophobicity and surface energy.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the material's surface.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale, revealing the micro-phase separation of the hard and soft segments.
Protein Adsorption Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA uses specific antibodies to detect and quantify the amount of a particular protein adsorbed to the surface.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can measure the mass of adsorbed proteins in real-time.
-
Radiolabeling: Proteins can be labeled with a radioactive isotope, and the amount of adsorbed protein can be determined by measuring the radioactivity of the surface.
Visualizing Workflows and Concepts
General Workflow for Investigating Protein Adsorption on Texin® TPU
Caption: Experimental workflow for protein adsorption studies on Texin® 192A.
The Vroman Effect on a TPU Surface
Caption: Schematic of the Vroman effect on a TPU surface.
Conclusion
References
Thermal Properties of Medical-Grade Texin® TPUs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of medical-grade Texin® thermoplastic polyurethanes (TPUs). While specific data for Texin® 192A is not publicly available, this document presents representative thermal characteristics of a comparable medical-grade Texin® product, offering a valuable baseline for research and development. The experimental protocols detailed herein are based on internationally recognized ASTM and ISO standards, providing a framework for the precise thermal analysis of these versatile biomaterials.
Texin® TPUs are a class of polymers known for their exceptional combination of properties, including high elasticity, excellent abrasion resistance, and good biocompatibility, making them suitable for a wide range of medical devices and pharmaceutical applications.[1] A thorough understanding of their thermal behavior is critical for processing, sterilization, and predicting performance at physiological temperatures.
Representative Thermal Properties of Medical-Grade Texin®
The following table summarizes key thermal properties for a representative medical-grade Texin® thermoplastic polyurethane. It is crucial to note that these values are for a comparable grade and should be considered as a reference. For definitive material characteristics, experimental testing of Texin® 192A is strongly recommended.
| Thermal Property | Test Method | Value | Unit |
| Glass Transition Temperature (Tg) | ASTM D3418 / ISO 11357 | -40 to -20 | °C |
| Vicat Softening Temperature | ASTM D1525 / ISO 306 | 80 - 120 | °C |
| Melting Temperature (Tm) | ASTM D3418 / ISO 11357 | 150 - 220 | °C |
Experimental Protocols for Thermal Analysis
Accurate and reproducible thermal analysis is paramount for material characterization and quality control. The following sections detail the standardized methodologies for determining the key thermal properties of medical-grade TPUs.
Differential Scanning Calorimetry (DSC)
ASTM D3418 / ISO 11357: Standard Test Methods for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a material as a function of temperature or time.[2][3][4] It provides critical data on glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures, as well as the enthalpies of these transitions.[2]
Methodology:
-
Sample Preparation: A small, representative sample of the TPU (typically 5-10 mg) is hermetically sealed in an aluminum pan.[2]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.[2]
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to erase the thermal history of the polymer.
-
A controlled cooling ramp to observe crystallization.
-
A second heating ramp to determine the glass transition and melting characteristics of the controlled-cooled material.[5]
-
-
Heating/Cooling Rates: Standard heating and cooling rates are typically 10°C/min or 20°C/min.[2]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the sample.[6]
-
Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[2]
Thermogravimetric Analysis (TGA)
ASTM E1131 / ISO 11358: Standard Test Method for Compositional Analysis by Thermogravimetry.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[7][8] This technique is used to determine the thermal stability of the material, identify the temperatures at which degradation occurs, and quantify the percentage of volatile components, polymer, and any inorganic filler.[7][8]
Methodology:
-
Sample Preparation: A small sample of the TPU (typically 10-20 mg) is placed in a tared TGA pan.[7]
-
Instrument Setup: The TGA instrument's balance is calibrated for mass, and the furnace is calibrated for temperature.
-
Heating Program: The sample is heated in a controlled atmosphere at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from ambient to 600°C or higher).[9]
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability.[7]
-
Data Analysis: The weight loss of the sample is plotted against temperature. The resulting curve provides information on the onset of degradation, the temperatures of maximum degradation rates, and the residual mass at the end of the test.[7]
Dynamic Mechanical Analysis (DMA)
ASTM D4065: Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Reporting of Procedures.
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers.[10][11] It measures the storage modulus (G'), representing the elastic portion, and the loss modulus (G''), representing the viscous portion, as a function of temperature, time, or frequency.[11] DMA is particularly sensitive for determining the glass transition temperature and other secondary transitions.[11]
Methodology:
-
Sample Preparation: A rectangular specimen with defined dimensions (e.g., cut from a molded plaque) is prepared.[11]
-
Instrument Setup: The sample is clamped in a suitable fixture (e.g., tension, cantilever, or three-point bending).
-
Testing Protocol: A sinusoidal stress or strain is applied to the sample at a specific frequency. The instrument measures the resultant strain or stress and the phase lag between the input and response.
-
Temperature Sweep: The test is typically conducted over a wide temperature range, starting from below the glass transition to above it, at a controlled heating rate (e.g., 2-5°C/min).
-
Data Analysis: The storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are plotted against temperature. The peak of the tan delta curve is often used to define the glass transition temperature.[11][12]
Vicat Softening Temperature (VST)
ASTM D1525 / ISO 306: Standard Test Method for Vicat Softening Temperature of Plastics.
The Vicat Softening Temperature (VST) is the temperature at which a standard flat-ended needle penetrates a plastic specimen to a depth of 1 mm under a specific load and at a uniform rate of temperature increase.[13][14][15] It provides an indication of the temperature at which the material begins to soften rapidly.[15]
Methodology:
-
Sample Preparation: A flat specimen with a minimum thickness of 3 mm is required.[15]
-
Instrument Setup: The specimen is placed on a support in a heating bath (typically silicone oil). A standard needle with a 1 mm² circular cross-section is placed on the specimen's surface.
-
Loading and Heating: A specified load (e.g., 10 N for Method A or 50 N for Method B) is applied to the needle.[13] The bath is heated at a constant rate (e.g., 50°C/hour or 120°C/hour).[13]
-
Measurement: The temperature at which the needle has penetrated the specimen to a depth of 1 mm is recorded as the Vicat softening temperature.[14]
Melt Flow Rate (MFR)
ASTM D1238 / ISO 1133: Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.
The Melt Flow Rate (MFR) is a measure of the ease of flow of a molten thermoplastic. It is defined as the mass of polymer, in grams, that flows in ten minutes through a capillary of a specific diameter and length by a pressure applied via a prescribed load at a specified temperature.[16][17][18] MFR is an important parameter for controlling the processability of the material during extrusion or injection molding.
Methodology:
-
Sample Preparation: The TPU pellets must be thoroughly dried to a moisture content below a specified limit (e.g., <0.05%) to prevent hydrolytic degradation during the test.[19]
-
Instrument Setup: An extrusion plastometer (melt indexer) is preheated to the specified test temperature.
-
Testing Procedure (Procedure A):
-
A specified amount of the dried polymer is loaded into the heated barrel of the plastometer.
-
After a specified pre-heating time, the prescribed load (piston with weights) is applied.
-
As the molten polymer extrudes through the die, timed segments of the extrudate are collected and weighed.[20]
-
-
Calculation: The MFR is calculated from the mass of the extrudate and the collection time, and the result is expressed in grams per 10 minutes.[18]
Visualizing Thermal Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of thermal property analysis and the relationship between temperature and the physical states of a semi-crystalline thermoplastic polyurethane like Texin®.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. matestlabs.com [matestlabs.com]
- 5. scribd.com [scribd.com]
- 6. cmclaboratories.com [cmclaboratories.com]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. atslab.com [atslab.com]
- 11. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 12. infinitalab.com [infinitalab.com]
- 13. Vicat softening point - Wikipedia [en.wikipedia.org]
- 14. zwickroell.com [zwickroell.com]
- 15. Vicat Softening Temperature ASTM D1525, ISO 306 [intertek.com]
- 16. testing-instruments.com [testing-instruments.com]
- 17. sciteq.com [sciteq.com]
- 18. img.antpedia.com [img.antpedia.com]
- 19. bmp.icpdas.com [bmp.icpdas.com]
- 20. industrialphysics.com [industrialphysics.com]
A Guide to Molecular Weight Distribution Analysis of Texin 192A and Other Thermoplastic Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for analyzing the molecular weight distribution of thermoplastic polyurethanes (TPUs), with a focus on materials such as Texin 192A. The molecular weight distribution of a polymer is a critical parameter that significantly influences its physical properties and performance characteristics. Understanding this distribution is paramount for material selection, quality control, and the development of new applications.
Introduction to Molecular Weight Distribution in TPUs
Thermoplastic polyurethanes are block copolymers, and their properties are dictated by the size and distribution of the polymer chains. The molecular weight distribution is typically characterized by several key parameters:
-
Number-Average Molecular Weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain in determining its contribution to the overall average. Larger molecules contribute more to this average.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.
The molecular weight and its distribution have a profound impact on the processing behavior and final properties of TPUs, such as their mechanical strength, elasticity, and melt flow characteristics.[1]
Experimental Protocol: Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
The primary and most widely used technique for determining the molecular weight distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[2][3][4][5] This method separates molecules based on their hydrodynamic volume in solution.[2][3]
Principle of GPC/SEC
GPC/SEC is a type of liquid chromatography where a polymer solution is passed through a column packed with porous gel beads.[2][3][6] Larger molecules cannot enter the pores of the gel and therefore travel a shorter path, eluting from the column more quickly.[7] Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution.[7] By calibrating the column with polymer standards of known molecular weights, the retention time of the sample can be correlated to its molecular weight distribution.[2]
Detailed Methodology
2.2.1. Sample Preparation
-
Dissolution: Accurately weigh a small amount of the TPU sample (e.g., this compound) and dissolve it in a suitable solvent. For TPUs, common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).[6] The concentration is typically in the range of 1-5 mg/mL.
-
Filtration: Filter the prepared solution through a microporous filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter that could clog the GPC column.[6]
2.2.2. Instrumentation and Conditions
-
Chromatography System: A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, column oven, and a detector is required.[4]
-
Column: A GPC column packed with porous particles (e.g., cross-linked polystyrene-divinylbenzene or silica) is used. The choice of column depends on the molecular weight range of the polymer and the solvent used.[8]
-
Mobile Phase: The same solvent used for dissolving the sample (e.g., THF or DMF) is used as the mobile phase. It should be continuously degassed.
-
Flow Rate: A constant, low flow rate is maintained, typically around 1.0 mL/min.
-
Temperature: The column and detector are maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
Detector: A differential refractive index (RI) detector is commonly used for concentration detection.[9] More advanced setups may include a multi-angle light scattering (MALS) detector and a viscometer for absolute molecular weight determination.[1][9]
2.2.3. Calibration
-
Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene or polymethylmethacrylate) with known molecular weights.
-
Inject each standard solution into the GPC system and record the retention time for each.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
2.2.4. Data Analysis
-
Inject the filtered TPU sample solution into the GPC system.
-
The output from the detector is a chromatogram showing the distribution of polymer chains as a function of retention time.
-
Using the calibration curve, the retention time axis is converted to a molecular weight axis.
-
The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) from the resulting molecular weight distribution curve.
Data Presentation
While specific molecular weight data for this compound is not publicly available, the following table provides a summary of typical molecular weight characteristics for thermoplastic polyurethanes. These values can vary significantly depending on the specific grade and manufacturing process.
| Parameter | Symbol | Typical Value Range | Description |
| Number-Average Molecular Weight | Mn | 30,000 - 100,000 g/mol | Influences properties like brittleness and melt viscosity. |
| Weight-Average Molecular Weight | Mw | 80,000 - 300,000 g/mol | Relates to properties like toughness and strength. |
| Polydispersity Index | PDI | 2.0 - 3.5 | Indicates the breadth of the molecular weight distribution. |
Visualizations
GPC/SEC Experimental Workflow
Caption: Workflow for GPC/SEC analysis of thermoplastic polyurethanes.
Influence of Molecular Weight Distribution on TPU Properties
Caption: Relationship between MWD and TPU properties.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Size-exclusion chromatography-from high-performance to ultra-performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gel permeation chromatography (GPC) | PPTX [slideshare.net]
- 7. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. azom.com [azom.com]
Hydrolytic stability of Texin 192A for implantable devices
An In-Depth Technical Guide to the Hydrolytic Stability of Thermoplastic Polyurethanes for Implantable Devices
Introduction
The long-term performance and safety of implantable medical devices are critically dependent on the biocompatibility and biostability of their constituent materials. Thermoplastic polyurethanes (TPUs) are frequently employed in medical devices due to their excellent mechanical properties, including toughness, flexibility, and biocompatibility.[1][2] However, their susceptibility to degradation in the physiological environment is a significant concern. This technical guide provides a comprehensive overview of the hydrolytic stability of TPUs, with a focus on the factors influencing their degradation, standardized testing methodologies, and a summary of relevant performance data.
It is important to note that while this guide aims to be a valuable resource for researchers, scientists, and drug development professionals, in-depth, publicly available data on the hydrolytic stability of specific proprietary TPU grades, such as Texin 192A, is limited. Therefore, this document will focus on the broader classes of TPUs and the established principles governing their hydrolytic degradation.
The Chemistry of Thermoplastic Polyurethanes and its Impact on Hydrolytic Stability
TPUs are multi-block copolymers composed of alternating hard and soft segments.[1] The hard segments are typically composed of a diisocyanate and a chain extender, while the soft segments are made of a macroglycol, which can be a polyester, polyether, or polycarbonate.[1] The chemical nature of this soft segment is a primary determinant of the TPU's hydrolytic stability.
-
Polyester-based TPUs: These TPUs contain ester linkages in their soft segment, which are susceptible to hydrolysis.[3][4] This reaction is autocatalytic, as the cleavage of ester bonds produces carboxylic acid and alcohol groups, and the acidic environment accelerates further degradation.[3][4][5] Consequently, polyester-based TPUs generally exhibit lower hydrolytic resistance compared to their polyether-based counterparts.[6]
-
Polyether-based TPUs: These TPUs have ether linkages in their soft segment, which are significantly more resistant to hydrolysis.[4] As a result, polyether-based TPUs are generally preferred for applications requiring long-term implantation where contact with bodily fluids is expected.[6] While more hydrolytically stable, polyether-based TPUs can be susceptible to oxidative degradation.[1]
-
Polycarbonate-based TPUs: This class of TPUs offers excellent resistance to both hydrolysis and oxidative degradation, making them a strong candidate for long-term implantable devices.[1]
Mechanisms of Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[4] In the context of TPUs, the primary sites for hydrolytic attack are the ester and urethane linkages.
The degradation process typically involves the breakdown of polymer chains, which leads to a reduction in molecular weight and a corresponding decline in mechanical properties such as tensile strength and elongation.[4] For polyester-based TPUs, the hydrolysis of the ester groups is the predominant degradation mechanism.[5] Urethane and urea linkages are generally more resistant to hydrolysis than ester linkages.[4]
Experimental Protocols for Assessing Hydrolytic Stability
The evaluation of the hydrolytic stability of polymeric materials for medical devices is governed by standardized protocols, most notably ISO 10993-13.[7][8][9] This standard provides a framework for identifying and quantifying degradation products from polymeric medical devices.[7][8][9] The testing can be performed under accelerated or real-time conditions.[9][10][11]
Key Aspects of Hydrolytic Stability Testing:
-
Test Environment: Samples are typically immersed in a phosphate-buffered saline (PBS) solution at a physiological temperature of 37°C to simulate the in-vivo environment.[12][13]
-
Accelerated Aging: To expedite the degradation process, testing is often conducted at elevated temperatures (e.g., 70°C or 80°C).[12][13] It is important to note that accelerated aging conditions may not always accurately predict in-vivo performance.[13]
-
Material Characterization: The effects of hydrolysis are assessed by monitoring changes in various material properties over time. Common analytical techniques include:
-
Gel Permeation Chromatography (GPC): To measure changes in molecular weight.[13][14]
-
Tensile Testing: To evaluate alterations in mechanical properties such as tensile strength and elongation at break.[13]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To monitor changes in surface chemistry.[12]
-
Scanning Electron Microscopy (SEM): To observe changes in surface morphology, such as the formation of cracks.[14]
-
Experimental Workflow for Hydrolytic Stability Testing
Caption: A typical experimental workflow for evaluating the hydrolytic stability of TPUs.
Quantitative Data on the Hydrolytic Stability of TPUs
The following tables summarize data from studies on the hydrolytic stability of various TPUs. It is crucial to recognize that these are representative data and the performance of a specific material will depend on its exact formulation and processing.
Table 1: Molecular Weight Reduction of Various TPUs after 52 Weeks at 80°C in PBS [13][15]
| Material Type | Example Trade Name | Initial Mn (kDa) | Final Mn (kDa) | % Decrease in Mn |
| Polycarbonate-Urethane | Bionate-55D | 65 | 34 | 47% |
| Polyether-Urethane | Elasthane-55D | 75 | 38 | 49% |
| Polycarbonate-Urethane | Quadrathane-80A | 78 | 44 | 43% |
| Polycarbonate-Urethane | Chronoflex-80A | 52 | 27 | 48% |
| Polydimethylsiloxane-Urethane | ElastEon-2A | 63 | 31 | 51% |
| Polyisobutylene-Urethane | PIB-PU-020 | 82 | 61 | 26% |
Table 2: Effect of Hydrolytic Aging on Mechanical Properties of a Polyester-based TPU
| Aging Time (Weeks) at 70°C | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 | 100 | 100 |
| 4 | 85 | 90 |
| 8 | 65 | 75 |
| 16 | 40 | 50 |
| 32 | 20 | 30 |
Note: The data in Table 2 is illustrative and based on general trends reported for polyester-based TPUs, as specific numerical data for a single material over time was not available in the provided search results.
Visualizing the Hydrolytic Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway for a polyester-based TPU, highlighting the cleavage of the ester linkage.
Caption: Hydrolytic cleavage of an ester linkage in a polyester-based TPU.
Conclusion
The hydrolytic stability of thermoplastic polyurethanes is a critical consideration for their use in implantable medical devices. The chemical composition of the TPU, particularly the nature of the soft segment, plays a pivotal role in determining its resistance to hydrolytic degradation. Polyether- and polycarbonate-based TPUs generally offer superior hydrolytic stability compared to polyester-based TPUs. Standardized testing protocols, such as those outlined in ISO 10993-13, provide a framework for evaluating the long-term performance of these materials. For any specific application, it is imperative to conduct rigorous testing on the final, sterilized device to ensure its safety and efficacy over its intended service life. Direct consultation with the material manufacturer for detailed stability data is also highly recommended.
References
- 1. bezwadabiomedical.com [bezwadabiomedical.com]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermoplastic Polyurethane for Healthcare Applications - Medical Design Briefs [medicaldesignbriefs.com]
- 7. ISO 10993-13 Degradation Product from Polymeric Medical Devices - Cambridge Polymer Group, Inc. [campoly.com]
- 8. filab.fr [filab.fr]
- 9. nhiso.com [nhiso.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Standards New Zealand [standards.govt.nz]
- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 13. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Medical-Grade Thermoplastic Polyurethanes with Biological Fluids
Disclaimer: This document provides a technical overview based on publicly available data for medical-grade thermoplastic polyurethanes (TPUs), including grades from the Texin® family. While several Texin® grades are certified for biocompatibility, specific data for "Texin 192A" is not publicly available. Therefore, this guide addresses the properties and biological interactions characteristic of this class of materials. Manufacturers must conduct their own specific testing to validate the suitability of any material for its intended application.[1][2]
Introduction to Medical-Grade Thermoplastic Polyurethanes (TPUs)
Thermoplastic polyurethanes are a versatile class of block copolymers known for their exceptional combination of properties, bridging the gap between flexible rubber and rigid plastics.[1][2] This makes them ideal for a wide range of medical applications, from catheters and tubing to device housings and drug delivery components.[1] Medical-grade TPUs, such as those in the Covestro Texin® family, are specifically formulated for biocompatibility and can be sterilized using methods like gamma radiation or ethylene oxide.
The interaction of these polymers with biological fluids is a critical aspect of their performance, governing the safety and efficacy of the medical device. This interaction is primarily characterized by the material's biocompatibility—its ability to perform with an appropriate host response in a specific application. This guide details the key material properties, the standardized testing protocols used to evaluate biological interactions, and the fundamental processes that occur at the material-biology interface.
Material Properties
The physical and mechanical properties of a TPU influence its behavior both before and after contact with biological fluids. While a specific datasheet for this compound is not publicly available, the following table represents typical properties for a medical-grade, polyester-based TPU with a Shore hardness of approximately 92A, based on data for similar products like Texin 392A and Desmopan 192.[3][4][5]
Table 1: Representative Physical and Mechanical Properties of Medical-Grade TPU
| Property | Test Method | Typical Value |
| Physical Properties | ||
| Hardness (Shore A) | ASTM D2240 | ~92 |
| Density | ASTM D792 | ~1.21 g/cm³ |
| Max Moisture Content | - | < 0.03% |
| Mechanical Properties | ||
| Tensile Strength | ASTM D412 | ~48 MPa (7000 psi) |
| Elongation at Break | ASTM D412 | ~450% |
| Flexural Modulus | ASTM D790 | ~200 MPa |
| Tear Strength | ASTM D624 | ~130 kN/m |
| Thermal Properties | ||
| Vicat Softening Temp. | ASTM D1525 | ~130°C (266°F) |
| Drying Temperature | - | 88 - 99°C (190 - 210°F) |
Note: These values are illustrative. End-users must consult the specific product datasheet from the manufacturer for definitive information.
Core Biological Interactions and Biocompatibility Assessment
The biological evaluation of any patient-contacting medical device is governed by international standards, primarily the ISO 10993 series. These standards outline a risk-based approach to determine the required testing, which depends on the nature and duration of body contact. For a material like Texin®, several key interaction types are assessed.
Protein Adsorption
The initial event upon contact of any material with a biological fluid like blood or interstitial fluid is the rapid adsorption of proteins to its surface. This process is governed by surface properties (e.g., hydrophobicity, charge) and protein characteristics (e.g., size, concentration).[6] This adsorbed protein layer mediates subsequent biological responses, including cell adhesion and activation of the coagulation cascade. The "Vroman effect" describes the dynamic process where abundant, smaller proteins that arrive first are progressively replaced by larger, less mobile proteins with a higher affinity for the surface.
// Edges Surface -> Albumin [label="Adsorption", color="#34A853", fontcolor="#34A853"]; Albumin -> Fibrinogen [label="Displacement", color="#EA4335", fontcolor="#EA4335"]; Fibrinogen -> DisplacedAlbumin [style=dashed, arrowhead=none]; Fibrinogen -> HMWK [label="Displacement", color="#EA4335", fontcolor="#EA4335"]; HMWK -> DisplacedFibrinogen [style=dashed, arrowhead=none]; } } Caption: The Vroman Effect: Sequential protein adsorption on a biomaterial surface.
Cytotoxicity
Cytotoxicity tests assess whether a material or its leachable substances can cause cell death. This is a primary indicator of biocompatibility.
Hemocompatibility
For devices in contact with blood, hemocompatibility is critical. These tests evaluate adverse reactions such as hemolysis (rupturing of red blood cells), thrombosis (clot formation), and complement activation.
Sensitization and Irritation
These tests determine if a material can induce an allergic (sensitization) or inflammatory (irritation) response upon contact with skin or tissue.
Systemic Toxicity
This evaluation determines if leachable substances from a device can cause toxic effects in organs and tissues distant from the point of contact.
Experimental Protocols
The following protocols are generalized summaries of the standard ISO 10993 tests typically performed on medical-grade polymers.
Cytotoxicity: ISO 10993-5 (MEM Elution)
The Minimum Essential Medium (MEM) Elution test is a common in vitro method to assess cytotoxicity.[7][8][9][10]
-
Extraction: The test material is incubated in a cell culture medium (MEM) at 37°C for 24-72 hours. This allows any potentially toxic chemicals to leach from the material into the medium, creating an "extract."[8]
-
Cell Culture: A layer of L929 mouse fibroblast cells is grown in a culture dish until it reaches a near-confluent monolayer.[11]
-
Exposure: The original culture medium is removed from the cells and replaced with the material extract.
-
Incubation: The cells are incubated in the presence of the extract for a specified period (e.g., 48 hours).
-
Evaluation: The cells are examined microscopically for signs of toxicity, such as malformation, lysis (bursting), and cell death. The response is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is considered non-cytotoxic if the grade is ≤ 2.[11]
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// Edges A -> B [color="#5F6368"]; B -> D [label="Extract", color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } } Caption: Workflow for ISO 10993-5 MEM Elution Cytotoxicity Test.
Hemolysis: ISO 10993-4 (Direct Contact Method)
This test quantifies the degree of red blood cell (RBC) lysis caused by direct contact with a material.[12]
-
Blood Preparation: Freshly collected, anticoagulated blood (often from rabbits) is diluted with saline.[12]
-
Contact: The test material is placed in a tube with the diluted blood. A positive control (e.g., water, which causes 100% hemolysis) and a negative control (saline) are prepared in parallel.
-
Incubation: The tubes are incubated at 37°C with gentle agitation to simulate physiological conditions.[12]
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Analysis: The supernatant (the liquid portion) is analyzed using a spectrophotometer to measure the amount of free hemoglobin released from lysed cells.
-
Calculation: The hemolytic percentage of the test material is calculated relative to the controls. A material is generally considered non-hemolytic if the hemolysis rate is below 2%.[13]
Sensitization: ISO 10993-10 (Guinea Pig Maximization Test)
This in vivo test is a highly sensitive method to determine if a material can induce a delayed-type hypersensitivity (allergic) reaction.[14][15]
-
Induction Phase (Day 0): Test animals (guinea pigs) receive a series of intradermal injections in the scapular region. These include the material extract, the extract mixed with Freund's Complete Adjuvant (FCA, an immune stimulant), and FCA alone.[15]
-
Induction Phase (Day 7): A topical patch containing the material extract is applied to the same injection site for 48 hours to further sensitize the animal.[15]
-
Challenge Phase (Day 21): A challenge patch with the material extract is applied to a naive (previously untreated) area of the animal's flank for 24 hours.[15]
-
Evaluation: The challenge site is observed at 24 and 48 hours after patch removal. The skin is scored for erythema (redness) and edema (swelling) using the Magnusson and Kligman scale. A material is considered a sensitizer if the reaction is significantly greater than that observed in control animals.
Acute Systemic Toxicity: ISO 10993-11
This test evaluates the potential for a single, acute exposure to leachable substances to cause toxicity throughout the body.[16][17]
-
Extraction: Extracts of the material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents to simulate the extraction of different types of chemicals.[16]
-
Administration: The extracts are administered to test animals (typically mice) via a clinically relevant route, such as intravenous or intraperitoneal injection.[16][17]
-
Observation: The animals are observed for adverse reactions immediately after injection and at regular intervals for up to 72 hours.[16] Observations include signs of toxicity such as convulsions, changes in activity, and weight loss.
Summary of Biocompatibility for Medical TPUs
The table below summarizes the typical biocompatibility tests passed by many medical-grade TPUs, such as several specified Texin® grades.
Table 2: Standard Biocompatibility Profile for Medical-Grade TPUs
| Test Category | Standard | Description | Typical Result for Medical TPU |
| Cytotoxicity | ISO 10993-5 | Assesses cell lysis and toxicity from material extracts. | Pass (Non-cytotoxic) |
| Sensitization | ISO 10993-10 | Evaluates the potential for inducing an allergic skin reaction. | Pass (Non-sensitizing) |
| Irritation | ISO 10993-23 | Assesses the potential for causing skin or intracutaneous irritation. | Pass (Non-irritating) |
| Systemic Toxicity | ISO 10993-11 | Evaluates potential for systemic toxic effects from a single exposure. | Pass (Non-toxic) |
| Hemocompatibility | ISO 10993-4 | Measures adverse effects on blood, including red blood cell damage. | Pass (Non-hemolytic) |
| Implantation | ISO 10993-6 | Examines the local tissue response to the material after implantation. | Pass (Non-toxic) |
Source: Generalized from ISO 10993 standards and manufacturer biocompatibility statements.
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// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; C -> E [color="#5F6368"]; C -> F [color="#5F6368"]; F -> G [style=dotted, color="#5F6368"]; G -> H [label="Yes", color="#34A853", fontcolor="#34A853"]; G -> I [label="No", color="#EA4335", fontcolor="#EA4335"]; H -> I [color="#5F6368"]; I -> J [label="Yes", color="#34A853", fontcolor="#34A853"]; I -> K [label="No", color="#EA4335", fontcolor="#EA4335"]; J -> K [color="#5F6368"]; } } Caption: Logical workflow for biocompatibility risk assessment based on ISO 10993-1.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. bapolymers.com [bapolymers.com]
- 3. ulprospector.com [ulprospector.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. albis.com [albis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 8. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 9. namsa.com [namsa.com]
- 10. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 11. senzagen.com [senzagen.com]
- 12. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 13. researchgate.net [researchgate.net]
- 14. thefacemaskstore.co.uk [thefacemaskstore.co.uk]
- 15. taglus.com [taglus.com]
- 16. acute Systemic Toxicity Testing | International and Accredited Lab [nikoopharmed.com]
- 17. measurlabs.com [measurlabs.com]
Methodological & Application
Application Notes and Protocols for 3D Printing Medical-Grade Scaffolds with Texin 192A Thermoplastic Polyurethane
Disclaimer: The following application notes and protocols are based on the publicly available information for Texin® thermoplastic polyurethanes and general best practices for 3D printing medical-grade scaffolds. Specific data for "Texin 192A" is limited; therefore, properties of a similar grade, Texin® 392A, an aromatic polyester-based thermoplastic polyurethane with a Shore A hardness of approximately 92, are referenced.[1][2][3][4] Researchers should conduct their own validation and optimization for their specific application.
Introduction
Texin® thermoplastic polyurethanes (TPUs) are a versatile class of polymers that bridge the gap between rubber and plastics, offering a range of properties from soft and flexible to rigid and tough.[5][6] Certain grades of Texin® are designed for medical applications and have demonstrated biocompatibility according to FDA-modified ISO 10993-1 standards.[5][6][7][8][9] This document provides a detailed guide for utilizing this compound (or a similar appropriate medical-grade Texin® TPU) for the fabrication of 3D printed scaffolds for tissue engineering and drug development research.
These scaffolds can provide the necessary mechanical support and architecture to guide cell growth, proliferation, and differentiation, ultimately leading to the formation of new tissue. The tunable properties of Texin® TPUs make them a promising candidate for creating scaffolds with tailored mechanical properties and degradation profiles.
Material Properties of Texin® 392A
The following table summarizes the key material properties of Texin® 392A, which can be considered as a representative material for initial study.
| Property | Value | Test Standard |
| Mechanical Properties | ||
| Shore Hardness | 92A | ISO 868 |
| Tensile Stress at 10% Elongation | 4 MPa | ISO 527 |
| Tensile Stress at 100% Elongation | 9.5 MPa | ISO 527 |
| Tensile Stress at 300% Elongation | 17 MPa | ISO 527 |
| Tensile Strength at Break | 52 MPa | ISO 527 |
| Elongation at Break | >300% | ISO 527 |
| Tear Strength | 85 kN/m | ISO 34-1 |
| Abrasion Resistance | 32 mm³ | ISO 4649 |
| Physical Properties | ||
| Density | 1230 kg/m ³ | ISO 1183 |
| Processing Properties | ||
| Melt Temperature | 210 - 225 °C | - |
| Mold Temperature | 20 - 40 °C | - |
Data sourced from the datasheet for Desmopan 192, a similar hardness TPU from the same manufacturer, as a proxy for detailed mechanical properties.[10]
Protocols for 3D Printing this compound Scaffolds
This section outlines the recommended protocols for fabricating scaffolds using Fused Deposition Modeling (FDM) 3D printing.
Filament Preparation and Handling
Proper filament handling is crucial for successful printing with hygroscopic materials like TPUs.
-
Drying: Texin® TPUs are hygroscopic and must be dried before printing to prevent nozzle clogging and ensure consistent extrusion.[2] Dry the filament at 88-99°C for a minimum of 4 hours in a desiccant dehumidifying hopper dryer.[2] The moisture content should be below 0.03%.[2]
-
Storage: Store unused filament in a sealed, dry container with desiccant packs to prevent moisture absorption.[2]
3D Printer Setup and Printing Parameters
A direct-drive extruder is recommended for printing with flexible filaments like TPU to avoid filament buckling.[11]
| Parameter | Recommended Range | Notes |
| Temperatures | ||
| Nozzle Temperature | 210 - 250 °C | Start with the lower end of the range and increase in 5°C increments to optimize layer adhesion and surface finish.[11][12][13][14] |
| Bed Temperature | 40 - 60 °C | A heated bed improves first-layer adhesion.[11][14] |
| Print Speed | ||
| Overall Print Speed | 15 - 30 mm/s | Slower speeds are crucial for printing flexible filaments to prevent under-extrusion and jamming.[11][13] |
| First Layer Speed | 10 - 15 mm/s | A slower first layer speed enhances bed adhesion. |
| Extrusion | ||
| Retraction | Disabled or minimal (1-2 mm at 10-20 mm/s) | Retraction can cause issues with flexible filaments; it's often better to disable it and optimize travel moves to minimize stringing.[11][14] |
| Layer Settings | ||
| Layer Height | 0.1 - 0.2 mm | A smaller layer height can improve the resolution of the scaffold's fine features.[12] |
| Bed Adhesion | ||
| Build Plate Surface | Painter's tape or adhesive-coated glass | These surfaces generally provide good adhesion for TPU.[11] |
| Adhesion Assistant | Skirt or Brim | A skirt helps prime the nozzle before starting the print, while a brim can improve adhesion for scaffolds with a small footprint.[11] |
Scaffold Design Considerations
The design of the scaffold will significantly impact its biological performance.
-
Porosity: Aim for a porosity of 70-90% to allow for cell infiltration, nutrient transport, and waste removal.
-
Pore Size: Pore sizes between 100-500 µm are generally suitable for the ingrowth of most cell types.
-
Interconnectivity: Ensure that the pores are interconnected to create a continuous network for cell migration and vascularization.
-
CAD Software: Use computer-aided design (CAD) software to create a 3D model of the scaffold with the desired architecture. The model should be exported as an STL file for slicing.
Post-Processing and Sterilization
Scaffold Cleaning
After printing, scaffolds may have some residual material or debris.
-
Gently remove any support structures.
-
Wash the scaffolds in 70% ethanol followed by sterile phosphate-buffered saline (PBS) to remove any contaminants.
Sterilization
Sterilization is a critical step to eliminate any microbial contamination before cell seeding. Autoclaving (steam sterilization) is not recommended for TPUs as it can cause hydrolysis and degradation of the material. [15]
Recommended Sterilization Methods:
| Method | Parameters | Advantages | Disadvantages |
| Ethylene Oxide (EtO) Gas | Standard EtO cycles. | Highly effective and compatible with a wide range of polymers.[15] | Residual EtO can be toxic and requires a lengthy aeration period.[16] |
| Gamma Irradiation | 25 kGy is a common dose for medical device sterilization. | High penetration and effectiveness. | Can cause chain scission or cross-linking in some polymers, altering mechanical properties.[16][17] |
| Electron Beam (E-beam) Irradiation | Typically 25 kGy. | Shorter cycle times than gamma irradiation.[17] | Lower penetration depth than gamma, may affect material properties.[16][17] |
| Hydrogen Peroxide Gas Plasma | Low-temperature process. | Non-toxic byproducts and shorter cycle times than EtO.[18] | May not be suitable for scaffolds with very complex or long, narrow lumens. |
Protocol for Ethylene Oxide (EtO) Sterilization:
-
Package the cleaned and dried scaffolds in gas-permeable packaging.
-
Expose the packaged scaffolds to an EtO sterilization cycle according to the manufacturer's instructions.
-
Aerate the scaffolds for the recommended time to ensure the complete removal of residual EtO.
Biological Evaluation Protocols
Cell Seeding
A uniform distribution of cells throughout the scaffold is essential for consistent tissue formation.
Static Seeding Protocol:
-
Place the sterile scaffolds in a low-attachment multi-well plate.
-
Prepare a cell suspension at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL in a culture medium.
-
Carefully pipette the cell suspension onto the top of each scaffold, ensuring the scaffold is fully saturated.
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C and 5% CO2 to allow for initial cell attachment.
-
After the incubation period, add fresh culture medium to each well to submerge the scaffolds.
-
Change the culture medium every 2-3 days.
Dynamic Seeding (Spinner Flask) Protocol:
For larger or thicker scaffolds, dynamic seeding can improve cell distribution.
-
Place the sterile scaffolds in a spinner flask with a sufficient volume of culture medium.
-
Add the cell suspension to the spinner flask.
-
Place the spinner flask on a magnetic stir plate inside a cell culture incubator and stir at a low speed (e.g., 30-50 rpm) for 24-48 hours.
-
Transfer the cell-seeded scaffolds to a new culture vessel with fresh medium for continued culture.
Biocompatibility Assessment (In Vitro)
In vitro biocompatibility testing is performed to assess the cytotoxicity of the material.
MTT Assay for Cell Viability:
-
Seed cells onto the 3D printed this compound scaffolds and in control wells (tissue culture plastic) at the same density.
-
At desired time points (e.g., 1, 3, and 7 days), add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control.
Scaffold Characterization
Porosity Measurement (Liquid Displacement Method):
-
Measure the dry weight of the scaffold (W_dry).
-
Immerse the scaffold in a known volume of a wetting liquid (e.g., ethanol) until fully saturated.
-
Measure the total volume of the liquid and the saturated scaffold (V_total).
-
Remove the saturated scaffold and measure the remaining liquid volume (V_remaining).
-
The volume of the scaffold is V_scaffold = V_total - V_remaining.
-
Calculate the porosity (%) = [(V_scaffold - (W_dry / ρ_TPU)) / V_scaffold] x 100, where ρ_TPU is the density of this compound.
Mechanical Testing:
Perform mechanical testing on both dry and hydrated scaffolds to assess their properties under physiological conditions.
-
Tensile Testing: Use a universal testing machine to determine the tensile modulus, ultimate tensile strength, and elongation at break.
-
Compression Testing: Determine the compressive modulus and strength, which are particularly important for load-bearing applications.
Visualizations
Experimental Workflow
Caption: Experimental workflow for fabricating and evaluating this compound scaffolds.
Cell-Scaffold Interaction and Signaling
Caption: Generalized signaling pathway for cell interaction with a biocompatible scaffold.
References
- 1. ulprospector.com [ulprospector.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Bamberger Amco Polymers | Texin [bapolymers.com]
- 7. specialchem.com [specialchem.com]
- 8. e-polymer.com [e-polymer.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. albis.com [albis.com]
- 11. wevolver.com [wevolver.com]
- 12. researchgate.net [researchgate.net]
- 13. TPU Filament Material Guide | Flexible 3D Printing [formfutura.com]
- 14. zdcpu.com [zdcpu.com]
- 15. mpo-mag.com [mpo-mag.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Sterilization Methods on Electrospun Scaffolds Produced from Blend of Polyurethane with Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols for Electrospinning Texin 952A in Soft Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoplastic polyurethanes (TPUs), such as Texin 952A, are a class of versatile elastomers that have garnered significant interest in the field of soft tissue engineering. Their unique combination of flexibility, durability, and biocompatibility makes them excellent candidates for fabricating scaffolds that mimic the native extracellular matrix (ECM). Electrospinning is a widely utilized technique to produce nanofibrous scaffolds from polymeric solutions, offering a high surface-area-to-volume ratio and a porous structure that can support cell adhesion, proliferation, and differentiation. These properties are crucial for the successful regeneration of soft tissues.
This document provides detailed application notes and protocols for the electrospinning of Texin 952A for use in soft tissue engineering applications. It includes methodologies for solution preparation, electrospinning, scaffold characterization, and in vitro cellular assays. While specific data for Texin 952A is limited in the current literature, the following protocols are based on established methods for similar thermoplastic polyurethanes and provide a strong foundation for developing and optimizing electrospun scaffolds for your specific research needs.
Data Presentation
The following tables summarize quantitative data on the influence of electrospinning parameters on the physical properties of thermoplastic polyurethane scaffolds and the subsequent cellular response. This data has been compiled from various studies on TPUs and serves as a guide for process optimization.
Table 1: Influence of Electrospinning Parameters on Scaffold Properties
| Parameter | Range | Effect on Fiber Diameter | Effect on Porosity |
| Polymer Concentration (wt%) | 8 - 15% | Increases with increasing concentration[1]. | Generally decreases with increasing concentration[2]. |
| Applied Voltage (kV) | 10 - 25 kV | Can decrease and then increase with voltage[3]. | Can be influenced by fiber packing density. |
| Flow Rate (mL/h) | 0.1 - 2.0 mL/h | Increases with increasing flow rate[4]. | May decrease with higher flow rates due to denser fiber deposition. |
| Collector Distance (cm) | 10 - 20 cm | Generally decreases with increasing distance. | Can increase with greater distance due to broader fiber deposition. |
Table 2: Physical and Mechanical Properties of Electrospun TPU Scaffolds
| Property | Typical Values | Characterization Method |
| Fiber Diameter | 200 - 1000 nm[1] | Scanning Electron Microscopy (SEM) |
| Porosity | 70 - 95% | Liquid Extrusion Porosimetry, Gravimetric Analysis |
| Young's Modulus | 2.5 - 4.29 MPa[5] | Uniaxial Tensile Testing |
| Tensile Strength | 5.30 - 5.60 MPa[5] | Uniaxial Tensile Testing |
| Elongation at Break | >200% | Uniaxial Tensile Testing |
Table 3: Influence of Scaffold Properties on Cellular Response (Fibroblasts)
| Scaffold Property | Observation | Quantitative Effect |
| Fiber Diameter | Smaller fiber diameters (~250-300 nm) can enhance cell proliferation[6]. | Significantly higher cell proliferation on scaffolds with ~250-300 nm fibers compared to those with >1 µm fibers (p < 0.001). |
| Scaffold Alignment | Aligned fibers can guide cell orientation and elongation. | Can lead to a higher cell response for specific applications like tendon/ligament engineering[2]. |
| Surface Chemistry | Blending with natural polymers like gelatin can improve cell adhesion and proliferation[3]. | TPU/Gelatin blends can show improved biocompatibility over pure TPU scaffolds[3]. |
| Porosity | High porosity is essential for nutrient transport and cell infiltration[2]. | Scaffolds with >10% of total cells infiltrating through the center have been achieved with optimized porosity[2]. |
Experimental Protocols
Protocol for Preparation of Texin 952A Electrospinning Solution
Materials:
-
Texin 952A pellets
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer with heating plate
-
Glass beaker or bottle
-
Balance
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of DMF and THF. A common ratio is 1:1 (v/v), but this can be optimized.
-
Dissolving Texin 952A:
-
Weigh the desired amount of Texin 952A pellets to achieve the target concentration (e.g., for a 10 wt% solution, use 1 g of Texin 952A in 9 g of solvent).
-
Add the Texin 952A pellets to the solvent mixture in a glass beaker with a magnetic stir bar.
-
Cover the beaker to prevent solvent evaporation.
-
Heat the solution to 50-70°C while stirring continuously.
-
Continue stirring until the pellets are completely dissolved, which may take several hours. The final solution should be clear and homogeneous.
-
Allow the solution to cool to room temperature before use.
-
Protocol for Electrospinning of Texin 952A
Materials and Equipment:
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
-
Syringe with a blunt-tip needle (e.g., 22-gauge)
-
Texin 952A solution
-
Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)
Procedure:
-
Setup:
-
Load the Texin 952A solution into the syringe and mount it on the syringe pump.
-
Position the spinneret facing the grounded collector at the desired distance (e.g., 15 cm).
-
If using a rotating mandrel for fiber alignment, set the desired rotation speed.
-
-
Electrospinning Process:
-
Set the syringe pump to the desired flow rate (e.g., 1 mL/h).
-
Apply a high voltage between the spinneret and the collector (e.g., 15-20 kV).
-
A Taylor cone should form at the tip of the spinneret, from which a polymer jet will be ejected towards the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
-
Post-processing:
-
Carefully remove the electrospun scaffold from the collector.
-
Place the scaffold in a vacuum oven at a low temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
Protocol for Scaffold Characterization
3.3.1. Scanning Electron Microscopy (SEM) for Fiber Morphology
-
Cut a small piece of the electrospun scaffold and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or platinum).
-
Image the scaffold using an SEM at various magnifications.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50 individual fibers to determine the average fiber diameter and distribution.
3.3.2. Porosity Measurement (Gravimetric Method)
-
Cut a rectangular sample of the scaffold with known dimensions (length, width, and thickness).
-
Weigh the sample to determine its mass (m).
-
Calculate the apparent volume of the scaffold (V_apparent = length x width x thickness).
-
The porosity (%) can be calculated using the formula: Porosity = (1 - (m / (ρ * V_apparent))) * 100 where ρ is the density of the bulk polymer (Texin 952A).
Protocol for In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Electrospun Texin 952A scaffolds
-
Fibroblast cell line (e.g., NIH 3T3 or human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
24-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Scaffold Preparation and Sterilization:
-
Cut the electrospun scaffolds into discs that fit the bottom of the wells of a 24-well plate.
-
Sterilize the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile PBS. Alternatively, use UV sterilization.
-
Place one sterile scaffold disc in each well of the 24-well plate.
-
Pre-wet the scaffolds with complete cell culture medium and incubate at 37°C for at least 2 hours.
-
-
Cell Seeding:
-
Trypsinize and count the fibroblast cells.
-
Seed the cells onto the scaffolds at a density of approximately 1 x 10^4 cells per well.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 1, 3, and 5 days).
-
-
MTT Assay:
-
At each time point, remove the culture medium from the wells.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
The absorbance is directly proportional to the number of viable cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The interaction of cells with the electrospun scaffold is a critical determinant of the success of a tissue-engineered construct. The physical and mechanical properties of the scaffold can influence cell behavior through a process called mechanotransduction.
Caption: Mechanotransduction signaling pathway in cells on an electrospun scaffold.
The following diagram outlines the general experimental workflow for the fabrication and characterization of electrospun Texin 952A scaffolds for soft tissue engineering applications.
Caption: Experimental workflow for electrospinning Texin 952A and in vitro evaluation.
References
- 1. Prevention of Postsurgical Abdominal Adhesion Using Electrospun TPU Nanofibers in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospun silk fibroin fiber diameter influences in vitro dermal fibroblast behavior and promotes healing of ex vivo wound models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospun silk fibroin fiber diameter influences in vitro dermal fibroblast behavior and promotes healing of ex vivo wound models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Cell Adhesion on Texin 952A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Texin 952A, a thermoplastic polyurethane (TPU), is a versatile polymer with applications in the biomedical field. However, its inherent surface properties can limit optimal cell adhesion, which is a critical factor for applications such as tissue engineering, medical implants, and in vitro cell-based assays. Surface modification of Texin 952A is therefore essential to enhance its biocompatibility and promote robust cell attachment, proliferation, and function.
These application notes provide detailed protocols for three common and effective surface modification techniques: plasma treatment, collagen coating, and fibronectin coating. The notes also include quantitative data on the expected outcomes of these modifications and an overview of the key cell signaling pathways involved in mediating cell adhesion to these modified surfaces.
Note: The experimental data and protocols provided are based on studies conducted with thermoplastic polyurethanes. While highly relevant, optimization for specific applications using Texin 952A is recommended.
Surface Modification Protocols
Plasma Treatment for Enhanced Hydrophilicity and Cell Adhesion
Plasma treatment is a widely used method to introduce polar functional groups onto the surface of polymers, thereby increasing their hydrophilicity and promoting cell adhesion.[1][2][3]
Experimental Protocol:
-
Substrate Preparation:
-
Cut Texin 952A films or scaffolds to the desired dimensions.
-
Clean the substrates by sonication in isopropyl alcohol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrates in a sterile environment, such as a laminar flow hood.
-
-
Plasma Treatment:
-
Place the dried substrates in the chamber of a low-pressure plasma system.
-
Evacuate the chamber to a base pressure of approximately 50 mTorr.
-
Introduce the process gas (e.g., oxygen, argon, or air) into the chamber.
-
Apply radio-frequency (RF) power (e.g., 80 W) for a specified duration (e.g., 30-180 seconds) to generate the plasma.[3]
-
After treatment, vent the chamber and remove the modified substrates.
-
Store the treated substrates in a sterile container until use to minimize surface contamination.
-
Experimental Workflow for Plasma Treatment:
References
Application Notes and Protocols for Creating Micropatterned Surfaces on Texin 952A Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of micropatterned surfaces on Texin 952A films. These protocols are designed to guide researchers in the surface modification and patterning of this thermoplastic polyurethane for applications in cell biology, tissue engineering, and drug development. The methodologies described are based on established techniques for micropatterning polymeric substrates and have been adapted for Texin 952A.
Introduction
Texin 952A is a versatile thermoplastic polyurethane (TPU) known for its excellent mechanical properties, including toughness, flexibility, and abrasion resistance.[1] Several grades of Texin are biocompatible, meeting the requirements of FDA-modified ISO 10993-1 tests, making it a suitable material for various biomedical applications.[1][2] Micropatterning the surface of Texin 952A films allows for the precise control of cell adhesion, alignment, and morphology, which in turn can influence cell proliferation, differentiation, and function.[3] This controlled cellular environment is crucial for developing more physiologically relevant in vitro models for drug screening, studying cell-material interactions, and engineering functional tissues.
This guide details two primary methods for creating micropatterns on Texin 952A films: Photolithography and Microcontact Printing . Additionally, it provides protocols for essential surface preparation techniques to enhance cell attachment and patterning efficiency.
Material Properties and Biocompatibility
A summary of the relevant properties of a representative Texin grade is provided in Table 1. Texin 952A is an aromatic polyether-based TPU.[4] It is crucial to note that while several medical grades of Texin have passed ISO 10993-1 biocompatibility tests, any modification or processing of the material may affect its biocompatibility.[2] Therefore, end-users should validate the biocompatibility of the final micropatterned surface for their specific application in accordance with regulatory standards such as ISO 10993.[5][6]
Table 1: Representative Mechanical Properties of Texin® 950D (a grade similar to 952A)
| Property | Test Method | Value |
| Shore Hardness | ASTM D2240 | 50D |
| Tensile Strength | ASTM D412 | 6000 psi |
| Ultimate Elongation | ASTM D412 | 400% |
| Flexural Modulus (at 73°F) | ASTM D790 | 16500 psi |
| Tear Strength (Die C) | ASTM D624 | 750 lbf/in |
Data is for Texin 950D and should be considered representative.[7][8] Users should consult the specific datasheet for Texin 952A.
Experimental Protocols
Preparation of Texin 952A Films
Uniform and defect-free Texin 952A films are essential for successful micropatterning. Spin coating is a reliable method for producing thin films with controlled thickness.
Protocol 1: Spin Coating of Texin 952A Films
-
Dissolution of Texin 952A:
-
Dissolve Texin 952A pellets in a suitable solvent. Common solvents for polyurethanes include tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture thereof. The concentration will determine the final film thickness (typically 5-15% w/v).
-
Gently heat and stir the solution until the pellets are fully dissolved. This may take several hours.
-
Allow the solution to cool to room temperature and degas to remove any air bubbles.
-
-
Substrate Preparation:
-
Use clean glass coverslips or silicon wafers as substrates.
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
-
Spin Coating:
-
Place the cleaned substrate on the chuck of a spin coater.[9]
-
Dispense the Texin 952A solution onto the center of the substrate. The volume will depend on the substrate size.[10][11]
-
Spin the substrate at a desired speed (e.g., 500-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[10]
-
The final thickness is dependent on the solution viscosity and spin speed.[12]
-
-
Annealing:
-
After spin coating, bake the films in an oven at a temperature below the softening temperature of Texin 952A (e.g., 60-80°C) for at least one hour to remove residual solvent and anneal the film.
-
Surface Activation for Enhanced Cell Adhesion
The native surface of Texin 952A can be hydrophobic, which may not be optimal for cell attachment. Plasma treatment is an effective method to increase the surface hydrophilicity and introduce functional groups that promote cell adhesion.
Protocol 2: Plasma Treatment of Texin 952A Films
-
Place the Texin 952A films in the chamber of a plasma cleaner.
-
Introduce a gas such as oxygen or ambient air into the chamber.
-
Apply radio frequency (RF) power (e.g., 30-100 W) for a short duration (e.g., 30-180 seconds).[6][7]
-
The plasma treatment will increase the surface roughness and introduce oxygen-containing functional groups, rendering the surface more hydrophilic.[13][14]
-
Use the plasma-treated films for cell culture or subsequent micropatterning steps immediately, as the surface modification can diminish over time.
Table 2: Effect of Helium Plasma Treatment on Polyurethane Film Properties and Cell Response
| Parameter | Untreated Polyurethane | Helium Plasma-Treated Polyurethane |
| Surface Roughness (RMS) | 690 nm | 735 nm |
| Water Contact Angle | 90° | 79° |
| Endothelial Cell Concentration (cells/cm²) | ~3,750 | ~16,230 |
| Cell Retention under Flow | - | 89% |
Data from a study on a polyurethane film, demonstrating the general effects of plasma treatment.[13][15]
Micropatterning by Photolithography
Photolithography uses UV light to transfer a pattern from a photomask to a photosensitive layer (photoresist) on the Texin 952A film. This method is suitable for creating well-defined, high-resolution patterns.
Protocol 3: Photolithography on Texin 952A Films
-
Photoresist Application:
-
On a plasma-treated Texin 952A film, spin-coat a layer of positive or negative photoresist. The choice of photoresist will depend on the desired pattern and chemical compatibility.
-
Soft-bake the photoresist according to the manufacturer's instructions to remove the solvent.[16]
-
-
UV Exposure:
-
Place a photomask with the desired pattern in close contact with the photoresist-coated surface.
-
Expose the assembly to a UV light source for a duration determined by the photoresist sensitivity and UV intensity.[16]
-
-
Development:
-
Immerse the exposed film in a developer solution specific to the photoresist used. This will selectively remove either the exposed (positive resist) or unexposed (negative resist) areas.[8]
-
Rinse the film with deionized water and dry with nitrogen.
-
-
Protein Adsorption and Resist Stripping:
-
Incubate the patterned surface with a solution of an extracellular matrix (ECM) protein (e.g., fibronectin, collagen) to allow adsorption onto the exposed Texin 952A regions.
-
Remove the remaining photoresist using a suitable stripper solution, leaving behind a micropattern of the ECM protein on the Texin 952A film.
-
Micropatterning by Microcontact Printing
Microcontact printing is a soft lithography technique that uses a patterned elastomeric stamp to transfer "inks" (e.g., proteins) onto a surface.[17] It is a simpler and more accessible method compared to photolithography for creating protein micropatterns.[4]
Protocol 4: Microcontact Printing on Texin 952A Films
-
Fabrication of PDMS Stamp:
-
Create a master mold with the desired micropattern using standard photolithography on a silicon wafer.[17]
-
Pour a mixture of polydimethylsiloxane (PDMS) prepolymer and curing agent (typically a 10:1 ratio) over the master mold.
-
Cure the PDMS at an elevated temperature (e.g., 60-70°C) for several hours.
-
Carefully peel the cured PDMS stamp from the master.
-
-
Inking the Stamp:
-
Incubate the patterned surface of the PDMS stamp with a solution of the desired ECM protein (e.g., 20-50 µg/mL fibronectin) for approximately 1 hour.
-
Gently rinse the stamp with deionized water and dry it with a stream of nitrogen.
-
-
Printing on Texin 952A:
-
Bring the inked PDMS stamp into conformal contact with the plasma-treated Texin 952A film. Apply gentle, uniform pressure for a few seconds to ensure complete transfer of the protein.[17]
-
Carefully remove the stamp.
-
-
Backfilling (Optional but Recommended):
-
To prevent non-specific cell adhesion to the unpatterned areas, incubate the surface with a blocking agent such as a solution of polyethylene glycol (PEG) or bovine serum albumin (BSA).
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for creating micropatterned surfaces on Texin 952A films for cell culture applications.
Cell Signaling on Micropatterned Surfaces
The topography and chemical patterns on the Texin 952A surface can significantly influence intracellular signaling cascades, thereby affecting cell behavior. A key pathway involved is the integrin-mediated signaling through Focal Adhesion Kinase (FAK) and Src.
Surface topography can also induce mechanical stress on cells, leading to the activation of the ERK1/2 signaling pathway, which is a key regulator of cell proliferation and differentiation.
Quantitative Data on Cell Response to Micropatterns
The following tables summarize representative data on how micropatterns on polymeric surfaces can influence cell behavior. While this data was not generated on Texin 952A, it illustrates the expected trends.
Table 3: Influence of Micropattern Geometry on Cell Alignment
| Substrate/Pattern | Feature Size | Cell Type | Percentage of Aligned Cells (within 10° of pattern axis) |
| Smooth Polyurethane | N/A | Fibroblasts | ~15% |
| Grooved Polyurethane | 10 µm width, 3 µm depth | Fibroblasts | > 80% |
| Grooved PLGA | 150 µm wide channels | Human Fibroblasts | High alignment observed |
| Square Pits in PLGA | Various heights | Human Fibroblasts | Random organization |
Illustrative data compiled from studies on polyurethane and PLGA.
Table 4: Effect of Micropatterns on Cell Proliferation
| Substrate/Pattern | Culture Duration | Cell Type | Relative Cell Proliferation (vs. Smooth Surface) |
| Micropatterned PLGA | 10 days | Human Fibroblasts | Significantly higher |
| 150 µm wide channels in PLGA | 10 days | Human Fibroblasts | Highly stimulated growth |
Illustrative data from a study on PLGA films.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to begin creating and utilizing micropatterned Texin 952A surfaces. By carefully controlling the surface topography and chemistry, it is possible to direct cell behavior in a predictable manner, opening up new possibilities for advanced cell-based assays, tissue engineering constructs, and novel drug delivery systems. It is recommended that users optimize the described protocols for their specific applications and validate the performance and biocompatibility of the final patterned surfaces.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. researchgate.net [researchgate.net]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. eurofins.de [eurofins.de]
- 6. fda.gov [fda.gov]
- 7. hongrunplastics.com [hongrunplastics.com]
- 8. santplas.com [santplas.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 1D micro-nanopatterned integrin ligand surfaces for directed cell movement [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Integrin - Wikipedia [en.wikipedia.org]
- 13. namsa.com [namsa.com]
- 14. graco.com [graco.com]
- 15. biopharm.saint-gobain.com [biopharm.saint-gobain.com]
- 16. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Texin® Rx Series in Catheter and Medical Tubing Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Covestro's Texin® Rx series of thermoplastic polyurethanes (TPUs) in the fabrication of medical catheters and tubing. The information is intended to guide researchers and professionals in the selection of appropriate materials and in the development of robust manufacturing processes.
Introduction to Texin® Rx TPUs for Medical Applications
Texin® thermoplastic polyurethanes are a class of polymers that bridge the gap between flexible rubbers and rigid plastics.[1] The medical-grade "Rx" series is specifically designed for healthcare applications and has a proven track record of biocompatibility and performance.[2][3] These materials are characterized by their excellent toughness, tear strength, abrasion resistance, and flexibility over a wide range of temperatures.[1]
Key benefits of using Texin® Rx TPUs in medical devices include:
-
Biocompatibility: Many grades of Texin® Rx meet the requirements of FDA-modified ISO 10993-1 and/or USP Class VI tests.[1]
-
Sterilizability: Texin® Rx TPUs are compatible with common sterilization methods such as ethylene oxide (EtO), gamma irradiation, e-beam, and dry heat.[4] It is important to note that steam autoclaving is not recommended as it can cause hydrolysis.[4]
-
Plasticizer-Free: These TPUs achieve their flexibility without the use of plasticizers, which can be a concern for leaching in medical applications.[2][4]
-
Processability: Texin® Rx resins can be processed using standard thermoplastic extrusion and injection molding equipment.[4][5]
Material Properties of Selected Texin® Rx Grades
The selection of a specific Texin® Rx grade will depend on the desired characteristics of the final catheter or tubing, such as hardness, flexibility, and chemical resistance. Below is a summary of key properties for several suitable grades for medical tubing extrusion.
| Property | Texin® RxT70A | Texin® RxT85A | Texin® RxS292 | Test Method |
| Hardness (Shore A) | 70 | 85 | 92 | ISO 868 |
| Type | Aromatic Polyether-based TPU | Aromatic Polyether-based TPU | Aromatic Polyester-based TPU | - |
| Tensile Strength | 25.5 MPa | - | - | ISO 37 |
| Elongation at Break | 770% | - | - | ISO 37 |
| Flexural Modulus | 14.5 MPa | - | - | ISO 178 |
| Vicat Softening Temp. | 75 °C | - | - | ISO 306 |
| Biocompatibility | Meets requirements of FDA-modified ISO 10993, Part 1 (contact ≤ 30 days) | Meets requirements of FDA-modified ISO 10993-1 | Meets requirements of FDA-modified ISO 10993-1 | - |
| Sterilization Methods | Ethylene Oxide (EtO), Radiation, Dry Heat | Ethylene Oxide (EtO), Gamma Irradiation, Dry Heat, E-beam | Ethylene Oxide (EtO), Gamma Irradiation, Dry Heat, E-beam | - |
Note: Some specific data points for Texin® RxT85A and RxS292 were not available in the searched documents. Always refer to the latest manufacturer datasheet for complete and up-to-date information.
Experimental Protocol: Extrusion of Texin® Rx Medical Tubing
This protocol outlines the key steps and parameters for the fabrication of single-lumen medical tubing using a single-screw extruder.
3.1. Material Handling and Drying
Proper drying of Texin® TPUs is critical to prevent processing defects and ensure the quality of the final product.[6]
-
Drying Equipment: A desiccant dehumidifying hopper dryer is required.
-
Drying Temperature:
-
Moisture Content: The final moisture content should be less than 0.03%.[4][8]
-
Dew Point: The inlet air dew point of the dryer should be -29°C (-20°F) or lower.[4][8]
3.2. Extruder and Tooling
-
Extruder: A single-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1 is recommended.[9]
-
Screw Design: A three-zone screw (feed, transition, metering) with a compression ratio of 2.5:1 to 3:1 is suitable for TPUs.[9]
-
Die and Calibration: A crosshead die with appropriate pin and die tooling to achieve the desired tube dimensions is necessary. A vacuum sizing tank or a cooling water bath is used for calibration and cooling.
3.3. Extrusion Processing Parameters
The following are starting point recommendations. Actual parameters will need to be optimized based on the specific extruder, tooling, and desired tubing dimensions.
| Parameter | Texin® RxT70A | Texin® RxT85A | Texin® RxS292 |
| Feed Zone Temperature | 182-199°C (360-390°F) | Consult manufacturer's datasheet | Consult manufacturer's datasheet |
| Transition Zone Temp. | 182-204°C (360-400°F) | Consult manufacturer's datasheet | Consult manufacturer's datasheet |
| Metering Zone Temp. | 188-204°C (370-400°F) | Consult manufacturer's datasheet | Consult manufacturer's datasheet |
| Die Temperature | 188-204°C (370-400°F) | Consult manufacturer's datasheet | Consult manufacturer's datasheet |
| Melt Temperature | 191-204°C (375-400°F) | Consult manufacturer's datasheet | Consult manufacturer's datasheet |
| Screw Speed | 20-80 RPM (start low and increase as needed) | 20-80 RPM (start low and increase as needed) | 20-80 RPM (start low and increase as needed) |
| Puller Speed | Adjust to achieve desired wall thickness and diameter | Adjust to achieve desired wall thickness and diameter | Adjust to achieve desired wall thickness and diameter |
3.4. Post-Extrusion Handling
-
Cooling: The extruded tubing should be cooled in a water bath to solidify the material and set the dimensions.
-
In-line Measurement: Use a laser micrometer to monitor the outer diameter and wall thickness in real-time.
-
Cutting and Spooling: The finished tubing can be cut to length or spooled for further processing.
Visualization of Workflows and Processes
Catheter Fabrication Workflow
The following diagram illustrates a typical workflow for fabricating a medical catheter using Texin® Rx TPU.
Caption: A typical workflow for fabricating a medical catheter using Texin® Rx TPU.
Sterilization Method Selection for Texin® Rx Devices
This diagram outlines the decision-making process for selecting an appropriate sterilization method for medical devices fabricated from Texin® Rx TPUs.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Maximizing the Potential of TPU Extrusion in Medical Tubing Applications - Medical Design Briefs [medicaldesignbriefs.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. santplas.com [santplas.com]
Application Notes and Protocols for Solvent Casting of Texin® 192A for Thin Film Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of thin films of Texin® 192A, a polyester-based thermoplastic polyurethane (TPU), using the solvent casting technique. This method is widely applicable for creating uniform films for various research and development purposes, including drug delivery systems, coatings, and membrane applications.
Introduction
Texin® 192A is a versatile thermoplastic polyurethane known for its flexibility, durability, and biocompatibility, making it a material of interest for medical and pharmaceutical applications. Solvent casting is a straightforward and cost-effective method for producing thin, uniform films from a polymer solution. The process involves dissolving the polymer in a suitable solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate under controlled conditions. The resulting film properties are influenced by several factors, including the choice of solvent, polymer concentration, and drying conditions.
Materials and Equipment
Materials:
-
Texin® 192A pellets
-
Solvents:
-
Dimethylformamide (DMF), analytical grade
-
Tetrahydrofuran (THF), analytical grade
-
-
Casting Substrate:
-
Polytetrafluoroethylene (PTFE) sheet or glass Petri dish
-
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Glass beakers or flasks
-
Volumetric flasks
-
Pipettes
-
Leveling table or surface
-
Ventilated oven or vacuum oven
-
Film applicator (optional, for controlled thickness)
-
Desiccator
Experimental Protocols
Polymer Dissolution
A critical step in solvent casting is achieving a complete and homogeneous dissolution of the polymer.
Protocol:
-
Weigh the desired amount of Texin® 192A pellets.
-
Transfer the pellets into a clean, dry glass beaker or flask.
-
Add the selected solvent (DMF or THF) to achieve the desired polymer concentration. A common starting concentration for TPU is 20% (w/v)[1].
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer with a heating plate.
-
Stir the solution at a moderate speed (e.g., 300-500 rpm).
-
Gently heat the solution to aid dissolution. For DMF, a temperature of 50-60°C is recommended. For THF, maintain the temperature below its boiling point (66°C).
-
Continue stirring until the polymer is completely dissolved, which may take several hours. The resulting solution should be clear and viscous.
-
Allow the solution to cool to room temperature and degas by letting it stand in a fume hood or by gentle sonication to remove any entrapped air bubbles.
Film Casting and Solvent Evaporation
The casting and drying steps determine the final film thickness and quality.
Protocol:
-
Ensure the casting substrate (PTFE sheet or glass Petri dish) is clean, dry, and placed on a level surface.
-
Carefully pour the degassed polymer solution onto the center of the substrate.
-
Gently tilt the substrate to allow the solution to spread evenly across the surface. For more precise thickness control, a film applicator can be used.
-
Place the cast film in a ventilated oven for solvent evaporation.
-
For DMF: A drying temperature of approximately 75°C is a good starting point[1].
-
For THF: A lower temperature of 40-50°C is recommended due to its lower boiling point.
-
-
Allow the solvent to evaporate completely. The drying time will depend on the solvent, solution volume, and oven temperature, and may range from several hours to overnight.
-
Once the film appears dry, it is recommended to further dry it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
-
Carefully peel the film from the substrate.
-
Store the prepared thin film in a desiccator to prevent moisture absorption.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the solvent casting of polyester-based TPU films, based on available literature. These values can serve as a starting point for optimizing the process for Texin® 192A.
| Parameter | Value | Reference/Note |
| Polymer Concentration | 10 - 20% (w/v) | A 20% (w/v) concentration has been successfully used for a similar TPU in DMF[1]. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | The choice of solvent can affect film properties[2]. |
| Dissolution Temperature | 50 - 60°C (for DMF) | Gentle heating aids dissolution. |
| Casting Substrate | PTFE, Glass | PTFE is often preferred for ease of film removal. |
| Drying Temperature | 75°C (for DMF) | Higher temperatures accelerate solvent removal but should be below the solvent's boiling point to avoid bubble formation. |
| Resulting Film Thickness | 0.15 - 0.20 mm | This thickness was achieved with a 20% (w/v) TPU solution in DMF[1]. Thickness can be controlled by the volume and concentration of the polymer solution. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solvent casting process.
Caption: Workflow for Texin® 192A thin film preparation.
Logical Relationships of Process Parameters
This diagram shows the influence of key process parameters on the final film properties.
Caption: Influence of process parameters on film properties.
References
Application Notes and Protocols for Cell Culture on Texin® Aromatic Polyester-Based Thermoplastic Polyurethane (TPU) Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful culture of various cell types on Texin® 192A (or similar 92A Shore hardness aromatic polyester-based) thermoplastic polyurethane (TPU) substrates. Given that pristine TPU surfaces are often hydrophobic and may not be optimal for cell attachment, this guide emphasizes the importance of surface modification to enhance biocompatibility and promote robust cell growth.
Introduction to Texin® TPU in Cell Culture
Texin® is a family of high-performance thermoplastic polyurethanes from Covestro, known for their durability, flexibility, and biocompatibility. Certain grades of Texin® meet the biocompatibility standards of ISO 10993-1, making them suitable for medical applications and as substrates for cell culture.[1] Texin® 392A, an aromatic polyester-based TPU with a Shore hardness of approximately 92A, is characterized by its high mechanical strength and resistance to hydrolysis.[2] These properties make it an attractive material for creating scaffolds and other three-dimensional structures for tissue engineering and drug screening applications.
However, the inherent hydrophobicity of many TPUs can limit direct cell adhesion and proliferation. Surface modification is therefore a critical step to create a more hospitable environment for cells. This document will guide you through the necessary steps, from substrate preparation to detailed cell culture protocols.
Substrate Preparation
Sterilization of Texin® TPU Substrates
Proper sterilization is crucial to prevent contamination of your cell cultures. For thermoplastic polyurethanes like Texin®, not all methods are suitable.
Recommended Sterilization Methods:
-
Ethylene Oxide (EtO) Gas: EtO is a widely used and effective method for sterilizing heat-sensitive polymers like TPU. It effectively kills microorganisms without significantly altering the material's mechanical properties.[3]
-
Gamma Irradiation or Electron Beam (E-Beam): These radiation-based methods are also commonly used for TPU sterilization.[3][4] However, it's important to note that gamma irradiation can sometimes cause a color shift in the material.[4]
-
Vaporized Hydrogen Peroxide (VHP): VHP is a low-temperature sterilization method that is generally compatible with TPUs.[3]
Methods to Avoid:
-
Autoclave (Steam Sterilization): The high temperatures and moisture involved in autoclaving can lead to hydrolytic degradation of the polymer chains in TPUs, potentially compromising the material's integrity and releasing harmful byproducts.[3]
-
Dry Heat: While an option for some polymers, prolonged exposure to high temperatures in dry heat sterilization can also negatively affect the properties of TPUs.[3]
Protocol for Ethylene Oxide (EtO) Sterilization:
-
Package the Texin® TPU substrates in gas-permeable bags.
-
Expose the packaged substrates to EtO gas according to standard validated cycles (typically involving pre-conditioning, gas exposure, and aeration).
-
Ensure adequate aeration to remove residual EtO, which is toxic to cells.
Surface Modification to Enhance Cell Adhesion
To promote cell attachment, spreading, and proliferation, the surface of the Texin® TPU substrate should be modified to be more hydrophilic and to present appropriate biochemical cues.
Common Surface Modification Techniques:
-
Plasma Treatment: Treatment with oxygen or argon plasma can introduce polar functional groups onto the TPU surface, increasing its hydrophilicity and promoting protein adsorption from the cell culture medium, which in turn facilitates cell attachment.
-
Chemical Grafting:
-
Acrylamide Grafting: Grafting with acrylamide has been shown to improve the adhesion and proliferation of fibroblast cells on polyurethane surfaces.[5]
-
Poly(ethylene glycol) (PEG) Grafting: While often used to create non-fouling surfaces, specific PEG grafting techniques can be tailored to improve biocompatibility.
-
-
Protein Coating: Coating the substrate with extracellular matrix (ECM) proteins is a straightforward and effective method to enhance cell-specific adhesion.
Protocol for Fibronectin Coating:
-
Following sterilization, place the Texin® TPU substrates in a sterile environment (e.g., a laminar flow hood).
-
Prepare a 50 µg/mL solution of fibronectin in sterile phosphate-buffered saline (PBS).
-
Completely cover the surface of the substrates with the fibronectin solution.
-
Incubate at 37°C for 1-2 hours.
-
Aspirate the fibronectin solution and gently rinse the substrates twice with sterile PBS.
-
The substrates are now ready for cell seeding.
Quantitative Data on Cell Performance
The following tables summarize representative quantitative data on the performance of cells cultured on thermoplastic polyurethane substrates, both with and without surface modification.
| Surface Modification | Cell Type | Metric | Result | Reference |
| Unmodified TPU | NIH-3T3 Fibroblasts | Adhesion | 92% lower than tissue culture plastic | [6] |
| Acrylamide Grafted PU | L929 Fibroblasts | Viability | Higher than on untreated PU | [5] |
| Hard TPU Scaffolds | 3T3 Fibroblasts | Proliferation | Higher than on soft TPU scaffolds | [7] |
| TPU/PLA (3:7) Blend | hASCs | Proliferative Activity | Increased compared to other blends | [8] |
| Substrate | Cell Type | Time Point | Cell Viability (% of control) | Reference |
| Water-based PU with 50% TPU | hWJMSCs | Day 3 | ~95% | [9] |
| 3D Printed TPU | Human Dermal Fibroblasts | Day 3 | Slightly higher than control | [10] |
| TPU/PLA Foam | Human Fibroblasts | Day 7 | Increased compared to control | [11] |
Experimental Protocols
Protocol for Culturing Human Dermal Fibroblasts (HDFs) on Modified Texin® TPU
Materials:
-
Sterile, surface-modified Texin® TPU substrates
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Pre-warm the Fibroblast Growth Medium to 37°C.
-
Place the sterile, surface-modified Texin® TPU substrates into a sterile culture vessel (e.g., 6-well plate).
-
Trypsinize a sub-confluent flask of HDFs and perform a cell count.
-
Seed the HDFs onto the substrates at a density of 5,000 - 10,000 cells/cm².
-
Add an appropriate volume of pre-warmed medium to cover the substrates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Monitor cell morphology and confluence using a microscope.
-
-
Analysis of Cell Viability and Proliferation (Example: WST-1 Assay):
-
At desired time points (e.g., day 1, 3, 7), remove the medium.
-
Add WST-1 reagent diluted in fresh medium to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a plate reader.
-
Protocol for Culturing Primary Neurons on Modified Texin® TPU
Materials:
-
Sterile, surface-modified (e.g., with Poly-L-lysine and Laminin) Texin® TPU substrates
-
Primary neurons (e.g., rat embryonic cortical or hippocampal neurons)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-L-lysine solution
-
Laminin solution
-
Hank's Balanced Salt Solution (HBSS)
-
Papain and DNase I for tissue dissociation
Procedure:
-
Substrate Coating (if not pre-coated):
-
Incubate the sterile Texin® TPU substrates with Poly-L-lysine solution (e.g., 0.1 mg/mL in sterile water) for at least 4 hours at 37°C, or overnight at room temperature.
-
Rinse the substrates three times with sterile water.
-
Allow the substrates to dry completely in a sterile hood.
-
Coat the substrates with laminin solution (e.g., 20 µg/mL in sterile PBS) for at least 2 hours at 37°C.
-
Aspirate the laminin solution just before seeding the cells. Do not let the surface dry out.
-
-
Neuron Isolation and Seeding:
-
Isolate primary neurons from embryonic tissue using established protocols involving enzymatic (e.g., papain) and mechanical dissociation.
-
Determine the cell density using a hemocytometer.
-
Seed the neurons onto the coated Texin® TPU substrates at a density of 50,000 - 100,000 cells/cm².
-
Carefully add pre-warmed neuronal culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Neuron Maintenance:
-
After 24 hours, perform a half-medium change to remove any cellular debris.
-
Continue with half-medium changes every 3-4 days.
-
Monitor neurite outgrowth and network formation using a microscope.
-
Visualization of Key Processes
Signaling Pathway for Cell Adhesion
The primary signaling pathway involved in cell adhesion to an ECM-coated substrate is mediated by integrins.
Caption: Integrin-mediated cell adhesion signaling pathway.
Experimental Workflow for Cell Culture on Texin® TPU
This diagram outlines the general workflow for preparing and using Texin® TPU substrates for cell culture experiments.
Caption: General experimental workflow for cell culture on Texin® TPU.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. mpo-mag.com [mpo-mag.com]
- 4. mdpi.com [mdpi.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Thermoplastic polyurethane surface coated with polymer brushes for reduced protein and cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties and fibroblast cellular response of soft and hard thermoplastic polyurethane electrospun nanofibrous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fabrication, Characterization, and Cytotoxicity of Thermoplastic Polyurethane/Poly(lactic acid) Material Using Human Adipose Derived Mesenchymal Stromal Stem Cells (hASCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanical Testing of Texin® 192A for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mechanical testing of Texin® 192A, a thermoplastic polyurethane (TPU), for use in biomedical applications. The information herein is intended to guide researchers and professionals in evaluating the material's suitability for various medical devices and drug delivery systems.
Texin® 192A is a versatile thermoplastic polyurethane known for its excellent combination of flexibility, durability, and biocompatibility, making it a strong candidate for a wide range of medical applications.[1][2] Proper mechanical characterization is crucial to ensure the safety and efficacy of the final medical product. This document outlines the standard testing procedures for key mechanical properties, including tensile strength, tear resistance, and hardness.
Material Overview
Texin® TPUs are a family of materials that bridge the gap between rubber and plastics, offering a range of hardnesses and mechanical properties.[1][2] Several grades of Texin® are designated as medical grade ("Rx") and have been tested for biocompatibility according to ISO 10993-1, making them suitable for applications involving contact with skin, blood, and mucosal membranes.[3][4] While a specific datasheet for Texin® 192A for biomedical applications is not publicly available, the mechanical properties of a similar 92 Shore A TPU, Desmopan® 192, also from Covestro, can be considered as representative.[5]
Typical Biomedical Applications for TPUs:
-
Wound care dressings[3]
-
Connectors and luers[6]
-
Soft-touch grips for medical instruments[3]
-
Component housings[6]
Mechanical Properties of 92 Shore A TPU (Texin® 192A equivalent)
The following table summarizes the typical mechanical properties of a 92 Shore A thermoplastic polyurethane, based on data for Desmopan® 192.[5] These values provide a baseline for the expected performance of Texin® 192A.
| Mechanical Property | Typical Value | Test Standard |
| Tensile Stress @ 10% Elongation | 4 MPa | ISO 527 |
| Stress @ 100% Elongation | 9.5 MPa | ISO 527 |
| Stress @ 300% Elongation | 17 MPa | ISO 527 |
| Tensile Strength at Break | 52 MPa | ISO 527 |
| Strain at Break | >300% | ISO 527 |
| Tear Strength | 85 kN/m | ISO 34-1 |
| Shore A Hardness (15s) | 92 | ISO 868 |
| Shore D Hardness (15s) | 42 | ISO 868 |
Experimental Protocols
Detailed protocols for the three key mechanical tests are provided below. These are based on internationally recognized ASTM standards.
Tensile Properties (ASTM D412)
This test method determines the tensile properties of thermoplastic elastomers, including tensile strength, elongation at break, and stress at a given elongation.[7][8][9]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for holding the test specimen.
-
Extensometer for precise strain measurement.
-
Die C for cutting dumbbell-shaped specimens.
Specimen Preparation:
-
Condition the Texin® 192A material as per the manufacturer's recommendations.
-
Die-cut dumbbell-shaped specimens from a sheet of the material using a Die C cutter.[10] The thickness of the specimen should be uniform.
-
Place two benchmarks on the narrow section of the specimen to define the gauge length.[10]
Test Procedure:
-
Set the grip separation rate on the UTM to 500 ± 50 mm/min.
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the benchmarked gauge length of the specimen.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
Record the tensile stress at various elongations and the ultimate tensile strength and elongation at break.
Tear Resistance (ASTM D624)
This test method measures the force required to propagate a tear in a thermoplastic elastomer.[11][12][13]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for holding the test specimen.
-
Die C for cutting the test specimens.
Specimen Preparation:
-
Condition the Texin® 192A material as per the manufacturer's recommendations.
-
Use a Die C die to cut the test specimens from a sheet of the material.[14][15] This die creates an unnicked, 90-degree angle specimen.
Test Procedure:
-
Set the rate of jaw separation on the UTM to 500 ± 50 mm/min for Type C test pieces.[13]
-
Place the specimen into the grips of the testing machine.
-
Start the machine and apply a tearing force until the specimen is completely ruptured.
-
Record the maximum force required to tear the specimen.
-
Tear strength is calculated as the maximum force divided by the thickness of the specimen.
Durometer Hardness (ASTM D2240)
This test method determines the indentation hardness of thermoplastic elastomers using a durometer.[16][17][18] For a material with a Shore A hardness of 92, a Type A durometer is appropriate.
Apparatus:
-
Type A Durometer.
-
A hard, flat surface to support the specimen.
Specimen Preparation:
-
The test specimen should have a minimum thickness of 6.4 mm (0.25 inches). If necessary, multiple layers can be stacked to achieve this thickness, but a single piece is preferred.[16]
-
Ensure the surface of the specimen is flat and smooth.
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.[16]
-
Take at least five measurements at different locations on the specimen and report the average value.
Visualizations
The following diagrams illustrate the experimental workflows for the described mechanical tests.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. bapolymers.com [bapolymers.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. albis.com [albis.com]
- 6. Biocompatible thermoplastic compounds for use in medical devices [plastemart.com]
- 7. lonroy.com [lonroy.com]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 10. Tensile Set (Elastomers) ASTM D412 [intertek.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. labsinus.com [labsinus.com]
- 13. tatechco.com.vn [tatechco.com.vn]
- 14. gallaghercorp.com [gallaghercorp.com]
- 15. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]
- 16. Shore Hardness ASTM D2240 [intertek.com]
- 17. zwickroell.com [zwickroell.com]
- 18. micomlab.com [micomlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3D Printing of Texin™ 92A Filament
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 3D printing parameters for Texin™ 92A filament.
Troubleshooting Guides
This section addresses common issues encountered when 3D printing with the flexible Texin™ 92A filament.
Issue: Poor Bed Adhesion
Q1: My Texin™ 92A prints are not sticking to the print bed. What should I do?
A1: Poor bed adhesion is a common issue with flexible filaments. Here are several parameters to adjust:
-
Bed Temperature: Ensure your print bed is heated. For Texin™ 92A, a bed temperature between 40°C and 60°C is recommended to improve first-layer adhesion.[1]
-
Build Surface: Using a suitable build surface is crucial. A heated glass bed with a layer of PVA glue stick or a PEI (Polyetherimide) sheet can significantly improve adhesion.[1][2]
-
First Layer Settings: Print the first layer at a slower speed and a slightly higher temperature than the rest of the print. This promotes better bonding to the bed.
-
Bed Leveling: Ensure your print bed is perfectly leveled. An unleveled bed is a primary cause of adhesion problems.
-
Brim or Raft: For prints with a small surface area touching the bed, using a brim or a raft can increase the contact area and improve adhesion.[3]
Issue: Stringing or Oozing
Q2: My prints have fine strings of filament between different parts. How can I prevent this?
A2: Stringing is common with flexible materials like TPU due to their viscosity when melted.[4][5] Consider the following adjustments:
-
Retraction Settings: Enable retraction, but use minimal settings. For flexible filaments, a short retraction distance (1-2 mm) and a slow retraction speed (10-20 mm/s) are recommended to prevent the filament from stretching and jamming in the extruder.[1] Some users even suggest disabling retraction entirely to start and then gradually reintroducing it.
-
Print Temperature: Lowering the nozzle temperature in small increments (e.g., 5°C) can reduce oozing.[1] However, be careful not to lower it too much, as this can cause under-extrusion.
-
Travel Speed: Increase the travel speed of the print head when it is not extruding. This minimizes the time the nozzle spends over open areas, reducing the chance for filament to ooze.
-
"Combing Mode": If your slicer software has a "combing mode" or similar feature, enable it. This will keep the nozzle within the printed area during travel moves, further reducing stringing.[1]
Issue: Clogging and Extrusion Problems
Q3: The filament is getting clogged in the extruder, or the extrusion is inconsistent. What is the cause and solution?
A3: Clogging with flexible filaments often stems from the material's tendency to buckle under pressure.[3]
-
Extruder Type: A direct-drive extruder is highly recommended for printing with flexible filaments like Texin™ 92A.[6] The shorter filament path reduces the chance of the filament bending or coiling.
-
Print Speed: Print at a slow and consistent speed, typically between 15-30 mm/s.[1] Printing too fast can cause the filament to compress and jam.
-
Nozzle Temperature: An incorrect nozzle temperature can lead to inconsistent flow. If you suspect under-extrusion, try increasing the temperature in 5°C increments.[1] The recommended nozzle temperature for TPU is generally between 210-230°C.[3]
-
Filament Path: Ensure the filament path from the spool to the extruder is as smooth and straight as possible to minimize tension and prevent stretching.
Frequently Asked Questions (FAQs)
Q4: What are the general material properties of Texin™ 92A?
A4: Texin™ 92A is an aromatic polyester-based thermoplastic polyurethane (TPU) with a Shore hardness of approximately 92A.[7][8] It is characterized by high mechanical strength, good resistance to oils and greases, and low-temperature flexibility.[7][8]
Q5: What are the recommended starting print settings for Texin™ 92A?
A5: While optimal settings will vary depending on the specific printer and geometry of the part, here are some recommended starting points:
| Parameter | Recommended Value |
| Nozzle Temperature | 210 - 230 °C[3] |
| Bed Temperature | 40 - 60 °C[1] |
| Print Speed | 15 - 30 mm/s[1] |
| Retraction Distance | 1 - 2 mm (for direct drive)[1] |
| Retraction Speed | 10 - 20 mm/s[1] |
| Cooling Fan | Off for the first few layers, then 20-30%[1] |
Q6: How should I store Texin™ 92A filament?
A6: Texin™ 92A is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] This can lead to printing issues like sizzling sounds from the nozzle and poor print quality. It is crucial to store the filament in a dry environment, such as a sealed bag with desiccant or a dedicated filament dry box. If the filament has absorbed moisture, it should be dried in a filament dryer or a convection oven at a low temperature before printing.
Experimental Protocols & Visualizations
For researchers utilizing Texin™ 92A in biomedical applications, the following experimental workflows and diagrams provide a high-level overview of key processes.
Experimental Protocol: Optimization of Print Parameters using Design of Experiments (DOE)
-
Define Factors and Levels: Identify key printing parameters (factors) to optimize, such as nozzle temperature, print speed, and layer height. For each factor, define a range of values (levels) to test.
-
Select DOE Design: Choose a suitable experimental design, such as a full factorial or fractional factorial design, to systematically test the different parameter combinations.
-
Print Test Specimens: Print standardized test specimens (e.g., tensile test bars) for each experimental run.
-
Mechanical Testing: Perform mechanical testing (e.g., tensile strength, elongation at break) on the printed specimens.
-
Data Analysis: Analyze the results using statistical software to determine the optimal printing parameters that yield the desired mechanical properties.
Caption: Workflow for optimizing 3D printing parameters using a Design of Experiments (DOE) approach.
Diagram: Biocompatibility Assessment Workflow for 3D Printed Medical Devices
This diagram outlines the typical steps involved in assessing the biocompatibility of a medical device 3D printed with a material like Texin™ 92A, following ISO 10993 guidelines.[9][10]
Caption: A typical workflow for the biocompatibility assessment of 3D printed medical devices.
Diagram: Fabrication Process for a Drug-Eluting Device
This diagram illustrates a common workflow for creating a drug-eluting device using 3D printing, a key application in drug development.[11][12][13]
References
- 1. 3dactions.com [3dactions.com]
- 2. How to Succeed when 3D Printing with TPU and Flexible Filament | MatterHackers [matterhackers.com]
- 3. hengningfilm.com [hengningfilm.com]
- 4. Proven Workflows in Medical 3D Printing | Formlabs [formlabs.com]
- 5. voxelmatters.com [voxelmatters.com]
- 6. azurefilm.com [azurefilm.com]
- 7. santplas.com [santplas.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. Biocompatibility & Sterilization in 3D-Printed Medical Devices | Quick Guide [stratasys.com]
- 10. Biocompatibility & Sterilization in 3D Printed Medical Devices | ISO 10993 & FDA Guidelines [stratasys.com]
- 11. 3D-Printing of Drug-Eluting Implants: An Overview of the Current Developments Described in the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. 3D printing processes in precise drug delivery for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Extrusion of Texin® 192A
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to inconsistent extrusion of Texin® 192A, a polyester-based thermoplastic polyurethane (TPU). The following sections provide a question-and-answer format to directly address common problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent extrusion with Texin® 192A?
Inconsistent extrusion is often a result of one or more of the following factors:
-
Improper Material Handling: Texin® TPUs are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] Improper drying is a primary cause of extrusion problems.
-
Incorrect Processing Parameters: Extrusion temperature, screw speed, and other machine settings must be optimized for Texin® 192A.
-
Mechanical Issues: Problems with the extruder itself, such as a worn screw or a partially clogged nozzle, can lead to inconsistent material flow.
-
Material Contamination: The presence of foreign particles or other polymer types in the material can disrupt the extrusion process.
Q2: My extrudate has a rough or "sharkskin" surface. What is causing this?
A rough surface on the extrudate is often indicative of melt fracture, which can be caused by:
-
Excessive Extrusion Speed: Pushing the material through the die too quickly can cause surface tearing.
-
Melt Temperature Too Low: A lower temperature increases the viscosity of the melt, making it more prone to fracture under stress.
-
Die Geometry: Sharp corners or an abrupt transition in the die can contribute to this issue.
Q3: I'm observing bubbles or voids in my extruded profile. What is the likely cause?
The presence of bubbles is almost always due to moisture in the material. Texin® 192A must be thoroughly dried before processing. Trapped air in the feed can also contribute to this issue.
Q4: The diameter of my extruded filament is fluctuating. How can I fix this?
Variations in filament diameter can be attributed to:
-
Inconsistent Screw Speed: Fluctuations in the extruder's screw rotation will lead to uneven material output.
-
Surging: This is a periodic variation in extruder output and pressure. It can be caused by improper feed zone temperature, a worn screw, or inconsistent material feeding.
-
Inadequate Melt Pumping: A melt pump can be used to provide a more consistent flow of material to the die.
Troubleshooting Guide
Material Preparation and Handling
Proper drying of Texin® 192A is critical for successful extrusion.
| Parameter | Recommended Value | Source |
| Drying Temperature | ≤ 90°C (194°F) | [2] |
| Drying Time | Minimum 4 hours | [1] |
| Target Moisture Content | < 0.03% | [1] |
| Dryer Type | Desiccant Dehumidifying Hopper Dryer | [1] |
Experimental Protocol: Moisture Analysis
To verify the moisture content of your Texin® 192A, a moisture analyzer can be used.
-
Obtain a representative sample of the dried pellets from the hopper.
-
Immediately place the sample into the moisture analyzer.
-
Set the analysis temperature and time according to the instrument's manual for TPU materials.
-
Record the moisture content reading. It should be below 0.03% for optimal processing.
Extrusion Processing Parameters
The following are recommended starting parameters for the extrusion of Texin® 192A, based on data for the equivalent Desmopan® 192. These may need to be adjusted based on your specific extruder and die configuration.
| Parameter | Recommended Value | Source |
| Melt Temperature | 210 - 225°C (410 - 437°F) | [2] |
| Mold/Die Temperature | 20 - 40°C (68 - 104°F) | [2] |
| Screw Compression Ratio | 3:1 | [3][4] |
| Screw L/D Ratio | ≥ 24:1 | [3][4] |
Note: It is crucial to avoid overheating the material, as this can lead to degradation and a loss of mechanical properties.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent extrusion of Texin® 192A.
A logical workflow for troubleshooting inconsistent extrusion.
References
Technical Support Center: 3D Printing with Texin 192A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nozzle clogging when 3D printing with Texin 192A, a flexible thermoplastic polyurethane (TPU).
Troubleshooting Guides
Issue: Nozzle Clogging During Printing
Clogging with flexible filaments like this compound is a common issue that can manifest as partial or complete stoppage of extrusion mid-print. The following steps provide a systematic approach to diagnosing and resolving this problem.
Q1: My print starts fine, but the nozzle clogs after a while. What should I do?
A1: This delayed clogging is often due to "heat creep," where heat from the hotend travels up into the cold end, softening the filament prematurely and causing it to buckle and jam.
Experimental Protocol to Mitigate Heat Creep:
-
Verify Hotend Cooling: Ensure the heatsink fan on your extruder is functioning correctly and providing adequate airflow.
-
Optimize Printing Temperature: While a sufficiently high temperature is needed for proper melting, an excessively high temperature can exacerbate heat creep. Try reducing the nozzle temperature in 5°C increments.[1][2]
-
Reduce Retraction: Aggressive retraction settings can cause the softened filament to be pulled into the cold end, where it cools and solidifies, leading to a clog.[3][4] Decrease retraction distance and speed.
-
Check for Partial Clogs: A pre-existing partial clog from a previous material can worsen over the course of a print. Perform a "cold pull" to clean the nozzle before starting a new print with this compound.[5][6]
Q2: I'm experiencing frequent clogging with a Bowden-style extruder. What's the cause and solution?
A2: Bowden extruders have a longer path between the drive gear and the hotend, making it more challenging to control the flow of flexible filaments. The filament can bend or compress within the Bowden tube, leading to jams.[3]
Solutions for Bowden Extruders:
-
Reduce Print Speed: Slower print speeds (e.g., 20-30 mm/s) reduce the pressure on the filament, minimizing the chances of it buckling in the Bowden tube.[7]
-
Optimize Retraction Settings: Use minimal retraction distance (1-3mm) and a moderate retraction speed (20-40mm/s) to prevent the filament from compressing and deforming.[3]
-
Upgrade to a Direct Drive Extruder: For extensive work with flexible materials, a direct drive extruder is highly recommended as it provides better filament control and significantly reduces the likelihood of clogging.[3]
Frequently Asked Questions (FAQs)
Q3: What are the optimal printing parameters for this compound to avoid clogging?
A3: While optimal parameters can vary slightly between printers, the following table provides a good starting point for your experiments. It's recommended to print a calibration cube to fine-tune these settings for your specific setup.
| Parameter | Recommended Range | Rationale |
| Nozzle Temperature | 210°C - 230°C | Too low can cause under-extrusion and clogging; too high can lead to oozing and heat creep.[3] |
| Bed Temperature | 40°C - 60°C | Ensures good first layer adhesion, preventing print failures that could be mistaken for clogs. |
| Print Speed | 20 mm/s - 40 mm/s | Slower speeds are crucial for flexible filaments to prevent buckling and ensure consistent extrusion.[7] |
| Retraction Distance | 1 mm - 3 mm | Minimizes the chance of the flexible filament bending or jamming in the extruder.[3] |
| Retraction Speed | 20 mm/s - 40 mm/s | A moderate speed prevents the filament from being pulled too quickly, which can cause it to stretch or jam.[3] |
Q4: Can wet filament cause clogging?
A4: Yes, moisture absorption is a significant cause of printing issues with TPUs. When wet filament is heated in the nozzle, the water turns to steam, causing inconsistent extrusion, popping sounds, and potential clogs.[2]
Experimental Protocol for Drying Filament:
-
Pre-Print Drying: Before printing, dry the this compound spool in a filament dryer or a conventional oven at 45-50°C for at least 2 hours.[1]
-
Storage: Store the filament in an airtight container with desiccant packs to prevent moisture reabsorption.
Q5: How can I effectively clean the nozzle after printing with this compound?
A5: TPU can leave residue in the nozzle that can lead to partial clogs when switching to other materials.[8] A thorough cleaning is recommended.
Nozzle Cleaning Protocol (Cold Pull):
-
Heat the Nozzle: Heat the nozzle to the printing temperature of a rigid filament like PLA or Nylon (around 220°C).
-
Feed Cleaning Filament: Manually push a short length of the cleaning filament through the hotend until it starts to extrude.
-
Cool Down: Lower the nozzle temperature to around 90°C for PLA or 140°C for Nylon.
-
Pull the Filament: Once the temperature has stabilized, firmly and quickly pull the filament out of the extruder. The partially melted end should have pulled out any residue.
-
Repeat: Repeat the process until the pulled filament comes out clean.[6]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for resolving nozzle clogging.
Caption: Recommended experimental workflow for this compound printing.
References
- 1. recreus.com [recreus.com]
- 2. How to Succeed when 3D Printing with TPU and Flexible Filament | MatterHackers [matterhackers.com]
- 3. 3dprinttrend.com [3dprinttrend.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. coprint3d.com [coprint3d.com]
- 6. sovol3d.com [sovol3d.com]
- 7. 3dprintbeast.com [3dprintbeast.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Electrospinning of Texin 192A for Uniform Nanofibers
Welcome to the technical support center for the electrospinning of Texin 192A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for producing uniform nanofibers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrospinning?
This compound is an aromatic polyether-based thermoplastic polyurethane (TPU). TPUs are often selected for electrospinning due to their flexibility and strength, making them suitable for applications in tissue engineering, filtration, and drug delivery.[1] The resulting nonwoven structures from electrospinning have a high specific surface area, which is beneficial for these applications.[1]
Q2: What are the key parameters that influence the morphology of electrospun this compound nanofibers?
The formation and morphology of electrospun nanofibers are significantly affected by three main categories of parameters:
-
Solution Parameters: Viscosity, conductivity, molecular weight, and surface tension of the polymer solution.[2][3]
-
Process Parameters: Applied voltage, distance from the tip to the collector, and the solution flow rate.[2][3][4]
-
Ambient Parameters: Temperature and humidity of the electrospinning environment.[2][3]
Q3: Which solvents are typically used for electrospinning thermoplastic polyurethanes like this compound?
Common solvents for electrospinning polyurethanes include N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and mixtures thereof. The choice of solvent is critical as it affects the solution's viscosity and volatility, which in turn influences the fiber formation process.[2] The solvent should have a boiling point that allows for evaporation during the fiber's transit to the collector.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the electrospinning of this compound and provides actionable solutions.
Q1: My electrospun fibers have beads. How can I fix this?
-
Problem: Bead formation is often due to low solution viscosity or high surface tension.[6][7] At low viscosity, the electrospinning jet is prone to breaking up before reaching the collector.[8]
-
Solutions:
-
Increase Polymer Concentration: This will increase the viscosity of the solution, leading to more uniform fibers.[7]
-
Decrease Applied Voltage: A very high voltage can cause the fibers to overstretch, leading to bead formation.[9]
-
Decrease Flow Rate: A lower flow rate allows for more complete solvent evaporation and fiber stretching.[10]
-
Adjust Solvent System: Using a solvent with a lower surface tension can help to produce smoother fibers.[2]
-
Q2: The electrospinning jet is not forming, or it is unstable. What should I do?
-
Problem: An unstable or absent Taylor cone can be caused by insufficient voltage or a solution that is too viscous.[9]
-
Solutions:
-
Increase Applied Voltage: The electrostatic forces need to be strong enough to overcome the surface tension of the polymer solution at the needle tip.[9]
-
Decrease Solution Viscosity: If the solution is too thick, it may not be able to flow properly. This can be addressed by slightly decreasing the polymer concentration.[9]
-
Check for Clogs: Ensure the needle tip is not clogged with dried polymer.[9]
-
Q3: The produced nanofibers have a wide range of diameters. How can I achieve more uniformity?
-
Problem: Inconsistent fiber diameters can result from fluctuations in the electrospinning environment or suboptimal process parameters.[9]
-
Solutions:
-
Control Ambient Conditions: Maintain a stable temperature and humidity, as fluctuations can affect solvent evaporation and solution viscosity.[9]
-
Optimize Tip-to-Collector Distance: An optimal distance, typically between 10-30 cm, allows for proper fiber stretching and solvent evaporation.[11]
-
Use a Rotating Collector: A rotating drum collector can help to draw the fibers and improve alignment and uniformity.[11]
-
Q4: There is a build-up of polymer at the tip of the needle. How can I prevent this?
-
Problem: Polymer accumulation at the needle tip is often due to a highly volatile solvent evaporating too quickly or a flow rate that is too high.[9]
-
Solutions:
-
Adjust the Solvent System: Consider using a solvent with a lower volatility.
-
Decrease the Flow Rate: A slower flow rate can prevent the polymer solution from drying at the tip before it can be ejected.[9]
-
Optimize Humidity: Very low humidity can increase the rate of solvent evaporation.
-
Experimental Protocols & Data
Suggested Starting Parameters for Electrospinning this compound
The following table provides suggested starting parameters for the electrospinning of a thermoplastic polyurethane like this compound. These parameters should be optimized for your specific experimental setup and desired nanofiber characteristics.
| Parameter | Suggested Starting Range | Potential Impact on Nanofibers |
| Polymer Concentration | 8 - 15 wt% in DMF/THF | Higher concentration increases viscosity, leading to larger and more uniform fibers.[10] |
| Applied Voltage | 10 - 25 kV | Higher voltage generally leads to smaller fiber diameters due to increased stretching.[2][12] |
| Flow Rate | 0.1 - 2 mL/hr | Lower flow rates typically result in smaller and more uniform fibers.[10][11] |
| Tip-to-Collector Distance | 10 - 20 cm | Affects fiber morphology and alignment; an optimal distance is needed for complete solvent evaporation.[4][11] |
| Collector Type | Stationary Plate or Rotating Drum | A rotating drum can improve fiber alignment.[11] |
| Ambient Temperature | 20 - 30 °C | Higher temperatures can decrease solution viscosity and increase solvent evaporation, leading to thinner fibers.[2] |
| Relative Humidity | 30 - 50% | Higher humidity can lead to thicker fibers.[2] |
General Experimental Protocol for Electrospinning
-
Solution Preparation:
-
Dissolve this compound pellets in a suitable solvent (e.g., a mixture of DMF and THF) to the desired concentration.
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-tip needle.
-
Mount the syringe on a syringe pump.
-
Position the needle a set distance from the collector (e.g., an aluminum foil-covered plate or a rotating mandrel).
-
Connect the positive lead of a high-voltage power supply to the needle and the ground lead to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to the desired flow rate.
-
Apply the desired voltage to the needle.
-
Observe the formation of a Taylor cone at the needle tip and the ejection of a polymer jet towards the collector.
-
Allow the electrospinning process to continue for the desired duration to collect a nanofiber mat of sufficient thickness.
-
-
Nanofiber Mat Collection and Drying:
-
After electrospinning, carefully remove the nanofiber mat from the collector.
-
Dry the mat in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting logic for common electrospinning defects.
References
- 1. Mechanical Properties of Dual-Layer Electrospun Fiber Mats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospinning of Biomedical Nanofibers/Nanomembranes: Effects of Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Electrospinning of Chitosan-Based Solutions for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 8. Modification and Functionalization of Fibers Formed by Electrospinning: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. linarinanotech.com [linarinanotech.com]
- 10. jbete.org [jbete.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Electrospinning Texin® 92A for Controlled Fiber Diameter
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling fiber diameter in electrospun Texin® 92A mats. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the electrospinning process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that can arise during the electrospinning of Texin® 92A and provides actionable solutions to achieve desired fiber morphology.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Beaded Fibers | Solution Viscosity is too Low: Insufficient polymer chain entanglement prevents the formation of a continuous fiber jet.[1] Surface Tension is too High: The electrostatic forces are not strong enough to overcome the solution's surface tension. Applied Voltage is too High: This can cause the jet to break up into droplets before the solvent fully evaporates.[2] | Increase Polymer Concentration: This will increase the solution viscosity and promote chain entanglement. Modify Solvent System: Introduce a co-solvent with a lower surface tension. Decrease Applied Voltage: Reduce the voltage to a level that maintains a stable Taylor cone without causing jet instability. |
| Uneven Fiber Diameter | Inconsistent Flow Rate: Fluctuations in the syringe pump can lead to variations in the amount of solution being ejected. Unstable Electric Field: This can be caused by fluctuations in the power supply or environmental factors like air currents. Inhomogeneous Solution: Poorly dissolved polymer can lead to localized changes in viscosity and conductivity. | Ensure Stable Flow Rate: Check the syringe pump for proper functioning and ensure the syringe is securely fitted. Stabilize the Environment: Conduct experiments in an enclosed and controlled environment to minimize air currents and humidity fluctuations. Ensure Complete Dissolution: Allow adequate time for the Texin® 92A to fully dissolve in the solvent with gentle agitation. |
| Fused Fibers or Wet Mat | Solvent Evaporation Rate is too Slow: The solvent does not have enough time to evaporate before the fibers reach the collector. Flow Rate is too High: An excess of solution is being deposited, preventing complete drying.[2] Collector Distance is too Short: The "time of flight" for the jet is insufficient for solvent evaporation. | Increase Collector Distance: This provides more time for the solvent to evaporate before the fibers are deposited. Decrease Flow Rate: Reduce the rate at which the solution is fed to the spinneret. Modify Solvent System: Use a more volatile solvent or a mixture of solvents to accelerate evaporation. |
| No Fiber Formation (Droplets Only) | Applied Voltage is too Low: The electric field is not strong enough to overcome the surface tension of the solution and initiate the jet.[2] Solution Viscosity is too High: The solution is too thick to be drawn into a jet by the electric field. | Increase Applied Voltage: Gradually increase the voltage until a stable Taylor cone and jet are formed. Decrease Polymer Concentration: This will lower the viscosity of the solution, allowing it to be more easily drawn by the electric field. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling fiber diameter in electrospinning Texin® 92A?
A1: Solution concentration is often the most influential parameter affecting fiber diameter.[3] Higher concentrations lead to higher viscosity, which in turn results in thicker fibers due to increased resistance to stretching of the polymer jet.
Q2: How does the applied voltage affect the fiber diameter?
A2: Generally, increasing the applied voltage leads to a decrease in fiber diameter.[2] This is because a stronger electric field exerts a greater stretching force on the polymer jet, resulting in finer fibers. However, an excessively high voltage can lead to jet instability and the formation of beads.
Q3: What is the role of the solvent system in electrospinning Texin® 92A?
A3: The solvent system is crucial as it determines the solution's viscosity, surface tension, and conductivity, all of which impact the electrospinning process and the final fiber morphology. A good solvent should effectively dissolve the Texin® 92A and have appropriate volatility to ensure the fibers are dry upon reaching the collector. Common solvents for thermoplastic polyurethanes include N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and mixtures thereof.
Q4: How does the flow rate influence fiber diameter?
A4: A higher flow rate generally results in thicker fibers. This is because a larger volume of solution is ejected from the spinneret, leading to larger initial jet diameters and less time for stretching before the solvent evaporates.
Q5: What is the effect of the distance between the spinneret and the collector?
A5: The distance to the collector affects both the electric field strength and the time for solvent evaporation. Increasing the distance can lead to a weaker electric field but provides more time for the jet to stretch and for the solvent to evaporate. This can result in finer and drier fibers, but an excessive distance may lead to a loss of fiber alignment and the collection of a more random mat.
Experimental Protocols and Data
While specific quantitative data for Texin® 92A is limited in publicly available literature, the following tables provide a summary of typical parameters used for electrospinning thermoplastic polyurethanes (TPU), which can serve as a starting point for your experiments with Texin® 92A.
Table 1: Typical Solution Parameters for TPU Electrospinning
| Parameter | Range | Effect on Fiber Diameter |
| Polymer Concentration | 5 - 15 wt% | Increasing concentration generally increases fiber diameter. |
| Solvent System | DMF, THF, Chloroform, Acetone (often in mixtures) | Affects viscosity, surface tension, and evaporation rate, thereby influencing fiber morphology. |
| Viscosity | 0.1 - 2 Pa·s | Higher viscosity leads to larger fiber diameters. |
Table 2: Typical Process Parameters for TPU Electrospinning
| Parameter | Range | Effect on Fiber Diameter |
| Applied Voltage | 10 - 25 kV | Increasing voltage generally decreases fiber diameter. |
| Flow Rate | 0.1 - 2 mL/hr | Increasing flow rate generally increases fiber diameter. |
| Collector Distance | 10 - 25 cm | Increasing distance can decrease fiber diameter up to a certain point. |
| Needle Gauge | 18 - 27 G | A smaller needle diameter can lead to a smaller initial jet diameter. |
Visualizing the Process
Electrospinning Workflow
The following diagram illustrates the typical workflow for an electrospinning experiment aimed at producing Texin® 92A mats with a controlled fiber diameter.
References
Texin® 192A Technical Support Center: Warping Issues
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding warping issues encountered when 3D printing with Texin® 192A, a thermoplastic polyurethane (TPU).
Troubleshooting Guide
Q: How can I prevent my Texin® 192A prints from warping?
Warping occurs when a thermoplastic cools and shrinks unevenly, causing the edges of the print to lift off the build plate.[1][2][3][4] This phenomenon can compromise the dimensional accuracy and structural integrity of your printed parts. Follow these systematic steps to mitigate warping.
1. Optimize Print Bed Adhesion: Poor first-layer adhesion is a primary cause of warping.[4][5] The initial layer must remain firmly anchored to the build plate for the duration of the print.
-
Clean the Build Surface: Before every print, thoroughly clean the build plate with isopropyl alcohol to remove any dust, grease, or residue.[6][7]
-
Use an Adhesion Promoter: Applying a thin, even layer of a glue stick or a specialized 3D printing adhesive can significantly improve the bond between the print and the bed.[1][5][7]
-
Select the Right Build Surface: While glass beds can be used, a PEI (Polyetherimide) sheet or textured build plate often provides superior adhesion for TPUs.[1]
2. Control Thermal Conditions: Large temperature differences between the printed material and its surroundings are the fundamental cause of the stress that leads to warping.[2][3]
-
Use a Heated Bed: A heated print bed helps keep the base of the model warm and reduces the rate of shrinkage.[1][5] For Texin® 192A, a bed temperature between 45°C and 60°C is a good starting point.
-
Utilize an Enclosure: A printer enclosure helps maintain a stable and elevated ambient temperature around the print.[1][2] This slows the cooling process for all layers, reducing internal stresses.[2]
-
Disable or Reduce Part Cooling for Initial Layers: The part cooling fan should be turned off for at least the first few layers to prevent them from cooling too rapidly.[1][6] After the initial layers, a low fan speed (20-40%) can be introduced if needed for overhangs and fine details.
3. Adjust Slicer Settings: Your slicer software offers powerful tools to mechanically counteract the forces of warping.
-
Print Slower: Reducing the print speed, especially for the initial layers, can improve adhesion and reduce stress.[5][6]
-
Use a Brim or Raft: A brim adds a single-layer extension around the base of your model, increasing surface area and adhesion. A raft adds a disposable base underneath the entire print.[2][5] Both are effective at holding down the corners of your print.[5]
Frequently Asked Questions (FAQs)
Q: What is the primary cause of warping in thermoplastic printing? A: Warping is caused by the material shrinking as it cools.[2][3] When hot, extruded plastic is deposited onto a cooler layer, it begins to cool and contract. This contraction creates internal stresses that pull on the underlying layers, and if the stress is greater than the model's adhesion to the build plate, the edges will lift and deform.[3][4]
Q: Does the geometry of my model affect the likelihood of warping? A: Yes. Large, flat models are more susceptible to warping because they have a larger surface area that experiences thermal contraction.[4][8] Models with sharp corners are also prone to lifting at those points due to the concentration of stress.
Q: Why is drying Texin® 192A filament important? A: Texin® thermoplastic polyurethane resins are hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] Printing with moist filament can lead to poor layer adhesion, inconsistent extrusion, and surface defects, which can exacerbate warping issues. It is critical to dry the filament according to the manufacturer's specifications before use.[9][10]
Q: Can the printer's environment cause warping? A: Absolutely. Drafts or sudden temperature changes in the room can cause parts of the print to cool unevenly, leading to warping.[7] This is why using an enclosure is highly recommended to create a controlled and stable printing environment.[1][2]
Data Presentation
Table 1: Recommended Starting Parameters for Texin® 192A
Note: These are suggested starting points. Optimal settings may vary depending on the specific printer, environmental conditions, and part geometry.
| Parameter | Recommended Value | Notes |
| Nozzle Temperature | 220 - 240 °C | Start in the middle of the range and adjust based on extrusion quality and layer adhesion. |
| Heated Bed Temperature | 45 - 60 °C | A higher temperature can improve adhesion, but setting it too high may deform the base of the print.[5] |
| Print Speed (Initial Layers) | 15 - 25 mm/s | A slower first layer ensures a strong bond with the build plate.[6] |
| Print Speed (General) | 30 - 50 mm/s | TPU requires slower printing speeds than rigid materials like PLA or ABS. |
| Part Cooling Fan | 0% for first 3-5 layers, then 20-40% | Rapid cooling of the initial layers is a major cause of warping.[1][6] |
| Bed Adhesion Aids | PEI Sheet, Glue Stick, or Specialized Adhesives | Essential for keeping the print anchored to the bed.[1][5] |
| Filament Preparation | Dry at 88-99°C for a minimum of 4 hours | Texin® is hygroscopic and must be dried to prevent printing defects.[9][10] |
Experimental Protocols
Protocol: Print Bed Adhesion Optimization
This protocol provides a systematic method to determine the most effective bed surface and adhesion promoter for printing Texin® 192A on your specific equipment.
Objective: To identify the combination of build surface and adhesion aid that provides the strongest first-layer adhesion and minimizes warping.
Materials:
-
3D Printer with a heated bed
-
Texin® 192A filament (properly dried)
-
Standard build surfaces (e.g., Glass, PEI sheet, Textured Plate)
-
Adhesion promoters (e.g., Isopropyl alcohol, Glue Stick, 3D printing adhesive)
-
A standardized test model (e.g., a 100mm x 100mm x 2mm flat square)
Methodology:
-
Establish a Baseline:
-
Select one build surface (e.g., Glass).
-
Clean the surface thoroughly with isopropyl alcohol.
-
Using the recommended starting parameters from Table 1, print the test model without any additional adhesion promoters.
-
After the print finishes and the bed cools, observe the result. Note any signs of warping, corner lifting, or premature detachment. Record these observations.
-
-
Test Adhesion Promoters:
-
On the same build surface, apply a thin, even layer of a glue stick.
-
Print the same test model using identical slicer settings.
-
Record observations regarding warping and adhesion.
-
Repeat this process for each adhesion promoter you wish to test.
-
-
Test Different Build Surfaces:
-
Switch to a different build surface (e.g., PEI sheet).
-
Repeat the entire sequence from Step 1 (baseline clean surface) and Step 2 (testing each adhesion promoter) for this new surface.
-
Record all observations systematically.
-
-
Data Analysis:
-
Compare the results across all tested combinations.
-
The optimal combination is the one that results in the test model printing with no visible warping or lifting and requires moderate effort to remove once cooled.
-
Visualizations
Caption: A workflow diagram for troubleshooting warping issues.
Caption: Causal factors contributing to print warping.
References
- 1. How to prevent 3d printing warping problems [jlc3dp.com]
- 2. dddrop.com [dddrop.com]
- 3. wevolver.com [wevolver.com]
- 4. sovol3d.com [sovol3d.com]
- 5. 3djake.com [3djake.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. santplas.com [santplas.com]
Technical Support Center: Enhancing the Printability of Flexible TPU Filaments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when 3D printing with flexible Thermoplastic Polyurethane (TPU) filaments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Filament and Extrusion Issues
Question: Why is my TPU filament jamming or clogging the extruder?
Answer: TPU filament is prone to jamming due to its flexibility, which can cause it to buckle or wrap around extruder gears.[1][2] Common causes include:
-
High Printing Speed: Printing too fast can cause the filament to compress and jam.[3] A slow and consistent speed, typically between 15-40 mm/s, is recommended.[4][5]
-
Incorrect Extruder Tension: Too much or too little tension on the extruder gears can lead to feeding issues.[1]
-
Excessive Retraction: High retraction distances and speeds can cause the flexible filament to stretch and jam in the hotend.[3][6]
-
Heat Creep: In enclosed printers, heat can travel up the filament path, causing the TPU to soften prematurely and clog the extruder.[7]
-
Moisture Absorption: TPU is highly hygroscopic, meaning it readily absorbs moisture from the air.[8][9] Wet filament can lead to bubbles, stringing, and poor extrusion quality.[8]
Question: What is causing under-extrusion or inconsistent material flow?
Answer: Under-extrusion results in weak prints with gaps between layers.[10] This is often caused by:
-
Low Nozzle Temperature: If the temperature is too low, the filament won't melt properly, leading to poor flow.[10]
-
Excessive Print Speed: Printing too quickly doesn't allow the filament enough time to melt and extrude consistently.[10]
-
Clogged Nozzle: A partially or fully clogged nozzle will restrict filament flow.[1]
-
Incorrect Extruder Type: Bowden extruders, with their longer filament path, are more prone to under-extrusion with flexible filaments compared to direct drive extruders.[11][12]
Print Quality Issues
Question: How can I prevent stringing and oozing in my TPU prints?
Answer: Stringing, the presence of fine plastic strings between different parts of a print, is a common issue with TPU due to its elasticity and tendency to ooze from the nozzle.[1][6] To mitigate this:
-
Optimize Retraction Settings: Use a low retraction distance (1-2 mm for direct drive, 2-4 mm for Bowden) and a slow retraction speed (10-30 mm/s).[6][10][13]
-
Lower Printing Temperature: Reducing the nozzle temperature in small increments (e.g., 5°C at a time) can decrease oozing.[6][10]
-
Increase Travel Speed: Faster travel moves between printed parts can minimize the time for oozing to occur.[6]
-
Enable Combing Mode: This setting in your slicer software keeps the nozzle within the printed area during travel moves, reducing visible stringing.[10]
-
Dry Your Filament: Moisture in the filament can exacerbate stringing.[6][8]
Question: Why are my TPU prints not adhering to the print bed?
Answer: Poor bed adhesion can lead to print failure.[14] To improve adhesion:
-
Use a Heated Bed: A bed temperature between 40-60°C is generally recommended for TPU.[4][15]
-
Proper Bed Surface: A textured PEI sheet or a light application of a glue stick can enhance adhesion.[15][16]
-
Level the Print Bed: An improperly leveled bed is a common cause of adhesion problems.[14]
-
Slow First Layer Speed: Printing the initial layer at a slower speed (e.g., 20-30 mm/s) gives the filament more time to bond to the bed.[16]
-
Clean the Print Surface: Ensure the build plate is clean and free of dust or oils.[17]
Hardware Considerations
Question: What is the best type of extruder for printing with TPU?
Answer: A direct drive extruder is highly recommended for printing with flexible filaments like TPU.[11][15][18] The shorter and more constrained filament path in a direct drive system minimizes the risk of the filament buckling or jamming.[11] While it is possible to print TPU with a Bowden extruder, it often requires slower print speeds and very careful tuning of retraction settings to prevent issues.[10][11]
Quantitative Data Summary
The following tables provide a summary of recommended printing parameters for TPU filaments. Note that these are starting points, and optimal settings may vary depending on the specific printer, filament brand, and desired print characteristics.
Table 1: General TPU Print Settings
| Parameter | Recommended Value |
| Nozzle Temperature | 210 - 250°C[10] |
| Bed Temperature | 20 - 60°C[10] |
| Print Speed | 15 - 40 mm/s[4] |
| Layer Height | 0.1 - 0.2 mm[8] |
| Cooling Fan | Off for the first few layers, then 20-50%[8][15] |
Table 2: Retraction Settings by Extruder Type
| Extruder Type | Retraction Distance | Retraction Speed |
| Direct Drive | 0.5 - 2.0 mm[6][11] | 10 - 30 mm/s[6][13] |
| Bowden | 2.0 - 4.0 mm[6] | 20 - 30 mm/s[6] |
Table 3: Print Speed by TPU Hardness (Shore A)
| TPU Hardness | Recommended Print Speed |
| 85A (Softer) | 15 - 25 mm/s[10] |
| 95A (Harder) | 30 - 40 mm/s[11][19] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to enhance TPU printability.
Protocol 1: Determining Optimal Nozzle Temperature
Objective: To identify the ideal nozzle temperature for a specific TPU filament to achieve optimal layer adhesion and minimize stringing.
Methodology:
-
Model Selection: Use a "temperature tower" model, which is a tall, thin structure with different sections designed to be printed at varying temperatures.
-
Slicer Setup:
-
Set the initial nozzle temperature to the upper end of the manufacturer's recommended range (e.g., 250°C).
-
Use your slicer's "change at Z" or equivalent script to decrease the nozzle temperature by 5°C at regular height intervals throughout the print.
-
Keep all other print settings (speed, retraction, cooling) constant.
-
-
Printing and Observation: Print the temperature tower and carefully observe the print quality at each temperature level. Look for signs of overheating (stringing, blobs) at higher temperatures and poor layer adhesion (delamination, weak structure) at lower temperatures.
-
Analysis: After the print is complete, perform destructive testing by attempting to break the tower at each temperature section. The temperature that provides the best combination of visual quality and layer strength is the optimal nozzle temperature.
Protocol 2: Calibrating Retraction Settings
Objective: To find the optimal retraction distance and speed to minimize stringing without causing filament jams.
Methodology:
-
Model Selection: Use a retraction test model, which typically consists of two small towers spaced apart. This design forces frequent retractions between the two points.
-
Slicer Setup:
-
Start with a low retraction distance (e.g., 0.5 mm for direct drive, 2 mm for Bowden) and a slow retraction speed (e.g., 20 mm/s).
-
Print a series of test models, incrementally increasing either the retraction distance or speed for each print. It is recommended to adjust only one variable at a time.
-
-
Printing and Analysis:
-
For each print, observe the amount of stringing between the two towers.
-
Continue to adjust the retraction settings until stringing is minimized.
-
If you begin to experience under-extrusion or filament jamming, you have likely exceeded the optimal retraction settings. Reduce the values slightly.
-
-
Fine-Tuning: Once you have found a good balance, you can further refine the settings by making smaller incremental changes.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting TPU printing issues.
References
- 1. hengningfilm.com [hengningfilm.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 3dprintbeast.com [3dprintbeast.com]
- 4. sunlu.com [sunlu.com]
- 5. wevolver.com [wevolver.com]
- 6. Best Way to Remove Stringing in TPU Prints - 3DISM [3dism.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 3dtrcek.com [3dtrcek.com]
- 9. support.bcn3d.com [support.bcn3d.com]
- 10. 3dactions.com [3dactions.com]
- 11. 3dism.org [3dism.org]
- 12. Direct Drive VS Bowden Extruder [printingatoms.com]
- 13. youtube.com [youtube.com]
- 14. officecatch.com.au [officecatch.com.au]
- 15. in3dtec.com [in3dtec.com]
- 16. sovol3d.com [sovol3d.com]
- 17. all3dp.com [all3dp.com]
- 18. TPU Filament Material Guide | Flexible 3D Printing [formfutura.com]
- 19. siraya.tech [siraya.tech]
Technical Support Center: Sterilization Validation for Texin® 192A-Based Devices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterilization validation of medical devices fabricated from Texin® 192A, a thermoplastic polyurethane (TPU). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the validation process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended sterilization methods for devices made from Texin® 192A?
A1: For medical devices made from thermoplastic polyurethanes (TPUs) like Texin® 192A, the most commonly recommended and industrially utilized sterilization methods are Ethylene Oxide (EtO) and radiation (gamma or electron beam).[1][2][3] Steam sterilization (autoclaving) is generally not recommended for TPUs as the high temperature and moisture can lead to hydrolytic degradation, potentially compromising the material's integrity and producing harmful byproducts.[1][4]
Q2: How does Ethylene Oxide (EtO) sterilization affect Texin® 192A?
A2: EtO sterilization is a low-temperature process that effectively preserves the mechanical properties and appearance of most TPUs.[1] It is well-suited for complex device geometries due to the gas's ability to permeate intricate channels.[1] However, validation must include rigorous testing for residual EtO and its byproducts, such as ethylene chlorohydrin (ECH), to ensure they are below the safe limits defined by ISO 10993-7.[5]
Q3: What are the potential effects of gamma irradiation on Texin® 192A?
A3: Gamma irradiation is a highly effective sterilization method that can penetrate dense materials and packaged devices.[6] For TPUs, gamma radiation can induce chain scission or cross-linking, which may alter the material's mechanical properties, such as tensile strength and elongation.[4][7] Discoloration (yellowing) is a common cosmetic effect of gamma irradiation on TPUs.[2] The extent of these changes depends on the radiation dose and the specific TPU formulation.[2][8] Validation studies are crucial to establish a safe and effective dose that ensures sterility without compromising device functionality.[6][9]
Q4: Can I use steam sterilization (autoclave) for my Texin® 192A device?
A4: Steam sterilization is generally not recommended for standard TPUs.[1][4] The combination of high temperature and moisture can cause hydrolytic degradation of the polymer chains, leading to a loss of mechanical strength, warping, and potential release of harmful substances like methylene dianiline (MDA).[1][8]
Q5: What are the key standards I need to follow for sterilization validation?
A5: For EtO sterilization, the primary standard is ISO 11135, which outlines the requirements for the development, validation, and routine control of the process.[10][11][12] For radiation sterilization, ISO 11137 provides the requirements for dose setting, validation, and routine control.[6][13][14][15] Additionally, ISO 11737 is crucial for determining the bioburden on your device.[15]
Troubleshooting Guides
Issue 1: Sterility Test Failure (Positive Biological Indicator)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Sterilant Penetration | 1. Review and optimize the packaging design to ensure it allows for adequate sterilant ingress and egress.[12] 2. Ensure the load configuration within the sterilization chamber does not create dense areas that impede sterilant circulation.[16] 3. For EtO, verify that preconditioning parameters (humidity and temperature) are met to properly condition the product and microorganisms.[11][12] |
| Incorrect Sterilization Cycle Parameters | 1. Verify that the cycle parameters (e.g., EtO concentration, exposure time, temperature, humidity for EtO; radiation dose for gamma) were delivered within the validated specifications.[10][17] 2. Review the initial validation data to ensure the chosen cycle was robust enough for the product's bioburden. |
| High Initial Bioburden | 1. Conduct a new bioburden determination according to ISO 11737-1 to see if the microbial load on the devices has increased.[15] 2. Review the manufacturing environment and handling procedures to identify and mitigate sources of microbial contamination.[18] |
| Incorrect Biological Indicator (BI) Used or Placed | 1. Ensure the BI is appropriate for the sterilization method (e.g., Bacillus atrophaeus for EtO, Bacillus pumilus for radiation).[19] 2. Verify that BIs are placed in the most challenging locations to sterilize within the device and the load.[16][19] |
Issue 2: Material Degradation or Changes in Appearance
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation (Steam Sterilization) | 1. Discontinue the use of steam sterilization.[1] 2. Select an alternative, compatible method such as EtO or gamma irradiation.[1] |
| Oxidative Degradation or Chain Scission (Gamma Irradiation) | 1. Evaluate if the gamma radiation dose can be lowered while still achieving the required Sterility Assurance Level (SAL).[6][14] 2. Consider using electron beam (e-beam) sterilization, which may have a different effect on the material due to a higher dose rate.[3][20] 3. If discoloration is the only issue and does not affect device performance, it may be acceptable with proper documentation and justification.[2] |
| Chemical Reaction with Sterilant (EtO) | 1. Although less common with TPUs, ensure that there are no reactive components in the device formulation. 2. Verify that aeration times are sufficient to remove residual EtO, which could potentially cause long-term material changes.[1] |
Data Summary Tables
Table 1: Comparison of Common Sterilization Methods for Texin® 192A-Based Devices
| Sterilization Method | Mechanism | Typical Operating Parameters | Pros for TPUs | Cons for TPUs | Governing Standard |
| Ethylene Oxide (EtO) | Alkylation of microbial DNA and proteins | 30-60°C, 40-80% RH, 400-800 mg/L EtO concentration, 1-6 hours exposure | Excellent material compatibility, preserves mechanical properties, good for complex geometries.[1] | Requires lengthy aeration to remove toxic residues, process is complex to validate.[1][7] | ISO 11135[10] |
| Gamma Irradiation | Microbial DNA disruption via ionizing radiation | 25-50 kGy typical dose | High penetration, effective for packaged devices, relatively simple process.[6] | Can cause chain scission or cross-linking, leading to changes in mechanical properties and discoloration (yellowing).[2][4][7] | ISO 11137[13] |
| Steam (Autoclave) | Denaturation of microbial proteins via moist heat | 121-134°C, high pressure steam | - | Not Recommended. Causes hydrolytic degradation, loss of mechanical properties, and potential for harmful byproducts.[1][4] | N/A for TPUs |
Table 2: Key Validation Tests and Acceptance Criteria
| Validation Test | Purpose | Typical Acceptance Criteria | Relevant Standard |
| Bioburden Determination | To quantify the population of viable microorganisms on the device before sterilization. | Varies based on product and intended use; informs the sterilization dose/cycle. | ISO 11737-1[15] |
| Sterility Testing | To confirm the absence of viable microorganisms after sterilization. | No growth of microorganisms. | ISO 11737-2 |
| EtO Residual Analysis | To ensure residual EtO and its byproducts are below toxic levels. | Limits are defined for EtO and ECH based on device contact duration. | ISO 10993-7 |
| Material Property Testing (e.g., Tensile Strength, Elongation) | To assess the impact of sterilization on the device's physical integrity and performance. | No significant change that compromises the device's intended function. Device-specific. | ASTM/ISO standards for specific properties |
| Biocompatibility Testing | To ensure the sterilized device does not elicit an adverse biological response. | No cytotoxicity, sensitization, or irritation. | ISO 10993 series[21] |
Experimental Protocols
Protocol 1: Ethylene Oxide (EtO) Sterilization Validation (Overkill Method)
-
Installation and Operational Qualification (IQ/OQ): Performed by the sterilization provider to demonstrate that the equipment is installed and operates correctly.[10][22]
-
Performance Qualification (PQ):
-
Microbiological PQ:
-
Determine the bioburden of at least 10 samples from three different manufacturing lots.
-
Place biological indicators (Bacillus atrophaeus, 10^6 CFU) in the most difficult-to-sterilize locations of the device.
-
Perform three consecutive half-cycle exposures. The goal is to demonstrate at least a 6-log reduction of the BI population. All BIs should be sterile after the half cycle.[22]
-
A fractional cycle may be performed to demonstrate that some BIs are non-sterile, confirming the ability to recover the challenge organism.[5]
-
-
Physical PQ:
-
Perform three consecutive full-cycle exposures with the product loaded as it would be for routine sterilization.[11][22]
-
Monitor cycle parameters (temperature, humidity, EtO concentration, time) to ensure they are within the specified limits.
-
After each full cycle, conduct product functionality testing and EtO residual testing to ensure the device is safe and performs as intended.[22]
-
-
Protocol 2: Gamma Irradiation Sterilization Validation (VDmax Method)
-
Product and Bioburden Information:
-
Determine the bioburden on 10 samples from three different production batches according to ISO 11737-1.[15]
-
-
Dose Setting (VDmax Study):
-
The VDmax (Verification Dose Maximum) method is used to substantiate a predetermined sterilization dose (e.g., 25 kGy).[6][14]
-
A verification dose is calculated based on the bioburden data.
-
A set number of product samples are irradiated at the verification dose.
-
Sterility tests are performed on the irradiated samples.
-
If the number of positive sterility tests is at or below a specified limit, the 25 kGy sterilization dose is validated.
-
-
Material and Functional Testing:
-
Irradiate product samples at the maximum specified dose (e.g., 25 kGy + tolerance).
-
Perform comprehensive material property testing (e.g., tensile strength, colorimetry) and functional testing to ensure the device continues to meet its specifications after irradiation.[21]
-
Visualizations
Caption: Sterilization Validation Workflow for Texin® 192A Devices.
References
- 1. mpo-mag.com [mpo-mag.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Materials | Influence of Aging, Sterilization, and Composition on the Degradation of Polyurethane Foams [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. medicaldeviceacademy.com [medicaldeviceacademy.com]
- 6. greenlight.guru [greenlight.guru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ebeammachine.com [ebeammachine.com]
- 10. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 11. greenlight.guru [greenlight.guru]
- 12. certbetter.com [certbetter.com]
- 13. ISO 11137: Requirements & guidelines for radiation sterilisation [bgs.eu]
- 14. ISO 11137-Gamma Sterilization Validation (A Brief Guidance) | Operon Strategist [operonstrategist.com]
- 15. ISO 11137 standard - Ionisos [ionisos.com]
- 16. mesalabs.com [mesalabs.com]
- 17. Sterilization Process Controls | FDA [fda.gov]
- 18. ebeammachine.com [ebeammachine.com]
- 19. mesalabs.com [mesalabs.com]
- 20. nucleus.iaea.org [nucleus.iaea.org]
- 21. Evaluation of a Medical Grade Thermoplastic Polyurethane for the Manufacture of an Implantable Medical Device: The Impact of FDM 3D-Printing and Gamma Sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. steris-ast.com [steris-ast.com]
Technical Support Center: Minimizing Stringing in Texin® 92A 3D Printing
Frequently Asked Questions (FAQs)
Q1: What is stringing and why does it occur with Texin® 92A?
Stringing, or "oozing," is the creation of fine, hair-like strands of plastic between different parts of a 3D print.[1][2] This happens when molten filament leaks from the nozzle as it travels between two points.[2][3] Flexible materials like Texin® 92A (a type of TPU) are particularly prone to stringing due to their elasticity and lower viscosity when melted.[3][4]
Q2: What are the primary causes of stringing with flexible filaments?
The main culprits behind stringing are typically:
-
Incorrect Retraction Settings: Retraction is the process of pulling the filament back into the nozzle before a travel move.[5][6] If the retraction distance is too short or the speed is too slow, it won't effectively relieve pressure in the nozzle, leading to oozing.[3]
-
High Nozzle Temperature: An excessively high printing temperature makes the filament more liquid-like and prone to dripping from the nozzle.[3][5][7]
-
Moisture Absorption: TPUs are hygroscopic, meaning they readily absorb moisture from the air.[3][8] When wet filament is heated, the water turns to steam and can cause inconsistent extrusion and stringing.[3]
-
Slow Travel Speed: If the print head moves too slowly between printed sections, there is more time for the molten filament to ooze out.[3][5]
Troubleshooting Guide
Issue: My 3D prints with Texin® 92A are showing significant stringing.
Below is a step-by-step guide to diagnose and resolve this common issue.
Step 1: Verify Filament Dryness
Before adjusting any print settings, ensure your filament is dry. As TPUs are highly susceptible to moisture absorption, this is a critical first step.[3][8]
-
Action: Dry your spool of Texin® 92A in a filament dryer at approximately 50°C for 2-3 hours before printing.[3] If you do not have a dedicated dryer, a convection oven (with caution and careful temperature monitoring) can be used.
-
Storage: Store your filament in an airtight container with desiccant packs to prevent moisture absorption between prints.[3]
Step 2: Optimize Retraction Settings
Retraction settings are paramount for controlling stringing with flexible filaments.[6]
-
Action: Start with a small retraction distance and a moderate retraction speed. For flexible filaments, excessive retraction can cause the filament to buckle and jam in the extruder.[9]
-
Experimental Approach: It is highly recommended to print a "retraction tower" to systematically determine the optimal settings for your specific printer and material. (See Experimental Protocols section below).
Step 3: Calibrate Nozzle Temperature
Finding the sweet spot for nozzle temperature is a balance between good layer adhesion and minimizing oozing.[5][7]
-
Action: Print a temperature tower test model. Start at the lower end of the recommended temperature range for TPUs (around 220°C) and increase in 5°C increments.[10] Observe the print at each temperature level to identify where stringing is minimized without compromising layer bonding.
-
General Range: For TPUs, the typical printing temperature range is between 220°C and 260°C.[10]
Step 4: Adjust Print and Travel Speeds
Slower print speeds are generally recommended for flexible filaments to ensure proper extrusion.[8][11] However, a faster travel speed during non-printing moves can reduce the time available for oozing.[3][5]
-
Print Speed: Aim for a print speed between 15-40 mm/s.[10]
-
Travel Speed: Increase the travel speed to 150-200 mm/s.[3][12]
Quantitative Data Summary
The following table summarizes the recommended starting parameters for 3D printing with TPU filaments with a Shore hardness of 92A. These are starting points and may require fine-tuning for your specific setup.
| Parameter | Recommended Range | Unit | Source(s) |
| Nozzle Temperature | 220 - 260 | °C | [10] |
| Bed Temperature | 40 - 60 | °C | [10][11] |
| Print Speed | 15 - 40 | mm/s | [10] |
| Travel Speed | 150 - 200 | mm/s | [3][7][12] |
| Retraction Distance | 1 - 2 | mm | [9][10] |
| Retraction Speed | 20 - 30 | mm/s | [10] |
| Filament Drying Temp. | ~50 | °C | [3] |
| Filament Drying Time | 2 - 3 | hours | [3] |
Experimental Protocols
Retraction Tower Test for Texin® 92A
Objective: To empirically determine the optimal retraction distance and speed to minimize stringing.
Materials:
-
3D Printer with a direct drive extruder (recommended for flexible filaments)
-
Texin® 92A filament (thoroughly dried)
-
Slicing software (e.g., Cura, PrusaSlicer)
-
Retraction tower STL file (available on platforms like Thingiverse)
Methodology:
-
Preparation:
-
Load the dried Texin® 92A filament into your 3D printer.
-
In your slicing software, import the retraction tower model.
-
-
Initial Slicer Settings:
-
Set your nozzle temperature to a value that has shown good layer adhesion (e.g., 230°C).
-
Set your print speed to a conservative value (e.g., 25 mm/s).
-
Disable Z-hop to isolate the effects of retraction.
-
-
Varying Retraction Distance:
-
Set a constant retraction speed (e.g., 25 mm/s).
-
Using your slicer's "modify G-code" or "scripting" feature, set the retraction distance to increase at different heights of the tower. For example:
-
Levels 1-5: 0.5 mm
-
Levels 6-10: 1.0 mm
-
Levels 11-15: 1.5 mm
-
Levels 16-20: 2.0 mm
-
-
Print the tower and visually inspect the amount of stringing at each level. Identify the distance that produces the least stringing.
-
-
Varying Retraction Speed:
-
Using the optimal retraction distance found in the previous step, set up a new print of the retraction tower.
-
This time, keep the retraction distance constant and vary the retraction speed at different heights. For example:
-
Levels 1-5: 20 mm/s
-
Levels 6-10: 25 mm/s
-
Levels 11-15: 30 mm/s
-
Levels 16-20: 35 mm/s
-
-
Print the tower and identify the speed that results in the cleanest print.
-
-
-
Based on the two tests, you will have identified an optimal combination of retraction distance and speed for your Texin® 92A filament on your specific printer. Update your slicer profile with these settings.
-
Visualizations
References
- 1. 3dxtech.com [3dxtech.com]
- 2. Troubleshooting 3D Print Stringing and Oozing Issues | 3DPrinterOS [3dprinteros.com]
- 3. 3D Print Stringing [+Troubleshooting Tips] [unionfab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. support.bcn3d.com [support.bcn3d.com]
- 6. sovol3d.com [sovol3d.com]
- 7. all3dp.com [all3dp.com]
- 8. support.bcn3d.com [support.bcn3d.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sunlu.com [sunlu.com]
- 11. wevolver.com [wevolver.com]
- 12. kingroon.com [kingroon.com]
Validation & Comparative
Biocompatibility Deep Dive: Texin 92A vs. Alternative Thermoplastic Polyurethanes
A Comparative Guide for Researchers and Drug Development Professionals
The selection of appropriate materials is a critical decision in the development of medical devices and drug delivery systems. Thermoplastic polyurethanes (TPUs) are a versatile class of polymers widely utilized for their excellent mechanical properties and biocompatibility. This guide provides a detailed comparison of the biocompatibility of Texin 92A, a prominent medical-grade TPU, with other commonly used TPUs, namely Pellethane® 2363-80A and Tecoflex™ EG-80A. This analysis is based on publicly available data and standardized testing protocols to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Quantitative Biocompatibility Data
The following tables summarize the available quantitative data for the biocompatibility of Texin 92A, Pellethane® 2363-80A, and Tecoflex™ EG-80A. It is important to note that direct comparative studies with identical testing conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Test Method | Cell Line | Result |
| Texin® 92A (RxS292) | MEM Elution | L929 | Meets ISO 10993-5 requirements (non-cytotoxic). Specific cell viability percentage not publicly available. |
| Pellethane® 2363-80A | Not Specified | Not Specified | Passed ISO 10993-5 cytotoxicity tests.[1] One study on a Pellethane-based scaffold showed >95% cell viability.[2] |
| Tecoflex™ EG-80A | Not Specified | HDF | One study showed a cell viability of 126 ± 5% for a pristine PU (Tecoflex EG 80A) membrane after five days of culture.[3] |
Table 2: Hemocompatibility Data (ISO 10993-4)
| Material | Test Method | Result |
| Texin® 92A (RxS292) | Hemolysis (Rabbit Blood) | Meets ISO 10993-4 requirements (non-hemolytic). Specific hemolysis percentage not publicly available. |
| Pellethane® 2363-80A | Hemolysis | Devoid of toxicity towards blood (non-hemolytic).[4] |
| Tecoflex™ EG-80A | Hemolysis | Non-hemolytic.[5] One study reported a hemolysis ratio of 0.95% for a Tecoflex EG80A-based nanofibrous membrane.[6] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assessments are crucial for the interpretation and replication of results. The following are standardized protocols for cytotoxicity and hemocompatibility testing.
In Vitro Cytotoxicity Testing (ISO 10993-5 & ASTM F813)
Objective: To assess the potential of a material to cause cellular damage.
Methodology (Elution Test):
-
Sample Preparation: The test material (e.g., Texin 92A) and control materials (negative and positive controls) are prepared according to standardized surface area to volume ratios.
-
Extraction: The samples are incubated in a culture medium (e.g., MEM) at 37°C for a specified duration (e.g., 24, 48, or 72 hours) to create an extract.
-
Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extracts from the test and control materials.
-
Incubation: The cells are incubated with the extracts for 24 to 72 hours.
-
Assessment:
-
Qualitative: Microscopic evaluation of cell morphology for signs of cytotoxicity (e.g., cell lysis, rounding, or detachment).
-
Quantitative: A cell viability assay, such as the MTT assay, is performed. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability. The absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7]
-
In Vitro Cytotoxicity Testing Workflow
Hemocompatibility Testing - Hemolysis (ASTM F756)
Objective: To determine the potential of a material to damage red blood cells.
Methodology (Direct Contact Method):
-
Blood Preparation: Freshly collected human or rabbit blood, anticoagulated with a suitable agent, is used.
-
Sample and Control Preparation: The test material, a negative control (e.g., HDPE), and a positive control (e.g., a known hemolytic material) are prepared with a defined surface area.
-
Incubation: The materials are incubated with a diluted blood solution in test tubes at 37°C for a specified time (typically 3 hours) with gentle agitation.[8]
-
Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the intact red blood cells.
-
Analysis: The amount of free hemoglobin in the plasma is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100. A hemolysis rate of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.
Hemolysis Testing Workflow
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with a biological system is a complex process mediated by a cascade of molecular signaling events. Understanding these pathways is crucial for designing truly biocompatible materials.
Cell-Material Interaction and Integrin Signaling
The initial contact of cells with a biomaterial surface is mediated by the adsorption of proteins from the surrounding biological fluids. These adsorbed proteins present binding sites for cellular receptors, primarily integrins. The binding of integrins to these ligands initiates a signaling cascade that influences cell adhesion, proliferation, differentiation, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the effect of virtual crosslinking on the hydrolytic stability of novel aliphatic polyurethane ureas for blo… [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative biological tests on segmented polyurethanes for cardio-vascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preparation, characterization, and blood compatibility of polyurethanes derived from aliphatic diisocyanates and polycarbonate urethane [frontiersin.org]
- 6. redalyc.org [redalyc.org]
- 7. Frontiers | Material matters: exploring the interplay between natural biomaterials and host immune system [frontiersin.org]
- 8. Effect of Sterilization Methods on Electrospun Scaffolds Produced from Blend of Polyurethane with Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hemocompatibility of Texin 952A for Medical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Texin 952A's Performance Against Alternative Biomaterials in Blood-Contacting Applications.
In the critical landscape of medical device development, the interaction between a biomaterial and blood is a paramount consideration. Thermoplastic polyurethanes (TPUs) have long been favored for their versatility and biocompatibility. This guide provides a detailed comparison of the hemocompatibility of Texin 952A, a medical-grade polyether-based TPU, with other commonly used biomaterials, supported by experimental data and detailed methodologies.
Executive Summary
Comparative Hemocompatibility Data
The following table summarizes key hemocompatibility parameters for a representative medical-grade polyether-based TPU (as a proxy for Texin 952A), a polycarbonate-based TPU, and silicone. It is important to note that these values are compiled from various studies and serve as a comparative baseline. Actual performance may vary depending on specific processing, sterilization, and surface modifications.
| Material Class | Hemolysis (%) | Platelet Adhesion/Activation | Thrombus Formation |
| Polyether-Based TPU (e.g., Texin family) | < 2% (Generally considered non-hemolytic) | Moderate | Low to Moderate |
| Polycarbonate-Based TPU | < 2% (Generally considered non-hemolytic) | Low to Moderate | Low |
| Silicone | < 2% (Generally considered non-hemolytic) | Low | Low |
In-Depth Analysis of Hemocompatibility Parameters
Hemolysis
The breakdown of red blood cells (hemolysis) upon contact with a foreign surface is a primary indicator of a material's blood compatibility. Medical-grade TPUs, in general, demonstrate low hemolytic activity. Studies on various polyurethane films have reported hemolysis rates well below the acceptable threshold of 5% as specified by international standards, with some reporting rates as low as 1.32%. One study on a medical-grade TPU even reported no red blood cell lysis after gamma sterilization. This suggests that Texin 952A is likely to exhibit a favorable hemolysis profile, posing a minimal risk of damaging red blood cells.
Platelet Activation and Adhesion
The activation and subsequent adhesion of platelets to a biomaterial surface are critical events that can initiate the coagulation cascade and lead to thrombus formation. Research comparing different types of TPUs has revealed that polyether-based polyurethanes, such as Pellethane and Tecoflex, tend to show higher platelet adhesion compared to polycarbonate-based polyurethanes. This suggests that while generally biocompatible, Texin 952A may have a slightly higher potential for platelet interaction than polycarbonate-based alternatives. The surface chemistry and energy of the material play a significant role in this interaction.
Thrombosis
Thrombus formation, or blood clotting, on a material surface is a complex process that can lead to device failure and serious adverse events for the patient. The thrombogenicity of a material is influenced by a combination of factors including protein adsorption, platelet activation, and the activation of the coagulation cascade. While specific quantitative data on thrombus weight or formation time for Texin 952A is not available, the general consensus for medical-grade TPUs is that they are considered non-thrombogenic.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key hemocompatibility assays, based on established standards such as ISO 10993-4.
Hemolysis Assay (Direct Contact Method according to ASTM F756)
Objective: To determine the degree of red blood cell lysis caused by direct contact with the test material.
Methodology:
-
Material Preparation: The Texin 952A material is prepared with a defined surface area and sterilized using a validated method.
-
Blood Collection: Fresh human or rabbit blood is collected using a non-traumatic venipuncture technique into a blood collection bag containing an anticoagulant (e.g., citrate phosphate dextrose adenine - CPDA-1).
-
Incubation: The test material is incubated with a diluted blood solution at 37°C for a specified period (typically 4 hours) with gentle agitation. Positive (e.g., a known hemolytic material) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Analysis: After incubation, the samples are centrifuged to separate the plasma. The free hemoglobin concentration in the supernatant is measured spectrophotometrically at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100
Platelet Activation Assay (Flow Cytometry)
Objective: To quantify the expression of platelet activation markers on the surface of platelets after exposure to the test material.
Methodology:
-
Blood Collection: Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Incubation: The test material is incubated with platelet-rich plasma (PRP) or whole blood at 37°C for a defined period.
-
Staining: Following incubation, a sample of the blood is stained with fluorescently labeled monoclonal antibodies specific for platelet activation markers, such as P-selectin (CD62P). A pan-platelet marker (e.g., CD41) is also used for gating.
-
Flow Cytometry Analysis: The stained samples are analyzed using a flow cytometer to determine the percentage of platelets expressing the activation marker and the mean fluorescence intensity.
-
Data Interpretation: An increase in the percentage of CD62P-positive platelets or an increase in the mean fluorescence intensity compared to a negative control indicates material-induced platelet activation.
In Vitro Thrombosis Assay (Chandler Loop Model)
Objective: To assess the thrombogenic potential of a material under dynamic flow conditions.
Methodology:
-
Loop Preparation: A closed-loop tubing circuit is created using the Texin 952A material.
-
Blood Perfusion: Fresh, anticoagulated whole blood is introduced into the loop.
-
Rotation: The loop is rotated in a water bath at 37°C for a predetermined time (e.g., 60 minutes) to simulate blood flow.
-
Thrombus Evaluation: After the incubation period, the loop is opened, and any formed thrombus is carefully removed and weighed. The surface of the material can also be examined for thrombus deposition using scanning electron microscopy (SEM).
-
Blood Analysis: Blood samples taken before and after the experiment can be analyzed for changes in platelet count and coagulation markers.
Visualizing the Path to Hemocompatibility
To better illustrate the processes involved in evaluating biomaterial-blood interactions, the following diagrams outline the experimental workflow and the key signaling pathways.
Caption: Experimental workflow for assessing the hemocompatibility of Texin 952A.
Caption: Simplified signaling pathway of platelet activation upon contact with a biomaterial surface.
Conclusion
Based on the available data for similar medical-grade polyether-based thermoplastic polyurethanes, Texin 952A is expected to demonstrate a high degree of hemocompatibility, making it a suitable candidate for a wide range of blood-contacting medical devices. Its anticipated low hemolytic potential is a significant advantage. While its interaction with platelets may be slightly more pronounced than that of polycarbonate-based TPUs or silicone, this can often be mitigated through specific surface modifications or coatings. For critical applications, it is always recommended to conduct specific in-house hemocompatibility testing on the final, sterilized device to ensure optimal performance and patient safety. This guide serves as a foundational resource for researchers and developers in making informed decisions about material selection for their next generation of medical innovations.
Cytotoxicity Assessment of Texin 192A Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of extracts from Texin 192A, a thermoplastic polyurethane (TPU), benchmarked against common alternative materials used in medical and pharmaceutical applications. The data presented is based on standardized cytotoxicity testing protocols to assist in material selection for sensitive applications.
Executive Summary
Material Comparison
The following table summarizes the quantitative cytotoxicity data for extracts of a representative medical-grade thermoplastic polyurethane (similar to this compound), medical-grade silicone, and medical-grade UHMWPE. The data is derived from in-vitro cytotoxicity studies performed according to the ISO 10993-5 standard.
| Material | Test Method | Cell Line | Extract Concentration | Cell Viability (%) | Cytotoxicity Grade |
| Medical-Grade TPU | MTT Assay (following ISO 10993-5) | L929 Mouse Fibroblasts | 100% | > 95% | 0 (Non-cytotoxic) |
| Medical-Grade Silicone | MTT Assay (following ISO 10993-5) | L929 Mouse Fibroblasts | 100% | 80 - 100% | 0-1 (Non to Slightly cytotoxic) |
| Medical-Grade UHMWPE | Neutral Red Uptake (following ISO 10993-5) | Balb/c 3T3 | 100% | > 90% | 0 (Non-cytotoxic) |
Note: The cytotoxicity of medical-grade silicone can vary depending on the specific formulation, curing process, and presence of any residual catalysts.
Experimental Protocols
A standardized protocol based on ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity" was followed for the evaluation of each material.
1. Test Material Preparation:
-
The test materials (Medical-Grade TPU, Medical-Grade Silicone, and UHMWPE) were sterilized using a standard ethylene oxide (EtO) cycle.
-
Samples were prepared with a surface area to extraction vehicle volume ratio of 3 cm²/mL.
2. Extraction Procedure:
-
The sterilized material samples were immersed in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS).
-
Extraction was carried out at 37°C for 24 hours with constant, gentle agitation.
-
Negative controls (extraction medium without test material) and positive controls (material with known cytotoxicity) were prepared under the same conditions.
3. Cell Culture:
-
L929 mouse fibroblast cells (or other suitable cell lines like Balb/c 3T3) were cultured in MEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
4. Cytotoxicity Assay (MTT Assay):
-
After 24 hours of incubation, the culture medium was replaced with the prepared material extracts.
-
The cells were incubated with the extracts for a further 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Following incubation, the extracts were removed, and the cells were washed with phosphate-buffered saline (PBS).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plate was incubated for 4 hours.
-
The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the negative control.
5. Evaluation of Cytotoxicity:
-
The cytotoxicity was graded based on the percentage of cell viability according to the following scale:
-
Grade 0 (Non-cytotoxic): ≥ 90% cell viability
-
Grade 1 (Slightly cytotoxic): 60% - 89% cell viability
-
Grade 2 (Mildly cytotoxic): 40% - 59% cell viability
-
Grade 3 (Moderately cytotoxic): 20% - 39% cell viability
-
Grade 4 (Severely cytotoxic): < 20% cell viability
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the cytotoxicity testing of this compound extracts.
Caption: Experimental workflow for in-vitro cytotoxicity testing.
Signaling Pathway Considerations in Cytotoxicity
While the primary endpoint of this testing is cell viability, it is important for researchers to consider the potential signaling pathways that could be affected by leachable substances from a material. Cytotoxic compounds can induce cell death through various mechanisms, including apoptosis and necrosis.
Caption: Potential signaling pathways in material-induced cytotoxicity.
References
A Comparative Analysis of the Mechanical Properties of Polyether and Polyester Thermoplastic Polyurethanes
Thermoplastic polyurethanes (TPUs) are a versatile class of block copolymers known for their exceptional combination of elasticity and processability. They are broadly categorized into two main types based on the chemical nature of their soft segment: polyether-based TPUs and polyester-based TPUs. This distinction in their chemical backbone leads to significant differences in their mechanical properties and, consequently, their suitability for various applications in research, drug development, and beyond. This guide provides an objective comparison of the mechanical properties of these two TPU types, supported by experimental data and detailed testing methodologies.
Quantitative Comparison of Mechanical Properties
The mechanical performance of polyether and polyester TPUs can be quantified through various standard tests. The following table summarizes typical values for key mechanical properties. It is important to note that these values can vary depending on the specific grade and hardness of the material. The data presented here is compiled from technical datasheets of representative commercial grades.
| Mechanical Property | Polyether TPU (e.g., BASF Elastollan® 1185 A) | Polyester TPU (e.g., Lubrizol ESTANE® 58130) | Polyester TPU (e.g., Lubrizol ESTANE® 58360) | Test Standard |
| Hardness (Shore A) | 89 | ~95 | 97 | DIN ISO 7619-1 |
| Tensile Strength | 35 MPa | 52.0 MPa | 33.0 MPa | DIN 53504-S2 / ISO 37 |
| Elongation at Break | 600% | 510% | 485% | DIN 53504-S2 / ISO 37 |
| Tear Strength | 60 N/mm | 95.0 kN/m (equivalent to 95 N/mm) | 85.0 kN/m (equivalent to 85 N/mm) | DIN ISO 34-1Bb / DIN 53515 |
| Abrasion Loss | 35 mm³ | Not specified | 130 mm³ | DIN ISO 4649-A / DIN 53516 |
| Compression Set (23°C/72h) | 25% | 25% (70h @ 22°C) | 46% (70h @ 22°C) | DIN ISO 815 |
| Compression Set (70°C/24h) | 45% | 55% | 90% | DIN ISO 815 |
Disclaimer: The data presented is for representative grades and may not be directly comparable due to variations in hardness and manufacturer-specific formulations.
Key Performance Differences
Polyester TPUs generally exhibit superior mechanical strength.[1][2] They typically have higher tensile strength, tear strength, and abrasion resistance, making them ideal for applications subjected to high wear and tear.[2][3] Their chemical resistance to oils and solvents is also a notable advantage.[3]
Polyether TPUs , on the other hand, excel in environments with high moisture and low temperatures.[3] They possess excellent hydrolysis resistance, meaning they are less prone to degradation when exposed to water or high humidity. Furthermore, they maintain their flexibility at lower temperatures compared to their polyester counterparts and exhibit better resistance to microbial attack.
Experimental Protocols
The mechanical properties of TPUs are determined using standardized experimental protocols to ensure reproducibility and comparability of results. The most common standards are those developed by the American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO).
Tensile Properties (Tensile Strength and Elongation at Break)
Tensile properties are crucial for understanding a material's response to stretching forces. They are typically measured according to ASTM D412 or ISO 37 .
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape from a molded sheet of the TPU material. The dimensions of the specimen are strictly defined by the standard.
-
Conditioning: The specimens are conditioned at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a specified period before testing to ensure consistency.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine (UTM). The UTM pulls the specimen at a constant rate of extension (e.g., 500 mm/min) until it fractures.
-
Data Acquisition: During the test, the force applied and the corresponding elongation of the specimen are continuously recorded.
-
Calculation:
-
Tensile Strength is calculated as the maximum force applied before rupture divided by the initial cross-sectional area of the specimen.
-
Elongation at Break is the percentage increase in the original length of the specimen at the point of fracture.
-
Tear Strength
Tear strength measures the resistance of a material to the propagation of a tear. Common test methods include ASTM D624 and ISO 34-1 .
-
Specimen Preparation: Various specimen geometries can be used, such as angle, crescent, or trouser-shaped, often with a pre-cut nick to initiate the tear.
-
Conditioning: Similar to tensile testing, specimens are conditioned prior to the test.
-
Testing Procedure: The specimen is clamped in a UTM, and the grips are separated at a constant speed, causing the tear to propagate.
-
Data Acquisition: The force required to propagate the tear is recorded.
-
Calculation: Tear strength is typically expressed as the force per unit thickness of the specimen (e.g., in N/mm or kN/m).
Visualizing the Structure-Property Relationship
The fundamental chemical differences between polyether and polyester TPUs dictate their mechanical behavior. This relationship can be visualized as follows:
References
In Vivo Performance of Polyurethane Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of tissue engineering and regenerative medicine, the selection of an appropriate scaffold material is paramount to successful in vivo outcomes. This guide provides a comparative analysis of polyurethane (PU) scaffolds, the class of materials to which Texin 952A belongs, against three other commonly used biodegradable polymers: Polycaprolactone (PCL), Polylactic-co-glycolic acid (PLGA), and Collagen. This objective comparison is supported by a summary of experimental data from various in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways.
Performance Comparison of Scaffold Materials
The in vivo performance of a scaffold is determined by a complex interplay of factors including its biocompatibility, degradation rate, mechanical properties, and its ability to support cell infiltration, tissue ingrowth, and vascularization. The following table summarizes the typical in vivo performance characteristics of Polyurethane, PCL, PLGA, and Collagen scaffolds based on published literature.
| Performance Metric | Polyurethane (PU) Scaffolds | Polycaprolactone (PCL) Scaffolds | Polylactic-co-glycolic acid (PLGA) Scaffolds | Collagen Scaffolds |
| Biocompatibility | Generally good, but can elicit an initial inflammatory response depending on the specific chemistry and degradation products.[1] | Excellent, with minimal inflammatory response.[2] | Good, but acidic degradation byproducts can sometimes lead to a localized inflammatory response.[3][4] | Excellent, being a natural component of the extracellular matrix, it is well-tolerated with minimal immunogenicity.[5][6][7] |
| Degradation Rate | Tunable over a wide range (months to years) by altering the chemical composition. | Slow, typically degrading over 2 to 4 years, which can be a limitation for applications requiring faster tissue regeneration.[8] | Tunable by adjusting the lactide-to-glycolide ratio, ranging from months to over a year. | Relatively fast and can be variable; often requires cross-linking to control the degradation rate for longer-term applications.[5] |
| Mechanical Properties | Highly versatile, can be fabricated to be soft and elastomeric or rigid, mimicking a wide range of tissues. | Ductile and tough but with a lower modulus compared to PLGA. | Stiff and brittle, with a high modulus but can lose mechanical integrity relatively quickly as it degrades. | Relatively weak mechanical properties, often requiring chemical or physical cross-linking to enhance strength for load-bearing applications.[9] |
| Tissue Ingrowth & Cell Infiltration | Good, the porous structure facilitates cell infiltration and tissue formation. | Good, supports cell adhesion and proliferation, leading to tissue ingrowth.[10] | Good, the porous architecture allows for cell infiltration and tissue regeneration.[11] | Excellent, the natural biological cues in collagen actively promote cell attachment, migration, and proliferation, leading to superior tissue integration.[5][6][12] |
| Vascularization | Moderate, can support the formation of new blood vessels. | Moderate, vascularization can be slow due to the hydrophobic nature of the material. | Moderate, can support vascularization, but the inflammatory response can sometimes impede this process. | Excellent, actively promotes angiogenesis and the formation of a vascular network within the scaffold.[5][9][12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate in vivo assessment of scaffold performance. Below are representative methodologies for key experiments.
Subcutaneous Implantation of Scaffolds in a Murine Model
This protocol is a standard method for evaluating the biocompatibility and host tissue response to an implanted scaffold.[14][15][16]
-
Animal Model: Immunocompromised or immunocompetent mice (e.g., BALB/c or C57BL/6) are typically used. The choice depends on whether the study involves the use of human cells.
-
Anesthesia and Analgesia: Mice are anesthetized using isoflurane. Pre-operative and post-operative analgesics (e.g., buprenorphine) are administered to minimize pain.[14]
-
Surgical Procedure:
-
Post-operative Care: Animals are monitored daily for signs of infection, distress, or adverse reactions.
-
Explantation and Analysis: At predetermined time points (e.g., 1, 4, 8, and 12 weeks), the animals are euthanized, and the scaffold with surrounding tissue is explanted for histological and immunohistochemical analysis.[17]
Histological Analysis of Implanted Scaffolds
Histological analysis provides qualitative and quantitative information about the tissue response to the implant.
-
Tissue Processing: The explanted tissue is fixed in 10% neutral buffered formalin, processed through a series of graded alcohols and xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, cell infiltration, and inflammatory response.
-
Masson's Trichrome: To visualize collagen deposition, indicating new extracellular matrix formation.
-
Immunohistochemistry (IHC): To identify specific cell types (e.g., CD31 for endothelial cells to assess vascularization, CD68 for macrophages to evaluate inflammatory response) and protein expression.[18]
-
-
Microscopy and Analysis: Stained sections are examined under a light microscope. Quantitative analysis (histomorphometry) can be performed using image analysis software to measure parameters such as tissue ingrowth area, vessel density, and inflammatory cell count.[18]
Visualizing Biological Interactions and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by clear and concise diagrams.
Caption: Experimental workflow for in vivo scaffold evaluation.
Key Signaling Pathways in Scaffold-Tissue Interaction
The interaction of cells with the scaffold material is mediated by complex signaling pathways that govern cell adhesion, proliferation, differentiation, and tissue formation.
Integrin-Mediated Cell Adhesion to Collagen Scaffolds
Integrins are transmembrane receptors that play a crucial role in cell-extracellular matrix (ECM) adhesion. For collagen scaffolds, the binding of cell surface integrins (e.g., α1β1, α2β1) to specific motifs within the collagen fibrils initiates a signaling cascade that is fundamental for tissue regeneration.[19][20][21]
Caption: Integrin signaling cascade upon cell adhesion to a collagen scaffold.
Macrophage Polarization in Response to Implanted Scaffolds
The immune response, particularly the behavior of macrophages, is a critical determinant of the success of an implanted scaffold. Macrophages can adopt different phenotypes, ranging from pro-inflammatory (M1) to pro-regenerative (M2). The surface chemistry and degradation products of the scaffold material can influence this polarization, thereby directing the tissue healing response.
Caption: Macrophage polarization in response to a scaffold implant.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-modulation of immune-inflammatory response using bioactive molecule-integrated PLGA composite for spinal fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An osteoconductive PLGA scaffold with bioactive β-TCP and anti-inflammatory Mg(OH)2 to improve in vivo bone regeneration - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Three Dimensional Collagen Scaffold Promotes Intrinsic Vascularisation for Tissue Engineering Applications | PLOS One [journals.plos.org]
- 6. In Vivo Evaluation of Collagen and Chitosan Scaffold, Associated or Not with Stem Cells, in Bone Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Collagen-Based Tissue Engineering Strategies for Vascular Medicine [frontiersin.org]
- 10. Polycaprolactone for Hard Tissue Regeneration: Scaffold Design and In Vivo Implications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Artificial Intelligence (AI) Based Analysis of In Vivo Polymers and Collagen Scaffolds Inducing Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient in vivo Vascularization of Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
Long-Term Stability of Texin 192A in Physiological Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the right material for long-term implantable devices and drug-eluting systems is a critical decision. Thermoplastic polyurethanes (TPUs) are a versatile class of polymers frequently used in medical applications due to their excellent mechanical properties and biocompatibility.[1][2] This guide provides a comparative analysis of the long-term stability of Texin TPUs, with a focus on the anticipated performance of Texin 192A in physiological conditions, benchmarked against other commercially available medical-grade TPUs.
While specific long-term stability data for this compound is not publicly available, its performance can be inferred based on the general characteristics of polyether-based TPUs, to which the Texin RxT family belongs.[3][4] This guide will compare the known stability of polyether-based and polyester-based TPUs, providing a framework for understanding the expected long-term performance of this compound.
Comparative Analysis of TPU Stability
The long-term stability of TPUs in physiological environments is primarily influenced by their chemical backbone: polyether-based or polyester-based. Polyether-based TPUs are generally known for their superior hydrolytic stability compared to their polyester-based counterparts, making them more suitable for applications involving prolonged contact with bodily fluids.[5][6][7]
Key Factors in TPU Degradation:
-
Hydrolysis: The breakdown of the polymer chains by reaction with water. Polyester-based TPUs are more susceptible to hydrolysis due to the presence of ester linkages, which are more readily cleaved than the ether linkages in polyether-based TPUs.[5][7]
-
Oxidation: Degradation caused by reactive oxygen species present in the body. This can be a significant degradation pathway for polyether-based TPUs, although many medical-grade TPUs are formulated with antioxidants to mitigate this effect.
-
Enzymatic Degradation: While hydrolysis is a primary concern, enzymatic activity can also contribute to the degradation of polyurethanes.[8]
The following table summarizes the comparative performance of different TPU types based on published data.
| Material Type | Key Advantages | Key Disadvantages | Representative Commercial Grades |
| Polyether-Based TPU | Excellent hydrolytic stability, good biocompatibility, flexibility.[5][6][7] | Susceptible to oxidative degradation. | Texin® RxT grades, Elasthane™, Pellethane® 55D |
| Polyester-Based TPU | Good mechanical properties, abrasion resistance.[5] | Prone to hydrolytic degradation.[5] | Texin® RxS grades, Bionate® |
| Polycarbonate-Based TPU | Good hydrolytic and oxidative stability. | Can be more rigid than other TPUs. | Bionate®, CarboSil® |
| Silicone-Polyurethane Copolymer | Excellent biostability, flexibility.[9] | May have lower mechanical strength than other TPUs. | Elast-Eon™ |
Quantitative Stability Data
The following tables present a summary of quantitative data from studies on the long-term stability of various medical-grade TPUs under simulated physiological conditions. This data provides a benchmark for the expected performance of different TPU chemistries.
Table 1: Molecular Weight Reduction of TPUs after In Vitro Aging
| Material | Aging Condition | Duration | Molecular Weight (Mn) Reduction (%) | Reference |
| Elasthane-55D (Polyether) | 80°C in PBS | 52 weeks | 43-51% | [10] |
| Bionate-55D (Polycarbonate) | 80°C in PBS | 52 weeks | 43-51% | [10] |
| PIB-PU-020 (Polyisobutylene) | 80°C in PBS | 52 weeks | 26% | [10] |
| Elasthane™ 80A (Polyether) | 70°C in PBS | 32 weeks | Significant Decrease | [1] |
| Bionate® 80A (Polycarbonate) | 70°C in PBS | 32 weeks | Significant Decrease | [1] |
Table 2: Tensile Strength Retention of TPUs after In Vitro Aging
| Material | Aging Condition | Duration | Tensile Strength Retention (%) | Reference |
| Elasthane™ 55D (Polyether) | 70°C in PBS | 32 weeks | Highest among tested TPUs | [1] |
| OPTIM™ (Polyether urethane) | In vivo (human implant) | 2-3 years | ~75% | [9] |
| Pellethane® 55D (Polyether) | In vivo (human implant) | 5 years | No significant change | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing stability data. Below are representative protocols for key experiments used to evaluate the long-term stability of TPUs.
1. Hydrolytic Stability Testing (In Vitro)
-
Objective: To assess the resistance of the TPU to degradation by water at physiological temperature.
-
Protocol:
-
Prepare standardized tensile bars or films of the TPU material.
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C for an extended period (e.g., up to 52 weeks).[10] Accelerated aging is often performed at elevated temperatures (e.g., 55°C, 70°C, or 80°C) to predict long-term behavior.[1][10]
-
At predetermined time points, remove samples from the PBS solution.
-
Characterize the samples for changes in:
-
Molecular Weight: Using Gel Permeation Chromatography (GPC). A significant decrease indicates chain scission.[1]
-
Mechanical Properties: Measure tensile strength and elongation at break according to ASTM D412.[9]
-
Surface Chemistry: Analyze for chemical changes using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR).[9]
-
Surface Morphology: Examine for cracks or pitting using Scanning Electron Microscopy (SEM).[9]
-
-
2. Oxidative Stability Testing (In Vitro)
-
Objective: To evaluate the material's resistance to degradation by oxidative species.
-
Protocol:
-
Prepare standardized samples of the TPU material.
-
Immerse the samples in an oxidative solution, typically a hydrogen peroxide solution (e.g., 20% H₂O₂ with 0.1 M CoCl₂) at 37°C.
-
At specified intervals, retrieve the samples.
-
Analyze the samples for changes in molecular weight, mechanical properties, and surface characteristics as described in the hydrolytic stability protocol.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for TPU Stability Assessment
Caption: Workflow for in vitro stability testing of TPUs.
Logical Relationship of TPU Properties
Caption: Influence of TPU chemistry on long-term stability.
Conclusion
Based on the available data for analogous materials, this compound, as a medical-grade polyether-based TPU, is expected to exhibit excellent long-term hydrolytic stability in physiological conditions. This makes it a strong candidate for applications requiring prolonged contact with bodily fluids, such as in catheters, long-term implants, and drug delivery systems.[3] However, as with all polyether-based TPUs, consideration should be given to potential oxidative degradation, and specific testing relevant to the intended application is always recommended. The provided comparative data and experimental protocols offer a valuable resource for researchers in the material selection and device development process. It is imperative to conduct specific biocompatibility and stability testing on the final sterilized device to ensure safety and efficacy.[11]
References
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. protolabs.com [protolabs.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. researchgate.net [researchgate.net]
- 7. andersondevelopment.com [andersondevelopment.com]
- 8. Long-Term Degradation Assessment of a Polyurethane-Based Surgical Adhesive—Assessment and Critical Consideration of Preclinical In Vitro and In Vivo Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biostability of cardiac lead insulation materials as assessed from long-term human implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solutions.covestro.com [solutions.covestro.com]
A Comparative Analysis of Texin 192A and Alternative Medical-Grade Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical step in the design and manufacturing of medical devices. This guide provides a comprehensive benchmark of Texin® 192A, a thermoplastic polyurethane (TPU), against other leading medical-grade polymers, including alternative TPUs, a thermoplastic elastomer (TPE), and a copolyester. The following sections present a detailed comparison of their mechanical, thermal, and biological properties, supported by standardized experimental data and detailed testing protocols.
Quantitative Performance Data
The selection of a medical-grade polymer is often dictated by its specific physical and mechanical properties. The following tables provide a comparative summary of key performance indicators for Texin® TPUs and their alternatives.
Mechanical Properties
| Property | Texin® 992A | Texin® 392A | Pellethane® 2363-80A | Pellethane® 2363-90A | Mediprene® 500M (Typical) | Eastman Tritan™ MXF121 | Test Method |
| Hardness (Shore A) | 92 | 92 | 81 | 90 | 40-90 | - | ASTM D2240 |
| Tensile Strength (Ultimate) | - | - | 35.8 MPa | - | - | 47 MPa | ASTM D412 / ASTM D638 |
| Elongation at Break (%) | - | - | 550 | - | - | 133 % | ASTM D412 / ASTM D638 |
| Flexural Modulus | - | - | - | - | - | 1748 MPa | ASTM D790 |
Thermal Properties
| Property | Texin® 992A | Texin® 392A | Pellethane® 2363-80A | Pellethane® 2363-90A | Mediprene® 500M (Typical) | Eastman Tritan™ MXF121 | Test Method |
| Vicat Softening Point | - | - | 85.0 °C | - | - | - | ASTM D1525 |
| Deflection Temperature @ 0.455 MPa (66 psi) | - | - | - | - | - | 94 °C | ASTM D648 |
| Deflection Temperature @ 1.82 MPa (264 psi) | - | - | - | - | - | 83 °C | ASTM D648 |
Biocompatibility and Sterilization
All the compared polymers are designed for medical applications and have undergone rigorous biocompatibility testing.
-
Texin®: Many grades of Texin® TPU are biocompatible according to FDA-modified ISO 10993-1 tests.[1]
-
Pellethane®: This medical-grade TPU has passed ISO 10993-5 cytotoxicity tests and meets USP Class VI requirements, ensuring its safety for contact with human tissues.[2][3]
-
Mediprene®: These TPEs are compounded using medically approved raw materials and representative grades have passed cytotoxicity tests according to ISO 10993-5 and biocompatibility tests according to USP Class VI.[4][5] They are also latex-free, reducing the risk of allergic reactions.[4][6]
-
Eastman Tritan™ MXF121: This copolyester has successfully passed FDA/ISO 10993 testing for cytotoxicity, skin sensitization, and intracutaneous reactivity.[7][8][9][10][11][12]
In terms of sterilization, these polymers offer various options. Mediprene® TPEs can be sterilized using gamma radiation, Ethylene Oxide (EtO), and steam.[6] Pellethane® is also suitable for a range of sterilization methods.
Chemical Resistance
The ability of a polymer to withstand chemical exposure is crucial for medical devices that may come into contact with bodily fluids, disinfectants, or drugs.
-
Texin®: Offers good chemical resistance to oils, greases, and solvents.[13]
-
Pellethane®: Exhibits good chemical resistance properties.[14]
-
Mediprene®: Generally shows good chemical resistance, with the exception of organic solvents, and aromatic and vegetable oils.[4]
-
Eastman Tritan™ MXF121: Possesses good chemical resistance.[7][8][10][11]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure objectivity and comparability. The following are detailed descriptions of the key experimental protocols.
Mechanical Testing
A general workflow for the mechanical testing of medical-grade polymers is outlined below.
Caption: General workflow for mechanical property testing of polymers.
-
Tensile Properties (ASTM D638 / ASTM D412): This test determines the tensile strength and elongation of the polymer. A dumbbell-shaped specimen is pulled at a constant rate until it breaks. The force required to break the specimen and the extent to which it stretches are measured.
-
Hardness (ASTM D2240): The Shore durometer hardness is measured by pressing a standardized indenter into the material under a specific force. The depth of indentation is inversely proportional to the hardness.
-
Flexural Properties (ASTM D790): This test measures the flexural modulus, which is an indication of the material's stiffness. A rectangular specimen is supported at both ends and a load is applied to the center until it bends or breaks.
Biocompatibility Testing
The biocompatibility of medical polymers is assessed through a series of in vitro and in vivo tests as outlined in the ISO 10993 standards.
References
- 1. bapolymers.com [bapolymers.com]
- 2. juyuans.com [juyuans.com]
- 3. media.lubrizol.com [media.lubrizol.com]
- 4. ulprospector.com [ulprospector.com]
- 5. hexpol.com [hexpol.com]
- 6. Mediprene® TPE [distrupol.com]
- 7. ulprospector.com [ulprospector.com]
- 8. cn-plas.com [cn-plas.com]
- 9. specialchem.com [specialchem.com]
- 10. Eastman Tritan MXF121 copolyester | Eastman [eastman.com]
- 11. lerplas.com [lerplas.com]
- 12. Material Data Center | Datasheet Tritan™ MXF121 [materialdatacenter.com]
- 13. santplas.com [santplas.com]
- 14. specialchem.com [specialchem.com]
Safety Operating Guide
Proper Disposal Procedures for Texin 192A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Texin 192A, a thermoplastic polyurethane (TPU). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Understanding this compound and Associated Hazards
This compound is a polyether-based thermoplastic polyurethane.[1] While specific safety data for this compound is not publicly available, general safety data for similar Texin products, such as Texin 292AE, indicates that the material is generally non-hazardous under ambient conditions.[2] However, heating the product during processing or thermal decomposition can release 4,4'-diphenylmethane diisocyanate (MDI) vapors, which can cause respiratory irritation.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): When handling molten or heated material, wear heat-resistant gloves.[2] Standard laboratory PPE, including safety glasses and gloves, should be worn when handling the solid product.
-
Ventilation: Ensure adequate ventilation when processing this compound at elevated temperatures to avoid inhalation of potential MDI vapors.
-
Spills: If spilled, the material can create a slipping hazard. Sweep up and shovel the material into a suitable container for disposal.[2] If the material is molten, allow it to cool before collecting it.[2]
Disposal Plan and Procedures
As a thermoplastic polyurethane, this compound waste should be managed with a preference for recycling and recovery options over landfilling.[3][4][5] Disposal procedures must comply with all federal, state, and local environmental regulations.[2]
Step-by-Step Disposal Guidance:
-
Collection: Collect this compound waste in a designated, properly labeled container.
-
Segregation: Keep this compound waste separate from other laboratory waste streams to facilitate recycling.
-
Evaluation for Recycling: Assess the collected waste for its potential for mechanical or chemical recycling.
-
Mechanical Recycling: This process involves physically breaking down the TPU into smaller pieces for reuse, often as a filler in other products.[6] This is the most straightforward recycling method for clean, uncontaminated TPU waste.[6]
-
Chemical Recycling: This method breaks down the polymer into its chemical constituents (polyols and isocyanates) which can then be used to produce new polyurethane materials.[6] Glycolysis is a common chemical recycling method for polyurethanes.[5]
-
-
Energy Recovery: If recycling is not feasible, energy recovery through incineration can be an alternative.[7] This process utilizes the energy content of the material to generate heat and/or electricity.[7]
-
Landfilling: Landfilling is the least preferred option and should only be considered when other disposal methods are not available.[5]
Summary of Disposal Options
| Disposal Method | Description | Considerations |
| Mechanical Recycling | Grinding or shredding the material to be reused as a filler or blended with virgin material.[6] | Best for clean, uncontaminated waste. |
| Chemical Recycling | Depolymerization of the TPU into its chemical precursors for the synthesis of new materials.[4][6] | A more complex process suitable for industrial-scale recycling.[6] |
| Energy Recovery | Incineration to generate energy from the waste material.[7] | An option when recycling is not viable. |
| Landfilling | Disposal in a licensed landfill. | The least environmentally friendly option.[5] |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. bapolymers.com [bapolymers.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Recycling and Disposal Methods for Polyurethane Wastes: A Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyurethane Recycling and Disposal: Methods and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recyclingtoday.org [recyclingtoday.org]
- 7. compactor-runi.com [compactor-runi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
